YS 035 hydrochloride
説明
Structure
3D Structure of Parent
特性
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methylethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29NO4.ClH/c1-22(12-10-16-6-8-18(23-2)20(14-16)25-4)13-11-17-7-9-19(24-3)21(15-17)26-5;/h6-9,14-15H,10-13H2,1-5H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYBONEHHSUABAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC(=C(C=C1)OC)OC)CCC2=CC(=C(C=C2)OC)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701008983 | |
| Record name | 2-(3,4-Dimethoxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methylethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701008983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89805-39-0 | |
| Record name | 2-(3,4-Dimethoxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methylethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701008983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
YS 035 Hydrochloride: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
YS 035 hydrochloride is a verapamil (B1683045) derivative that exhibits a multi-target mechanism of action primarily impacting cardiac electrophysiology and cellular calcium homeostasis. It functions as a potent inhibitor of cardiac pacemaker current (If) and various potassium outward currents, leading to a significant prolongation of the cardiac action potential.[1] Concurrently, it acts as a calcium ion antagonist, inhibiting cellular calcium uptake and modulating mitochondrial calcium transport by inhibiting the Na+/Ca2+ exchanger.[2] This technical guide provides a comprehensive overview of the core mechanism of action of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways and experimental workflows.
Core Electrophysiological Mechanism of Action
This compound's primary effect on cardiac myocytes is the prolongation of the action potential duration (APD). This is achieved through the inhibition of several key ion channels that are crucial for cardiac repolarization and pacemaking.
Inhibition of Pacemaker Current (If)
This compound is a potent blocker of the pacemaker current (If), which is critical for the initiation of the heartbeat in the sinoatrial node.[1] The inhibition of If slows down the rate of diastolic depolarization, leading to a decrease in heart rate.
Blockade of Potassium Outward Currents
The prolongation of the cardiac action potential is further augmented by the blockade of several potassium outward currents responsible for repolarization.[1] These include:
-
Transient Outward Current (ito): Responsible for the early phase of repolarization.
-
Inwardly Rectifying Potassium Current (ik1): Important for stabilizing the resting membrane potential.
-
Initially Activating Outward Current (iinst): Contributes to the overall repolarizing current.
By inhibiting these currents, this compound delays the repolarization of the cardiac action potential, thereby extending its duration.[1]
Modulation of Cellular and Mitochondrial Calcium Homeostasis
In addition to its effects on ion channels, this compound also functions as a calcium ion antagonist, impacting both cellular calcium entry and mitochondrial calcium transport.[2]
Inhibition of Cellular Ca2+ Uptake
This compound inhibits the uptake of calcium ions into various cell types, including muscle cells, in a dose-dependent manner.[2] This action contributes to its overall effect on cellular calcium signaling.
Inhibition of Mitochondrial Na+/Ca2+ Exchange
A key aspect of its mechanism is the non-competitive inhibition of the mitochondrial Na+/Ca2+ exchanger.[2] This transporter is crucial for extruding calcium from the mitochondrial matrix. By inhibiting this exchanger, this compound can lead to an accumulation of calcium within the mitochondria, a useful property for studying mitochondrial calcium transport.[2]
Quantitative Data
The following tables summarize the quantitative data on the inhibitory effects of this compound.
| Target Current | IC50 Value (µM) | Tissue Preparation | Reference |
| Pacemaker Current (If) | ~5 | Sheep Cardiac Purkinje Fibres | [1] |
| Transient Outward Current (ito) | ~14 | Sheep Cardiac Purkinje Fibres | [1] |
| Target Transporter | Inhibition Constant (Ki) (µM) | Inhibition Type | Tissue Preparation | Reference |
| Mitochondrial Na+/Ca2+ Exchange | 28 | Non-competitive | Rat Heart Mitochondria | [2] |
| Cellular Process | Effective Concentration Range (µM) | Cell Type | Reference |
| Inhibition of Ca2+ Uptake | 10-30 | Chicken Embryo Muscle Cells | [2] |
Signaling Pathways and Logical Relationships
Figure 1: Core mechanism of action of this compound.
Figure 2: Logical relationship of K+ channel inhibition to APD prolongation.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound.
Electrophysiological Recordings in Sheep Cardiac Purkinje Fibres
Objective: To measure the effect of this compound on cardiac action potentials and specific ion currents.
Methodology: Two-microelectrode voltage-clamp technique.
Protocol:
-
Tissue Preparation: Isolate Purkinje fibres from fresh sheep hearts and place them in a temperature-controlled superfusion chamber.
-
Superfusion: Continuously superfuse the fibres with a Tyrode's solution (composition: NaCl, KCl, CaCl2, MgCl2, glucose, and a buffer like HEPES, pH 7.4) bubbled with 95% O2 and 5% CO2.
-
Microelectrode Impalement: Impale the Purkinje fibres with two glass microelectrodes filled with 3 M KCl. One electrode is for monitoring the membrane potential, and the other is for injecting current.
-
Action Potential Recording: In current-clamp mode, stimulate the fibres at a defined frequency (e.g., 1 Hz) and record the action potentials before and after the application of this compound at various concentrations.
-
Voltage-Clamp Recordings:
-
Switch to voltage-clamp mode to measure specific ion currents.
-
Apply specific voltage protocols to isolate the current of interest (e.g., depolarizing steps to activate ito, hyperpolarizing steps to activate If).
-
Record the currents in the absence (control) and presence of different concentrations of this compound.
-
-
Data Analysis:
-
Measure the action potential duration at 90% repolarization (APD90).
-
For voltage-clamp data, construct current-voltage (I-V) relationships and dose-response curves to determine the IC50 values for the inhibition of each current.
-
Figure 3: Experimental workflow for electrophysiological recordings.
Measurement of Cellular Ca2+ Uptake
Objective: To determine the effect of this compound on calcium influx in cultured cells.
Methodology: Radioactive 45Ca2+ uptake assay.
Protocol:
-
Cell Culture: Culture the desired cells (e.g., chicken embryo muscle cells) to confluency in appropriate culture dishes.
-
Pre-incubation: Wash the cells with a balanced salt solution (BSS) and pre-incubate them with various concentrations of this compound for a specified time (e.g., 10 minutes).
-
Initiation of Ca2+ Uptake: Add 45Ca2+ to the BSS to initiate the uptake experiment.
-
Termination of Uptake: After a defined incubation period (e.g., 5 minutes), rapidly wash the cells with ice-cold BSS containing a calcium chelator (e.g., EGTA) to stop the uptake and remove extracellular 45Ca2+.
-
Cell Lysis and Scintillation Counting: Lyse the cells with a suitable lysis buffer (e.g., containing NaOH or a detergent). Transfer the cell lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Express the amount of 45Ca2+ uptake as counts per minute (CPM) per milligram of protein. Compare the uptake in this compound-treated cells to control cells to determine the percentage of inhibition.
Mitochondrial Na+/Ca2+ Exchange Assay
Objective: To measure the inhibitory effect of this compound on the mitochondrial Na+/Ca2+ exchanger.
Methodology: Measurement of Ca2+ efflux from pre-loaded mitochondria.
Protocol:
-
Mitochondrial Isolation: Isolate mitochondria from fresh tissue (e.g., rat heart) by differential centrifugation.
-
Ca2+ Loading: Incubate the isolated mitochondria in a buffer containing a respiratory substrate (e.g., succinate) and a known amount of CaCl2 to allow for Ca2+ uptake into the mitochondrial matrix. The extramitochondrial Ca2+ concentration can be monitored using a Ca2+-sensitive electrode or a fluorescent indicator.
-
Inhibition of Ca2+ Uniporter: Add Ruthenium Red to block the mitochondrial Ca2+ uniporter, preventing Ca2+ re-uptake.
-
Initiation of Na+-dependent Ca2+ Efflux: Add a pulse of NaCl to the mitochondrial suspension to activate the Na+/Ca2+ exchanger and induce Ca2+ efflux.
-
Measurement of Ca2+ Efflux: Monitor the increase in extramitochondrial Ca2+ concentration over time using a Ca2+-sensitive electrode or a fluorescent probe.
-
Inhibition Assay: Repeat the experiment in the presence of various concentrations of this compound to determine its effect on the rate of Na+-dependent Ca2+ efflux.
-
Data Analysis: Calculate the rate of Ca2+ efflux from the change in extramitochondrial Ca2+ concentration over time. Determine the Ki for this compound by analyzing the inhibition of the efflux rate at different substrate (Na+) and inhibitor concentrations using Lineweaver-Burk or other kinetic plots.
Conclusion
This compound possesses a dual mechanism of action, making it a valuable research tool for studying cardiac electrophysiology and mitochondrial calcium dynamics. Its ability to prolong the cardiac action potential through the blockade of pacemaker and potassium currents, coupled with its inhibitory effects on cellular and mitochondrial calcium transport, provides a unique pharmacological profile. The experimental protocols and quantitative data presented in this guide offer a comprehensive resource for researchers investigating the multifaceted effects of this compound.
References
- 1. Inhibition of potassium outward currents and pacemaker current in sheep cardiac Purkinje fibres by the verapamil derivative YS 035 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Properties of a new calcium ion antagonist on cellular uptake and mitochondrial efflux of calcium ions - PubMed [pubmed.ncbi.nlm.nih.gov]
What is YS 035 hydrochloride and its primary function?
For Researchers, Scientists, and Drug Development Professionals
Core Compound Overview
YS 035 hydrochloride is a synthetic, cell-permeable small molecule and a derivative of verapamil. It functions primarily as a calcium channel antagonist with a multi-faceted mechanism of action that extends to the modulation of other key ion transport systems. Its chemical IUPAC name is N,N-Bis-(3,4-dimethoxyphenylethyl)-N-methylamine hydrochloride. The compound has a molecular formula of C₂₁H₂₉NO₄·HCl and a molecular weight of 395.93 g/mol .
This compound has been identified as a potent inhibitor of cellular calcium uptake and mitochondrial calcium efflux.[1] Furthermore, it demonstrates significant inhibitory effects on the hyperpolarization-activated current (Ih) in neuronal tissues. These properties position this compound as a valuable research tool for investigating cellular calcium homeostasis, mitochondrial function, and neuronal excitability.
Primary Functions and Mechanisms of Action
The primary functions of this compound are centered on its ability to modulate calcium ion movement across cellular and subcellular membranes, as well as its influence on other ion channels.
Inhibition of Cellular and Mitochondrial Calcium Transport
This compound acts as a broad-spectrum calcium antagonist. It has been shown to inhibit Ca²⁺ uptake in a variety of cell types, including muscle cells, brain synaptosomes, and kidney fibroblasts.[1] This inhibition is dose-dependent.
A key mechanism in its calcium-modulating activity is the inhibition of the sodium-calcium (Na⁺/Ca²⁺) exchanger, particularly in heart mitochondria.[1] This inhibition has been characterized as non-competitive. Additionally, this compound prevents the release of Ca²⁺ from mitochondria that is induced by Ruthenium Red, a known inhibitor of the mitochondrial calcium uniporter.[1] It is important to note that this compound does not affect mitochondrial Ca²⁺ release initiated by uncouplers or respiratory inhibitors.[1]
Prolongation of Cardiac Action Potentials
In the context of cardiovascular electrophysiology, this compound has been observed to prolong cardiac action potentials. This effect is attributed to its ability to inhibit the pacemaker current (If) and outward potassium (K⁺) currents. This dual action leads to a delay in repolarization, thereby extending the duration of the action potential.
Inhibition of Hyperpolarization-Activated Current (Ih)
This compound is also a recognized inhibitor of the hyperpolarization-activated current (Ih), which is carried by hyperpolarization-activated cyclic nucleotide-gated (HCN) channels. This current plays a crucial role in the rhythmic activity of various neurons. This compound has been shown to block Ih in inspiratory brainstem neurons, suggesting its potential as a tool for studying respiratory rhythm generation.[2]
Quantitative Data
The following table summarizes the key quantitative data reported for the activity of this compound.
| Parameter | Value | Cell/Tissue Type | Reference |
| Ki (Na⁺/Ca²⁺ exchange) | 28 µM | Heart Mitochondria | [1] |
| Effective Concentration (Ih Inhibition) | 3 - 30 µM | Inspiratory Brainstem Neurons | [2] |
Experimental Protocols
Measurement of Na⁺/Ca²⁺ Exchange in Heart Mitochondria
-
Mitochondrial Preparation: Beef heart mitochondria are isolated by differential centrifugation. The final mitochondrial pellet is resuspended in a buffer containing 250 mM sucrose (B13894) and 10 mM Tris-HCl (pH 7.4).
-
Calcium Loading: Mitochondria (1 mg of protein/ml) are incubated in a medium containing 120 mM KCl, 10 mM Tris-HCl (pH 7.4), 5 mM potassium succinate, and 1.25 µM rotenone. Calcium loading is initiated by the addition of 40 µM CaCl₂.
-
Measurement of Ca²⁺ Efflux: After calcium loading, the Na⁺-dependent Ca²⁺ efflux is initiated by the addition of 10 mM NaCl. The external Ca²⁺ concentration is monitored using a Ca²⁺-selective electrode.
-
Inhibition Assay: this compound is added to the mitochondrial suspension prior to the addition of NaCl to determine its effect on the rate of Na⁺-dependent Ca²⁺ efflux. The Ki is determined by analyzing the inhibition at various concentrations of this compound.
Electrophysiological Recording of Hyperpolarization-Activated Current (Ih)
-
Tissue Preparation: Transverse brainstem slices (200-300 µm thick) are prepared from neonatal mice (P6-P11). Slices are maintained in artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 3 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 1 MgCl₂, 2 CaCl₂, and 10 glucose, bubbled with 95% O₂ and 5% CO₂.
-
Electrophysiological Recordings: Whole-cell patch-clamp recordings are performed on inspiratory neurons identified by their firing pattern in relation to the integrated hypoglossal nerve output.
-
Ih Measurement: To measure Ih, neurons are voltage-clamped at a holding potential of -50 mV. Hyperpolarizing voltage steps (from -60 mV to -120 mV in 10 mV increments) are applied to elicit the slowly activating inward current characteristic of Ih.
-
Inhibition Studies: this compound is bath-applied at various concentrations (3-30 µM) to determine its effect on the amplitude and kinetics of Ih.
Signaling Pathways and Experimental Workflows
Inhibition of Mitochondrial Na⁺/Ca²⁺ Exchange
Caption: this compound inhibits the mitochondrial Na⁺/Ca²⁺ exchanger.
Blockade of Hyperpolarization-Activated Current (Ih)
Caption: this compound blocks the hyperpolarization-activated HCN channel.
Experimental Workflow for Ih Measurement
References
The Discovery of YS 035 Hydrochloride: A Technical Overview of a Novel Calcium Channel Blocker
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the discovery and foundational research of YS 035 hydrochloride, a verapamil (B1683045) derivative identified as a potent blocker of calcium channels with significant effects on cardiac electrophysiology. This document provides a consolidated overview of its mechanism of action, quantitative data from seminal studies, and detailed experimental approaches, serving as a comprehensive resource for researchers in cardiovascular pharmacology and drug development.
Core Discovery and Mechanism of Action
This compound, chemically known as N,N-Bis-(3,4-dimethoxyphenylethyl)-N-methylamine hydrochloride, was identified as a novel calcium antagonist with a distinct profile of action on cardiac ion channels.[1] Initial investigations revealed its ability to inhibit Ca2+ uptake across cellular membranes and modulate mitochondrial calcium efflux.[1] Subsequent electrophysiological studies further elucidated its role as a multi-channel blocker, significantly impacting cardiac action potentials primarily through the inhibition of potassium outward currents and the pacemaker current.[1]
The primary mechanism of action of this compound involves the blockade of several key ion channels responsible for cardiac repolarization and pacemaking activity. This multi-target profile contributes to its characteristic effect of prolonging the cardiac action potential duration.
Quantitative Data Summary
The following tables summarize the key quantitative findings from the initial characterization of this compound's effects on various ion channels and cellular processes.
Table 1: Inhibitory Effects of YS 035 on Cardiac Ion Currents
| Ion Current | Description | IC50 Value | % Inhibition (at 100 µM) | Species/Tissue | Reference |
| ito | Transient outward potassium current | ~14 µM | 100% | Sheep Cardiac Purkinje Fibres | [1] |
| if | Pacemaker current | ~5 µM | 100% | Sheep Cardiac Purkinje Fibres | [1] |
| ik1 | Inwardly rectifying potassium current | - | 53% | Sheep Cardiac Purkinje Fibres | [1] |
| iinst | Initially activating outward current | - | 27% | Sheep Cardiac Purkinje Fibres | [1] |
Table 2: Effects of YS 035 on Calcium Transport
| Process | Description | Ki Value | Cell/Tissue Type | Reference |
| Na+/Ca2+ Exchange | Inhibition of sodium-calcium exchange | 28 µM | Rat Heart Mitochondria | [1] |
| Ca2+ Uptake | Inhibition of cellular calcium uptake | - | Chicken Embryo Muscle Cells, Rat Brain Synaptosomes | [1] |
Experimental Protocols
Cardiac Electrophysiology in Purkinje Fibres
Objective: To determine the effects of YS 035 on action potential duration and various ion currents in cardiac Purkinje fibres.
Methodology:
-
Tissue Preparation: Isolation of Purkinje fibres from sheep hearts.
-
Electrophysiological Recording: Utilization of the two-microelectrode voltage-clamp technique to measure membrane currents and action potentials.
-
Solutions: Perfusion of the tissue with a standard Tyrode's solution. This compound would be dissolved in the appropriate vehicle and added to the perfusate at various concentrations.
-
Data Analysis: Measurement of action potential duration at -60 mV repolarization (APD-60). Isolation and characterization of individual ion currents (ito, if, ik1, iinst) by applying specific voltage protocols. Calculation of IC50 values for current inhibition.
Cellular and Mitochondrial Calcium Transport
Objective: To assess the impact of YS 035 on calcium uptake in different cell types and on calcium efflux from isolated mitochondria.
Methodology:
-
Cell Culture and Isolation:
-
Muscle cells isolated from chicken embryos.
-
Synaptosomes prepared from rat brains.
-
-
Calcium Uptake Assay: Incubation of the isolated cells or synaptosomes with a radioactive isotope of calcium (45Ca2+) in the presence and absence of varying concentrations of YS 035. Measurement of intracellular radioactivity to quantify calcium uptake.
-
Mitochondria Isolation: Isolation of mitochondria from rat heart and liver tissue by differential centrifugation.
-
Mitochondrial Ca2+ Efflux Assay: Loading of isolated mitochondria with 45Ca2+. Initiation of calcium efflux by adding agents like Ruthenium Red or by inducing the Na+/Ca2+ exchanger. Measurement of the rate of 45Ca2+ release from the mitochondria in the presence and absence of YS 035.
-
Data Analysis: Determination of the inhibitory constant (Ki) for the Na+/Ca2+ exchange.
Visualizing the Mechanism and Workflow
Signaling Pathway of this compound in a Cardiomyocyte
Caption: Signaling pathway of this compound in a cardiomyocyte.
Experimental Workflow for YS 035 Characterization
Caption: Conceptual experimental workflow for the discovery and characterization of this compound.
Conclusion
The initial discovery of this compound identified it as a promising cardiovascular research tool with a unique multi-channel blocking profile. Its ability to potently inhibit the pacemaker current (if) and the transient outward potassium current (ito), coupled with its effects on calcium transport, results in a significant prolongation of the cardiac action potential. The quantitative data from these early studies provide a solid foundation for further investigation into its therapeutic potential and for its use as a pharmacological probe to study cardiac electrophysiology. Further research, including detailed structure-activity relationship studies and in vivo models, would be necessary to fully elucidate its clinical applicability.
References
Pharmacological Profile of YS 035 Hydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
YS 035 hydrochloride, a derivative of the well-known calcium channel blocker verapamil (B1683045), exhibits a multi-channel inhibitory profile, primarily targeting key ion channels involved in cardiac and neuronal excitability. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, including its mechanism of action, quantitative data on its inhibitory activities, detailed experimental protocols for its characterization, and an exploration of the potential signaling pathways it modulates. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in cardiovascular and neuroscience drug discovery and development.
Introduction
This compound, with the chemical name N,N-Bis-(3,4-dimethoxyphenylethyl)-N-methylamine hydrochloride, is a synthetic compound that has been characterized as a calcium channel blocker.[1][2][3] Beyond its effects on calcium channels, research has revealed its inhibitory action on other critical ion channels, including pacemaker currents and various potassium outward currents.[1][4] This multi-target profile results in a striking prolongation of the cardiac action potential, highlighting its potential as a tool for studying cardiac electrophysiology and arrhythmias.[1][3] This guide synthesizes the available pharmacological data on this compound to provide a detailed technical resource.
Mechanism of Action
This compound exerts its pharmacological effects through the inhibition of several key ion channels and transporters:
-
Calcium Channel Blockade: As a verapamil derivative, this compound functions as a Ca2+ blocker.[1][2] It has been shown to inhibit Ca2+ uptake in various cell types, including muscle cells, brain synaptosomes, and kidney fibroblasts.[2]
-
Inhibition of Pacemaker Current (If / Ih): The compound effectively blocks the pacemaker current, which is carried by Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels.[1][4] This current is crucial for initiating the diastolic depolarization in pacemaker cells of the heart and for regulating neuronal rhythmicity.
-
Inhibition of Potassium Outward Currents: this compound inhibits several types of potassium outward currents that are responsible for the repolarization phase of the action potential.[1][4] This inhibition contributes significantly to the prolongation of the action potential duration.
-
Inhibition of Na+/Ca2+ Exchanger (NCX): The compound has been shown to inhibit the Na+/Ca2+ exchanger, a key regulator of intracellular calcium homeostasis.[2]
The combined effect of these inhibitory actions leads to a significant prolongation of the cardiac action potential duration.[1]
Quantitative Pharmacological Data
The inhibitory potency of this compound against various ion channels has been quantified in electrophysiological studies. The following tables summarize the available data.
Table 1: Inhibitory Potency (IC50) of this compound on Cardiac Ion Currents
| Ion Current | Channel Type | Preparation | IC50 (µM) | Reference |
| Transient Outward Current (Ito) | Voltage-gated K+ channel | Sheep cardiac Purkinje fibers | ~14 | [1] |
| Pacemaker Current (If) | HCN Channel | Sheep cardiac Purkinje fibers | ~5 | [1] |
Table 2: Percentage Inhibition by this compound (100 µM) on Other Cardiac Currents
| Ion Current | Channel Type | Preparation | % Inhibition | Reference |
| Inwardly Rectifying K+ Current (Ik1) | Inward Rectifier K+ channel | Sheep cardiac Purkinje fibers | 53% | [1] |
| Initially Activating Outward Current (Iinst) | Voltage-gated K+ channel | Sheep cardiac Purkinje fibers | 27% | [1] |
| Delayed Outward Current (IK) | Voltage-gated K+ channel | Sheep cardiac Purkinje fibers | Not significantly affected | [1] |
Table 3: Inhibitory Potency (Ki) of this compound on the Na+/Ca2+ Exchanger
| Transporter | Mechanism | Preparation | Ki (µM) | Reference |
| Na+/Ca2+ Exchanger | Inhibition of Ca2+ uptake | Diverse cell types | 28 | [2] |
Experimental Protocols
This section details the methodologies employed to characterize the pharmacological profile of this compound.
Two-Microelectrode Voltage-Clamp Technique in Sheep Cardiac Purkinje Fibers
This technique was utilized to measure the effects of this compound on various ion currents in cardiac Purkinje fibers.[1]
Protocol:
-
Preparation of Purkinje Fibers: Isolate Purkinje fibers from sheep hearts.
-
Mounting and Perfusion: Mount the fibers in a perfusion chamber and superfuse with a physiological salt solution (e.g., Tyrode's solution) at a controlled temperature.
-
Microelectrode Impalement: Impale the fiber with two sharp microelectrodes filled with an appropriate electrolyte solution (e.g., 3 M KCl). One electrode measures the membrane potential, and the other injects current.
-
Voltage Clamp: Use a voltage-clamp amplifier to hold the membrane potential at a desired level (holding potential) and to apply specific voltage protocols (voltage steps or ramps) to elicit and measure specific ion currents.
-
Isolation of Specific Currents:
-
Transient Outward Current (Ito): Apply depolarizing voltage steps from a holding potential that inactivates sodium channels but allows for the activation of Ito.
-
Pacemaker Current (If): Apply hyperpolarizing voltage steps from a holding potential to activate the inward pacemaker current.
-
Inwardly Rectifying K+ Current (Ik1): Measure the current during hyperpolarizing and depolarizing voltage steps from the resting membrane potential.
-
-
Drug Application: Perfuse the preparation with solutions containing different concentrations of this compound.
-
Data Acquisition and Analysis: Record the membrane currents before and after drug application. Analyze the data to determine the percentage of inhibition and to construct concentration-response curves to calculate IC50 values.
References
In-Depth Technical Guide: The Electrophysiological Effects of YS 035 Hydrochloride on Cardiac Action Potentials
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
YS 035 hydrochloride, a verapamil (B1683045) derivative, exerts a significant influence on cardiac electrophysiology, primarily characterized by a prolongation of the cardiac action potential. This effect is achieved through a multi-channel blockade, impacting both potassium and pacemaker currents. This technical guide provides a comprehensive overview of the known effects of this compound on cardiac action potentials, detailing its mechanism of action, summarizing key quantitative data, and outlining the experimental protocols used to elucidate these effects. The information presented is critical for researchers and professionals involved in cardiovascular drug discovery and development.
Mechanism of Action
This compound's primary effect on cardiac action potentials is a notable prolongation. This is not achieved through a single target but rather by the compound's ability to block multiple ion channels. It is established as a Ca2+ channel blocker and also demonstrates inhibitory effects on both pacemaker currents and outward potassium (K+) currents[1]. The culmination of these inhibitory actions leads to a delay in the repolarization phase of the action potential, thereby extending its duration.
The key ion channels and currents affected by this compound include:
-
Transient Outward Potassium Current (ito): This current is responsible for the early phase of repolarization (Phase 1) of the cardiac action potential. This compound is a potent inhibitor of ito.
-
Inwardly Rectifying Potassium Current (ik1): This current is crucial for stabilizing the resting membrane potential and for the final phase of repolarization. This compound has been shown to reduce this current.
-
Pacemaker Current (if): This current, also known as the "funny" current, is a key determinant of diastolic depolarization in pacemaker cells and thus controls heart rate. This compound is a potent blocker of the if current.
-
Delayed Rectifier Potassium Current (iK): While the Berger et al. (1991) study found that the time-dependent delayed outward current (iK) was on average not affected up to 100 µmol/l, the overall profile of YS 035 as a potassium channel blocker suggests a complex interaction that warrants further investigation into its effects on the rapid (IKr) and slow (IKs) components of this current.
The following diagram illustrates the primary signaling pathways and ion channels involved in the cardiac action potential that are modulated by this compound.
Quantitative Data on Electrophysiological Effects
The following tables summarize the quantitative effects of this compound on cardiac action potential duration and various ion currents in sheep cardiac Purkinje fibres, based on the findings of Berger et al. (1991).
Table 1: Effect of this compound on Action Potential Duration (APD)
| Concentration (µmol/l) | Parameter | Effect | Stimulation Frequency (Hz) |
| 10 | APD-60mV | ~115% of control | 0.17 - 2 |
| 100 | Action Potential | No longer elicitable | - |
| 100 | Membrane Potential | Depolarization to ~-50 mV | - |
Table 2: Inhibitory Effects of this compound on Cardiac Ion Currents
| Current | Concentration (µmol/l) | Inhibition | IC50 (µmol/l) |
| ito | 100 | Complete block | ~14 |
| ik1 | 100 | Reduced to 47% of reference | Not determined |
| iinst | 100 | Reduced to 73% of reference | Not determined |
| iK | up to 100 | Not significantly affected | Not applicable |
| if | 100 | Complete block | ~5 |
Experimental Protocols
The following methodologies are based on the techniques described by Berger et al. (1991) and standard electrophysiological practices for studying cardiac Purkinje fibers.
Tissue Preparation
-
Animal Model: Sheep hearts are used as the source of cardiac Purkinje fibers.
-
Dissection: Free-running Purkinje fibers are dissected from the ventricles of the sheep heart.
-
Superfusion: The dissected fibers are placed in a temperature-controlled chamber and superfused with a physiological salt solution (e.g., Tyrode's solution) bubbled with a 95% O2 / 5% CO2 gas mixture to maintain physiological pH and oxygenation. The temperature is maintained at a constant 37°C.
Electrophysiological Recordings
A two-microelectrode voltage-clamp technique is employed to measure both action potentials and specific ion currents.
-
Microelectrodes: Glass microelectrodes filled with 3 M KCl are used for intracellular recording and current injection.
-
Action Potential Recording: Action potentials are elicited by applying brief depolarizing current pulses through one of the microelectrodes. The resulting changes in membrane potential are recorded by the second microelectrode.
-
Voltage-Clamp Recordings: A voltage-clamp amplifier is used to control the membrane potential at a set level, allowing for the measurement of the current flowing across the cell membrane. Specific voltage protocols are applied to isolate and measure individual ion currents.
The following diagram illustrates a generalized workflow for these electrophysiological experiments.
Specific Voltage-Clamp Protocols (Hypothetical based on standard methods)
-
Transient Outward Current (ito):
-
Holding Potential: -80 mV to inactivate sodium and calcium channels.
-
Test Pulse: A brief depolarizing pulse to a potential between -40 mV and +60 mV.
-
Measurement: The peak outward current immediately following the depolarizing step is measured as ito.
-
-
Inwardly Rectifying Potassium Current (ik1):
-
Holding Potential: -40 mV.
-
Test Pulses: A series of hyperpolarizing and depolarizing voltage steps are applied to elicit the characteristic inward rectification of the current.
-
Measurement: The steady-state current at the end of each voltage step is measured to construct a current-voltage relationship.
-
-
Pacemaker Current (if):
-
Holding Potential: -40 mV.
-
Test Pulses: Hyperpolarizing voltage steps to potentials between -50 mV and -120 mV are applied to activate if.
-
Measurement: The time-dependent inward current that develops during the hyperpolarizing pulse is measured as if.
-
Discussion and Implications for Drug Development
The multi-channel blocking properties of this compound, particularly its potent inhibition of both potassium and pacemaker currents, position it as an interesting compound for cardiovascular research. The significant prolongation of the action potential duration suggests potential antiarrhythmic applications, particularly for arrhythmias where a lengthened refractory period is desirable. However, the non-specific nature of its channel blockade raises concerns about potential pro-arrhythmic effects and other off-target toxicities, which would need to be carefully evaluated in further preclinical studies.
The potent inhibition of the pacemaker current (if) suggests that this compound could also have a significant negative chronotropic effect, which could be beneficial in conditions associated with tachycardia but detrimental in patients with bradycardia or heart block.
For drug development professionals, this compound serves as an important example of a compound with a complex electrophysiological profile. A thorough understanding of its interactions with multiple ion channels is essential for predicting its clinical efficacy and safety. Future research should focus on elucidating the specific subtypes of potassium channels inhibited by this compound and on conducting more detailed dose-response studies to better characterize its therapeutic window.
Conclusion
This compound is a verapamil derivative that prolongs the cardiac action potential by inhibiting multiple key ion currents, including the transient outward potassium current (ito), the inwardly rectifying potassium current (ik1), and the pacemaker current (if). Its multi-target nature presents both therapeutic opportunities and potential safety challenges. The quantitative data and experimental methodologies outlined in this guide provide a foundational understanding of the electrophysiological effects of this compound, which is essential for its further investigation and potential development as a cardiovascular therapeutic.
References
In-depth Analysis of YS 035 Hydrochloride: An Investigation into its Verapamil-Like Properties
Notice: A comprehensive review of publicly available scientific literature and databases has revealed a significant scarcity of detailed information regarding YS 035 hydrochloride. While initial classifications of the compound are available, in-depth experimental data, quantitative analyses, and detailed protocols necessary for a complete technical guide are not presently accessible. This document summarizes the available information and outlines the necessary experimental framework to fully characterize its verapamil-like properties.
Executive Summary
This compound has been identified as a calcium channel blocker. Its mechanism of action is reported to involve the inhibition of Ca2+ influx, which is a characteristic it shares with verapamil (B1683045), a well-known L-type calcium channel blocker used in the treatment of hypertension, angina, and certain cardiac arrhythmias.[1][2][3][4] Furthermore, this compound is described as prolonging cardiac action potentials by also inhibiting the pacemaker current (If) and other potassium (K+) outward currents. This dual action suggests a complex pharmacological profile that may offer a distinct therapeutic window compared to traditional calcium channel blockers. However, it is important to note that the compound has been withdrawn from sale by at least one major supplier for commercial reasons, which may have contributed to the limited availability of research data.
Putative Mechanism of Action
Verapamil primarily exerts its effects by blocking voltage-gated L-type calcium channels in cardiac muscle and vascular smooth muscle.[2][4] This leads to a reduction in intracellular calcium concentration, resulting in negative inotropic and chronotropic effects on the heart, as well as vasodilation of arteries.
This compound is suggested to share this primary mechanism. The verapamil-like properties would stem from its ability to block Ca2+ channels. The additional reported inhibition of pacemaker and K+ currents suggests a broader spectrum of activity, potentially classifying it as a multi-channel blocker.
Proposed Signaling Pathway
To fully elucidate the mechanism, a series of electrophysiological and molecular studies would be required. The proposed signaling pathway, based on its classification, is visualized below.
Caption: Proposed multi-channel inhibition by this compound.
Quantitative Data Summary
No publicly available quantitative data from experimental studies on this compound could be located. To characterize its verapamil-like properties, the following data tables would need to be populated through rigorous experimentation.
Table 1: Electrophysiological Parameters
| Parameter | This compound (IC50) | Verapamil (IC50) | Cell Type |
|---|---|---|---|
| L-type Ca2+ Current | Data Needed | Reference Value | Ventricular Myocytes |
| Pacemaker Current (If) | Data Needed | Reference Value | Sinoatrial Node Cells |
| Delayed Rectifier K+ Current (IKr) | Data Needed | Reference Value | HEK293 (transfected) |
| Delayed Rectifier K+ Current (IKs) | Data Needed | Reference Value | HEK293 (transfected) |
Table 2: In Vivo Hemodynamic Effects in Animal Models
| Parameter | This compound (Dose) | Verapamil (Dose) | Animal Model |
|---|---|---|---|
| Mean Arterial Pressure (mmHg) | Data Needed | Reference Value | Spontaneously Hypertensive Rat |
| Heart Rate (bpm) | Data Needed | Reference Value | Spontaneously Hypertensive Rat |
| PR Interval (ms) | Data Needed | Reference Value | Anesthetized Dog |
Essential Experimental Protocols
To generate the necessary data, the following experimental protocols would be essential.
Patch-Clamp Electrophysiology
Objective: To determine the inhibitory concentration (IC50) of this compound on specific ion channels.
Methodology:
-
Cell Preparation: Isolate primary cardiomyocytes (e.g., from guinea pig ventricles) or use cultured cell lines (e.g., HEK293) stably expressing the ion channel of interest (e.g., hERG for IKr).
-
Recording: Use the whole-cell patch-clamp technique to record ionic currents.
-
Voltage Protocol: Apply specific voltage-clamp protocols to elicit the target current (e.g., a step depolarization to inactivate sodium channels followed by a test pulse to measure calcium current).
-
Drug Application: Perfuse cells with increasing concentrations of this compound.
-
Data Analysis: Measure the peak current amplitude at each concentration and fit the data to a dose-response curve to calculate the IC50 value.
Caption: Experimental workflow for electrophysiological analysis.
In Vivo Hemodynamic Monitoring
Objective: To assess the cardiovascular effects of this compound in a living organism.
Methodology:
-
Animal Model: Use appropriate animal models, such as spontaneously hypertensive rats (SHRs) for blood pressure studies.
-
Instrumentation: Anesthetize the animal and surgically implant a telemetric device or a catheter in the carotid artery for continuous blood pressure and heart rate monitoring. Insert ECG leads to monitor cardiac electrical activity.
-
Drug Administration: Administer this compound intravenously or orally at various doses. A vehicle control group and a positive control group (verapamil) should be included.
-
Data Collection: Continuously record mean arterial pressure, heart rate, and ECG parameters (e.g., PR interval, QT interval) for a set period post-administration.
-
Data Analysis: Analyze the changes from baseline for each parameter at each dose level and compare the effects to both vehicle and verapamil.
Conclusion and Future Directions
This compound is a compound of interest due to its putative dual mechanism as both a calcium channel blocker and an inhibitor of cardiac pacemaker and potassium currents. This profile suggests potential verapamil-like effects with possible additional antiarrhythmic properties. However, the current lack of published, peer-reviewed data prevents a thorough evaluation. The experimental frameworks proposed in this guide provide a clear roadmap for the systematic investigation required to elucidate the pharmacological properties of this compound and validate its potential as a therapeutic agent. Future research should focus on generating the foundational electrophysiological and in vivo data necessary to compare its potency, efficacy, and safety profile directly with verapamil and other relevant cardiovascular drugs.
References
The Role of YS 035 Hydrochloride in the Inhibition of the Pacemaker Current: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
YS 035 hydrochloride, a verapamil (B1683045) derivative with the chemical name N,N-Bis-(3,4-dimethoxyphenylethyl)-N-methylamine hydrochloride, is a multi-channel blocking agent with significant effects on cardiac electrophysiology.[1][2] While initially investigated as a calcium channel antagonist, subsequent research has revealed its potent inhibitory activity on the pacemaker current (If), also known as the "funny" current, which is crucial for the initiation and regulation of the heartbeat.[1] This technical guide provides an in-depth analysis of the role of this compound in inhibiting the pacemaker current, summarizing key quantitative data, detailing experimental methodologies, and visualizing its mechanism of action.
Mechanism of Action: A Multi-Target Approach
This compound exerts its effects on cardiac pacemaker cells through the modulation of several key ion channels. Its primary action in the context of pacemaker current inhibition is the direct blockade of the Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels, which are responsible for generating the If current.[1] In addition to its effect on HCN channels, this compound also demonstrates inhibitory activity against other cardiac ion channels, including potassium and calcium channels.[1][3][4]
The compound is a verapamil derivative and has been shown to block calcium uptake via Na+/Ca2+ exchange with a Ki of 28 µM.[5] This multifaceted activity profile distinguishes this compound from more selective If inhibitors like Ivabradine.
Quantitative Data Summary
The following tables summarize the available quantitative data on the inhibitory effects of this compound on various cardiac ion currents.
Table 1: Inhibition of Pacemaker Current (If) by this compound
| Parameter | Value | Species/Tissue | Reference |
| Half-maximal inhibition (IC50) | ~5 µM | Sheep Cardiac Purkinje Fibres | [1] |
| Complete Blockade | 100 µM | Sheep Cardiac Purkinje Fibres | [1] |
Table 2: Inhibition of Other Cardiac Ion Currents by this compound
| Current | Parameter | Value | Species/Tissue | Reference |
| Transient outward K+ current (Ito) | IC50 | ~14 µM | Sheep Cardiac Purkinje Fibres | [1] |
| Inwardly rectifying K+ current (Ik1) | % Inhibition at 100 µM | 53% | Sheep Cardiac Purkinje Fibres | [1] |
| Na+/Ca2+ exchange | Ki | 28 µM | Not Specified | [5] |
Experimental Protocols
Detailed experimental protocols for the study of this compound's effect on the pacemaker current are primarily derived from the seminal work by Berger et al. (1991).[1] The following is a description of the likely methodologies employed in these studies.
Tissue Preparation
-
Source: Sheep cardiac Purkinje fibres were utilized as the experimental model.
-
Dissection: The hearts were excised, and free-running Purkinje fibres were carefully dissected from the ventricles.
-
Superfusion: The isolated fibres were placed in a tissue bath and superfused with a physiological salt solution (e.g., Tyrode's solution) bubbled with a mixture of oxygen and carbon dioxide to maintain physiological pH and oxygenation. The temperature of the superfusate was maintained at a constant physiological temperature.
Electrophysiological Recordings
-
Technique: The two-microelectrode voltage-clamp technique was employed to control the membrane potential of the Purkinje fibres and record the resulting ionic currents.
-
Microelectrodes: Glass microelectrodes filled with a high-concentration salt solution (e.g., 3 M KCl) were used to impale the cells. One electrode was used to measure the membrane potential, and the other to inject current.
-
Voltage-Clamp Protocol for If: To isolate and study the pacemaker current (If), a specific voltage-clamp protocol was applied. This typically involves holding the membrane potential at a level where most other currents are inactive and then applying hyperpolarizing voltage steps to activate the HCN channels.
-
Data Acquisition: The recorded currents were amplified, filtered, and digitized for analysis.
Drug Application
-
Compound: this compound was dissolved in an appropriate solvent and then diluted to the desired concentrations in the superfusion solution.
-
Application: The different concentrations of this compound were applied to the tissue preparation via the superfusate.
-
Dose-Response Analysis: A cumulative dose-response curve was likely generated by progressively increasing the concentration of this compound and measuring the corresponding inhibition of the pacemaker current. The IC50 value was then calculated from this curve.
Visualizations
Signaling Pathway of this compound
Caption: Molecular targets of this compound in a cardiac myocyte.
Experimental Workflow for Studying Ion Channel Inhibition
Caption: Workflow for two-microelectrode voltage-clamp experiments.
Conclusion
This compound is a potent inhibitor of the cardiac pacemaker current (If), with an estimated IC50 of approximately 5 µM in sheep Purkinje fibres.[1] Its mechanism of action also involves the blockade of other key cardiac ion channels, including potassium and calcium transport proteins, contributing to its overall electrophysiological profile.[1][5] The data presented in this guide, derived from foundational electrophysiological studies, provide a basis for understanding the potential of this compound as a modulator of cardiac rhythm. Further research is warranted to fully elucidate its selectivity profile and therapeutic potential in comparison to more specific If inhibitors.
References
- 1. Inhibition of potassium outward currents and pacemaker current in sheep cardiac Purkinje fibres by the verapamil derivative YS 035 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] 4-Aminopyridine and the early outward current of sheep cardiac Purkinje fibers | Semantic Scholar [semanticscholar.org]
- 3. Pharmacological influence of specific bradycardic agents on the pacemaker current of sheep cardiac Purkinje fibres. A comparison between three different molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. The enigmatic HCN channels: A cellular neurophysiology perspective - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the K+ Outward Current Blockade by YS 035 Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
YS 035 hydrochloride, a verapamil (B1683045) derivative, has demonstrated significant effects on cardiac electrophysiology, primarily through its blockade of outward potassium (K+) currents. This technical guide provides an in-depth analysis of the mechanism of action of YS 035, summarizing key quantitative data, detailing experimental methodologies, and visualizing the proposed pathways of its interaction with cardiac ion channels.
Core Mechanism of Action
This compound is a calcium (Ca2+) channel blocker that also exhibits profound inhibitory effects on repolarizing K+ outward currents and the pacemaker current (If) in cardiac cells[1]. This dual action leads to a striking prolongation of the cardiac action potential duration. The blockade of K+ channels by verapamil-like compounds is often state-dependent, meaning the drug preferentially binds to the channel when it is in the open or inactivated state. It is proposed that the neutral, uncharged form of the drug crosses the cell membrane and the protonated, charged form then interacts with a binding site within the channel pore from the intracellular side.
Quantitative Analysis of K+ Current Inhibition
The inhibitory effects of this compound on various K+ outward currents have been quantified in sheep cardiac Purkinje fibers. The following table summarizes the key findings from electrophysiological studies.
| Current | Description | YS 035 Concentration | Inhibition | IC50 |
| Ito | Transient outward current | 100 µmol/l | Complete blockade | ~14 µmol/l |
| IK1 | Inwardly rectifying K+ current | 100 µmol/l | Reduced to 47% of reference | Not determined |
| Iinst | Initially activating outward current | 100 µmol/l | Reduced to 73% of reference | Not determined |
| IK | Time-dependent (delayed) outward current | Up to 100 µmol/l | No significant effect | Not applicable |
| If | Pacemaker current | 100 µmol/l | Complete blockade | ~5 µmol/l |
Experimental Protocols
The investigation of the effects of this compound on K+ outward currents typically involves standard electrophysiological techniques, particularly the two-microelectrode voltage-clamp method in isolated cardiac Purkinje fibers.
Preparation of Purkinje Fibers
-
Tissue Source: Hearts are obtained from sheep.
-
Dissection: Thin strands of Purkinje fibers are carefully dissected from the ventricles.
-
Mounting: The fibers are mounted in a perfusion chamber and superfused with a physiological salt solution (e.g., Tyrode's solution) at a controlled temperature (typically 37°C) and gassed with a mixture of 95% O2 and 5% CO2.
Electrophysiological Recording
-
Intracellular Microelectrodes: Two sharp microelectrodes filled with a high-potassium solution (e.g., 3 M KCl) are inserted into a Purkinje fiber cell. One electrode is used to measure the membrane potential, and the other is used to inject current.
-
Voltage-Clamp Amplifier: A voltage-clamp amplifier is used to control the membrane potential of the cell at a desired level and measure the resulting transmembrane currents.
-
Data Acquisition: The current and voltage signals are digitized and stored on a computer for offline analysis.
Solutions
-
Superfusion Solution (Tyrode's Solution): The composition is typically (in mM): NaCl 137, KCl 5.4, CaCl2 1.8, MgCl2 1.0, NaH2PO4 0.5, NaHCO3 12, and glucose 5.5. The pH is maintained at 7.4.
-
This compound Solution: A stock solution of this compound is prepared and diluted to the desired final concentrations in the superfusion solution on the day of the experiment.
Voltage-Clamp Protocols
To isolate and study specific K+ currents, various voltage-clamp protocols are employed. For example:
-
To elicit Ito: From a holding potential of approximately -80 mV, a depolarizing pulse to potentials positive to -20 mV is applied.
-
To measure IK1: The steady-state current is measured at potentials negative to the resting membrane potential.
-
To activate If: Hyperpolarizing voltage steps are applied from a holding potential of around -40 mV to potentials more negative than -60 mV.
Visualizing the Mechanism and Workflow
The following diagrams, generated using the DOT language, illustrate the proposed mechanism of action of YS 035 and the experimental workflow.
References
Technical Guide: YS 035 Hydrochloride and its Impact on Na+/Ca²+ Exchange
For Researchers, Scientists, and Drug Development Professionals
Introduction
YS 035 hydrochloride, chemically known as N,N-Bis-(3,4-dimethoxyphenylethyl)-N-methylamine hydrochloride, is a synthetic compound recognized for its activity as a calcium ion (Ca²⁺) antagonist.[1][2][3] While it exhibits a range of pharmacological effects, including the inhibition of potassium (K⁺) outward currents and pacemaker currents in cardiac tissues, its role as an inhibitor of the mitochondrial Sodium/Calcium (Na⁺/Ca²⁺) exchanger (NCX) is of significant interest for research into cellular calcium homeostasis.[1][2][] This document provides a detailed technical overview of this compound's mechanism of action concerning the Na⁺/Ca²⁺ exchange, supported by quantitative data, experimental protocols, and pathway visualizations.
Core Mechanism of Action: Inhibition of Na⁺/Ca²⁺ Exchange
The primary impact of this compound on the Na⁺/Ca²⁺ exchange is inhibitory. Specifically, it targets the rapid Na⁺-dependent Ca²⁺ efflux from heart mitochondria.[2] This process is a key component of calcium homeostasis, where the NCX transporter moves Ca²⁺ ions across the mitochondrial membrane in exchange for Na⁺ ions.
The mode of inhibition by this compound has been identified as non-competitive.[2] This suggests that the compound does not bind to the same site as the transported ions (Na⁺ or Ca²⁺) but rather to an allosteric site on the exchanger, thereby reducing its transport efficiency without being overcome by increasing substrate concentrations. This characteristic makes YS 035 a valuable tool for studying the regulatory mechanisms of the mitochondrial NCX.[2]
Quantitative Data Presentation
The inhibitory potency of this compound against the mitochondrial Na⁺/Ca²⁺ exchanger has been quantified. The available data is summarized below for clarity and comparative purposes.
| Parameter | Value | Target System | Inhibition Type | Reference |
| Apparent Kᵢ | 28 µM | Na⁺/Ca²⁺ exchange in heart mitochondria | Non-competitive | [2][3][5] |
| Dose-dependent Inhibition | 10-30 µM | Ca²⁺ uptake in muscle cells from chicken embryo | Not specified | [2] |
Experimental Protocols
While the original study from 1984 provides the core data, it lacks a detailed methods section.[2] Therefore, this section outlines standardized, contemporary protocols widely used for evaluating NCX inhibitors, which would be suitable for studying compounds like this compound.
Protocol 1: Measurement of Mitochondrial Na⁺-Dependent Ca²⁺ Efflux
This protocol is designed to measure the specific activity of the mitochondrial NCX.
-
Mitochondrial Isolation: Isolate heart mitochondria from animal models (e.g., rat) using differential centrifugation in a buffer containing sucrose, mannitol, and a chelating agent like EGTA to maintain mitochondrial integrity.
-
Calcium Loading: Incubate the isolated mitochondria in a buffer containing a respiratory substrate (e.g., succinate), phosphate, and a known amount of Ca²⁺ (often labeled with ⁴⁵Ca²⁺ for radiometric detection or measured with a Ca²⁺-sensitive fluorescent dye like Fura-2 AM). Allow mitochondria to accumulate Ca²⁺ via the calcium uniporter.
-
Inhibition of Uniporter: Add Ruthenium Red to the buffer. This blocks the mitochondrial calcium uniporter, preventing further Ca²⁺ uptake and isolating the efflux pathways for study.
-
Initiation of Na⁺/Ca²⁺ Exchange: Induce Ca²⁺ efflux by adding a specific concentration of NaCl to the medium. This activates the NCX in the efflux (forward) mode.
-
Inhibitor Application: In parallel experiments, pre-incubate the Ca²⁺-loaded mitochondria with varying concentrations of this compound before the addition of NaCl.
-
Data Acquisition: Continuously monitor the extra-mitochondrial Ca²⁺ concentration using a Ca²⁺-sensitive electrode or a fluorescent probe. Alternatively, for radiometric assays, sample the mitochondrial suspension at time points, separate mitochondria from the buffer by rapid centrifugation, and measure the remaining ⁴⁵Ca²⁺ in the mitochondrial pellet.
-
Data Analysis: Plot the rate of Na⁺-induced Ca²⁺ efflux against the concentration of this compound to determine the IC₅₀. Further kinetic analysis can be performed to confirm the Kᵢ and the non-competitive mode of inhibition.
Protocol 2: Whole-Cell Patch-Clamp for Measuring Iɴᴄx
This electrophysiological technique directly measures the current generated by the electrogenic plasma membrane NCX, providing high-resolution data on inhibitor effects.
-
Cell Preparation: Use isolated cardiomyocytes or a cell line stably expressing the NCX isoform of interest (e.g., HEK293 cells).
-
Patch-Clamp Configuration: Achieve a whole-cell patch-clamp configuration.
-
Solution Composition:
-
External Solution (in mM): 135 NaCl, 10 CsCl, 1 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose. To isolate Iɴᴄx, include blockers for other channels, such as ouabain (B1677812) (for Na⁺/K⁺-ATPase), nisoldipine (B1678946) (for L-type Ca²⁺ channels), and lidocaine (B1675312) (for Na⁺ channels).[6]
-
Internal (Pipette) Solution (in mM): 10 NaCl, 120 CsCl, 20 HEPES, 10 EGTA, and a calculated amount of CaCl₂ to buffer intracellular Ca²⁺ to a specific level (e.g., ~160 nM).[7]
-
-
Voltage Protocol: Clamp the cell at a holding potential (e.g., -40 mV). Apply a voltage ramp (e.g., from +60 mV to -100 mV) to elicit both forward (outward current at negative potentials) and reverse (inward current at positive potentials) modes of the exchanger.[7]
-
Data Acquisition:
-
Record baseline Iɴᴄx.
-
Perfuse the cell with the external solution containing this compound at the desired concentration and record the inhibited current.
-
Finally, apply a potent, non-specific NCX blocker like NiCl₂ (e.g., 10 mM) to measure the total Iɴᴄx, which is defined as the Ni²⁺-sensitive current.[7]
-
-
Data Analysis: Calculate the percentage of inhibition by this compound relative to the total Ni²⁺-sensitive current. Plot the dose-response curve to determine the IC₅₀ for both forward and reverse modes.
Visualizations: Pathways and Workflows
Mitochondrial Na⁺/Ca²⁺ Exchange Signaling Pathway
The following diagram illustrates the fundamental process of Na⁺-dependent Ca²⁺ efflux from the mitochondrial matrix and the inhibitory action of this compound.
Caption: Inhibition of mitochondrial Na⁺/Ca²⁺ exchange by this compound.
Experimental Workflow for Iɴᴄx Measurement
This diagram outlines the key steps in a typical whole-cell patch-clamp experiment to assess an NCX inhibitor.
Caption: Workflow for electrophysiological analysis of an NCX inhibitor.
Broader Pharmacological Profile and Considerations
For researchers using this compound, it is crucial to consider its other known biological activities to account for potential confounding or off-target effects. The compound is not exclusively an NCX inhibitor.
-
Inhibition of K⁺ Channels: this compound is known to inhibit K⁺ outward currents and the pacemaker current (If/Ih) in cardiac Purkinje fibers, which leads to a significant prolongation of the cardiac action potential.[1]
-
General Ca²⁺ Antagonism: It inhibits Ca²⁺ uptake in various cell types, including muscle cells and synaptosomes, suggesting it may affect other calcium transport mechanisms beyond the mitochondrial NCX.[2]
-
Mitochondrial Specificity: The compound was found to inhibit the Ruthenium Red-induced Ca²⁺ efflux from liver mitochondria but did not affect efflux triggered by uncouplers or respiratory inhibitors.[2] This indicates a degree of specificity in its interaction with mitochondrial Ca²⁺ handling pathways and that it does not simply disrupt the mitochondrial membrane potential.[2]
Given this profile, experiments should include appropriate controls to isolate the effects on the Na⁺/Ca²⁺ exchanger from its effects on other ion channels and transporters.
Conclusion
This compound serves as a useful, albeit not entirely specific, pharmacological tool for the study of mitochondrial Na⁺/Ca²⁺ exchange. Its characterization as a non-competitive inhibitor with a Kᵢ of 28 µM provides a quantitative basis for its use in experimental models.[2][3] Researchers and drug development professionals can utilize this compound to probe the physiological and pathological roles of mitochondrial calcium transport, particularly in the context of cardiac function and cellular bioenergetics. However, careful consideration of its broader effects on calcium and potassium channels is essential for the accurate interpretation of experimental results.
References
- 1. YS-035 hydrochloride | Potassium Channels | Tocris Bioscience [tocris.com]
- 2. Properties of a new calcium ion antagonist on cellular uptake and mitochondrial efflux of calcium ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Na+/Ca2+ exchanger inhibition exerts a positive inotropic effect in the rat heart, but fails to influence the contractility of the rabbit heart - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective Na+/Ca2+ exchanger inhibition prevents Ca2+ overload-induced triggered arrhythmias - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Studies on YS 035 Hydrochloride in Neuronal Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
YS 035 hydrochloride is a synthetic, verapamil (B1683045) derivative that has been identified as a potent inhibitor of cellular calcium uptake. Preliminary research has indicated its potential for modulating neuronal function through its action on ion transport mechanisms. This technical guide provides a summary of the available data on this compound's effects in neuronal models, alongside detailed, representative experimental protocols for its further investigation. The information is intended to serve as a foundational resource for researchers exploring the neuropharmacological properties of this compound.
Data Presentation
The primary quantitative data available for this compound in a neuronal context comes from studies on its inhibition of calcium influx. The following tables summarize these key findings.
Table 1: Inhibition of Na+/Ca2+ Exchange in Rat Brain Synaptosomes
| Parameter | Value | Source |
| Inhibition Constant (Ki) | 28 µM | [1] |
| Inhibition Type | Non-competitive | [1] |
Table 2: Effective Concentration Range for Ca2+ Uptake Inhibition
| Neuronal Model | Effective Concentration Range | Source |
| Rat Brain Synaptosomes | 10 - 30 µM | [1] |
Experimental Protocols
The following are detailed, representative protocols for the investigation of this compound in neuronal cell cultures. These are generalized methodologies and should be adapted based on specific cell types and experimental objectives.
Protocol 1: Primary Neuronal Cell Culture
-
Coating of Culture Vessels:
-
Aseptically coat culture plates or flasks with Poly-D-Lysine (50 µg/mL in sterile water) for at least 4 hours at 37°C.
-
Rinse the vessels three times with sterile, deionized water and allow them to air dry completely in a laminar flow hood.
-
-
Tissue Dissociation (from embryonic rodent brain):
-
Dissect the desired brain region (e.g., cortex, hippocampus) from embryonic day 18 (E18) rat or mouse pups in ice-cold Hank's Balanced Salt Solution (HBSS).
-
Mince the tissue into small pieces and transfer to a 15 mL conical tube.
-
Digest the tissue with 0.25% Trypsin-EDTA for 15 minutes at 37°C.
-
Neutralize the trypsin with an equal volume of Dulbecco's Modified Eagle Medium (DMEM) containing 10% Fetal Bovine Serum (FBS).
-
Gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is achieved.
-
-
Cell Plating and Maintenance:
-
Determine cell viability and density using a hemocytometer and Trypan Blue exclusion.
-
Plate the cells onto the pre-coated vessels at a desired density (e.g., 1 x 10^5 cells/cm²) in Neurobasal medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin.
-
Incubate the cultures at 37°C in a humidified atmosphere of 5% CO2.
-
Perform a partial media change every 3-4 days.
-
Protocol 2: Neuronal Cytotoxicity Assay (MTT Assay)
-
Cell Seeding:
-
Plate primary neurons or a neuronal cell line (e.g., SH-SY5Y) in a 96-well plate at an appropriate density and allow them to adhere and differentiate for at least 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the appropriate cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO or saline).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubate the plate for 4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.
-
-
Solubilization and Absorbance Reading:
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Gently pipette to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Protocol 3: Calcium Flux Assay
-
Cell Preparation:
-
Plate neuronal cells on black-walled, clear-bottom 96-well plates and allow them to differentiate.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a suitable buffer (e.g., HBSS).
-
Remove the culture medium and incubate the cells with the dye-loading buffer for 30-60 minutes at 37°C, protected from light.
-
Wash the cells gently with HBSS to remove excess dye.
-
-
Compound Addition and Fluorescence Measurement:
-
Use a fluorescence plate reader with an injection module to measure baseline fluorescence.
-
Inject a solution of this compound at the desired concentration into the wells.
-
Immediately begin recording the fluorescence intensity over time to measure changes in intracellular calcium levels.
-
As a positive control, a depolarizing agent like potassium chloride (KCl) can be used to induce calcium influx.
-
Mandatory Visualization
The following diagrams illustrate the proposed mechanism of action of this compound and a typical experimental workflow for its evaluation in neuronal cells.
Caption: Proposed mechanism of action of this compound in neuronal cells.
Caption: A representative experimental workflow for evaluating this compound.
References
An In-Depth Technical Guide: Exploratory Research on YS 035 Hydrochloride and Mitochondrial Function
For the Attention of Researchers, Scientists, and Drug Development Professionals
Disclaimer: Scientific literature on YS 035 hydrochloride is limited and primarily dates back to the 1980s. This document summarizes the available foundational knowledge and, due to the scarcity of recent research, broadens the scope to discuss the general principles of targeting mitochondrial calcium transport in cancer, a field relevant to the initial mode of action described for YS 035. This guide is intended for research purposes and does not constitute an endorsement or validation of this compound for any clinical application.
Introduction to this compound
This compound, chemically known as N,N-Bis-(3,4-dimethoxyphenylethyl)-N-methylamine hydrochloride, is a synthetic compound and a derivative of verapamil.[1] Early research identified it as a calcium ion antagonist.[2] Its primary characterized mechanism of action is the inhibition of the sodium-calcium (Na+/Ca2+) exchanger, a critical component of cellular calcium homeostasis.[1][2]
Mitochondria are central to cellular bioenergetics, metabolism, and the regulation of programmed cell death (apoptosis).[3] The regulation of mitochondrial calcium concentration is vital for these functions. While high mitochondrial calcium levels can stimulate ATP production, excessive calcium uptake can trigger the mitochondrial permeability transition pore (mPTP), leading to the release of pro-apoptotic factors like cytochrome c.[3]
Given that this compound was shown to affect mitochondrial calcium efflux, it presents a theoretical basis for investigating its impact on mitochondrial function and downstream cellular processes, particularly in diseases with dysregulated calcium signaling and mitochondrial activity, such as cancer.[2][4]
Core Mechanism of Action of this compound
The foundational research on this compound established its role as a Ca2+ antagonist.[2] It inhibits the Na+/Ca2+ exchange with an apparent Ki of 28 µM.[1][2] This inhibition was observed to be of a non-competitive type.[2]
A key finding related to mitochondrial function is that this compound inhibits the slow, ruthenium red-induced Ca2+ release and the rapid Na+-dependent efflux from heart mitochondria.[2] Ruthenium red is a known inhibitor of the mitochondrial calcium uniporter (MCU), the primary channel for Ca2+ uptake into the mitochondrial matrix. The ability of YS 035 to modulate Ca2+ efflux, particularly the Na+-dependent pathway mediated by the mitochondrial Na+/Ca2+ exchanger (NCLX), suggests a specific interaction with this transport system.[2]
Importantly, the initial study noted that this compound did not affect mitochondrial ATP synthesis or the mitochondrial membrane potential.[2] This suggests that its primary effect is on calcium transport rather than a direct impact on the electron transport chain or oxidative phosphorylation.
Quantitative Data on this compound
The available quantitative data for this compound is limited to its inhibitory concentration for the Na+/Ca2+ exchange.
| Compound | Parameter | Value | Cell/Organelle System | Reference |
| This compound | Ki (Inhibition constant) | 28 µM | Heart Mitochondria (for Na+/Ca2+ exchange) | [1][2] |
Experimental Protocols
Due to the limited recent literature on this compound, this section provides generalized protocols for key experiments that would be necessary to explore its effects on mitochondrial function, based on modern methodologies.
Mitochondrial Calcium Efflux Assay
This assay would be crucial to validate and expand upon the original findings for this compound.
Objective: To measure the effect of this compound on Na+-induced Ca2+ efflux from isolated mitochondria.
Principle: Isolated mitochondria are loaded with a fluorescent Ca2+ indicator, such as Fluo-4, AM. The efflux of Ca2+ is then initiated by the addition of Na+, and the change in fluorescence is monitored over time.
Methodology:
-
Mitochondrial Isolation: Isolate mitochondria from a relevant cell line or tissue (e.g., cancer cell line, rat liver) using differential centrifugation.
-
Calcium Loading: Resuspend isolated mitochondria in a buffer containing a fluorescent Ca2+ indicator and a known concentration of CaCl2. Allow mitochondria to take up Ca2+.
-
Initiation of Efflux: Add NaCl to the mitochondrial suspension to initiate Na+-dependent Ca2+ efflux.
-
Treatment: In parallel experiments, pre-incubate the mitochondria with varying concentrations of this compound before the addition of NaCl.
-
Data Acquisition: Monitor the fluorescence signal using a fluorometer. A decrease in fluorescence indicates Ca2+ efflux.
-
Analysis: Compare the rate of Ca2+ efflux in the presence and absence of this compound.
Mitochondrial Membrane Potential (ΔΨm) Assay
Objective: To determine if this compound affects the mitochondrial membrane potential.
Principle: The lipophilic cationic dye, JC-1, is used to measure ΔΨm. In healthy mitochondria with a high ΔΨm, JC-1 forms aggregates that fluoresce red. In unhealthy mitochondria with a low ΔΨm, JC-1 remains as monomers and fluoresces green.
Methodology:
-
Cell Culture: Plate cells of interest (e.g., a cancer cell line) in a multi-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound for a specified duration. Include a positive control (e.g., CCCP, a mitochondrial uncoupler) and a vehicle control.
-
Staining: Incubate the cells with JC-1 dye according to the manufacturer's protocol.
-
Imaging and Analysis: Acquire images using a fluorescence microscope or measure the fluorescence intensity using a plate reader at both green and red emission wavelengths.
-
Quantification: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To assess whether this compound induces apoptosis.
Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.
Methodology:
-
Cell Treatment: Treat cells with this compound at various concentrations and time points.
-
Staining: Harvest the cells and stain with Annexin V-FITC and PI according to the manufacturer's instructions.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Signaling Pathways and Visualizations
Given the mechanism of this compound, its potential effects on mitochondrial function and cell fate would likely be mediated through the modulation of mitochondrial calcium levels.
Mitochondrial Calcium Transport and its Regulation
The diagram below illustrates the key players in mitochondrial calcium transport and the putative site of action for this compound.
Caption: Mitochondrial calcium transport and the inhibitory effect of YS 035 on the Na+/Ca2+ exchanger (NCLX).
Experimental Workflow for Investigating this compound
The following diagram outlines a logical workflow for the exploratory research of this compound's effects on mitochondrial function and cancer cell viability.
Caption: A proposed experimental workflow for the investigation of this compound's bioactivity.
Future Directions and Conclusion
The initial characterization of this compound as an inhibitor of mitochondrial Na+/Ca2+ exchange provides a compelling, albeit dated, starting point for further investigation.[2] The field of mitochondrial research and its role in cancer has advanced significantly since the 1980s. A modern re-evaluation of this compound using contemporary techniques is warranted to determine if its effects on mitochondrial calcium transport can be leveraged for therapeutic purposes.
Future research should focus on:
-
Validating the original findings in a panel of cancer cell lines.
-
Determining the specificity of this compound for the mitochondrial Na+/Ca2+ exchanger (NCLX) over other ion channels and transporters.
-
Investigating the downstream consequences of NCLX inhibition, including effects on mitochondrial membrane potential, reactive oxygen species (ROS) production, and the induction of apoptosis.
-
Exploring the potential for synergistic effects with other anticancer agents that target mitochondrial function or other cellular pathways.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Properties of a new calcium ion antagonist on cellular uptake and mitochondrial efflux of calcium ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mitochondria as a target in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mitochondrial adaptation in cancer drug resistance: prevalence, mechanisms, and management - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis and Purification of YS 035 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
YS 035 hydrochloride is a calcium channel blocker that prolongs cardiac action potentials by inhibiting the pacemaker current (If) and potassium (K+) outward currents. This document provides detailed, plausible protocols for the synthesis and purification of this compound (N,N-Bis-(3,4-dimethoxyphenylethyl)-N-methylamine hydrochloride). Due to the absence of specific published synthesis procedures, the following protocols are based on established organic chemistry principles for the formation of tertiary amines and their hydrochloride salts. Two potential synthetic routes are presented: Reductive Amination and N-Alkylation. Additionally, a comprehensive purification protocol using recrystallization is detailed. All quantitative data is summarized for clarity, and key processes are illustrated with diagrams.
Data Presentation
Table 1: Proposed Synthesis Reactant and Expected Product Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Molar Ratio (relative to limiting reagent) |
| Route 1: Reductive Amination | |||
| N-methyl-3,4-dimethoxyphenethylamine | C11H17NO2 | 195.26 | 1.0 |
| 3,4-Dimethoxyphenylacetaldehyde | C10H12O3 | 180.20 | 1.1 |
| Sodium triacetoxyborohydride (B8407120) | C6H10BNaO6 | 211.94 | 1.5 |
| YS 035 (free base) | C21H29NO4 | 359.46 | - |
| This compound | C21H30ClNO4 | 395.93 | - |
| Route 2: N-Alkylation | |||
| N-methyl-3,4-dimethoxyphenethylamine | C11H17NO2 | 195.26 | 1.0 |
| 2-(3,4-dimethoxyphenyl)ethyl bromide | C10H13BrO2 | 245.11 | 1.1 |
| Potassium carbonate (K2CO3) | K2CO3 | 138.21 | 2.0 |
| YS 035 (free base) | C21H29NO4 | 359.46 | - |
| This compound | C21H30ClNO4 | 395.93 | - |
Table 2: Purification Data (Hypothetical)
| Purification Step | Solvent System | Temperature (°C) | Expected Yield (%) | Expected Purity (%) |
| Recrystallization | Isopropanol (B130326)/Diethyl Ether | 70 -> 0 | 85-95 | >99 |
| Column Chromatography (optional) | Silica Gel (Ethyl Acetate/Hexane gradient) | Ambient | 70-85 | >99.5 |
Experimental Protocols
Synthesis Route 1: Reductive Amination
This protocol describes the synthesis of YS 035 via the reductive amination of N-methyl-3,4-dimethoxyphenethylamine with 3,4-dimethoxyphenylacetaldehyde.
Materials:
-
N-methyl-3,4-dimethoxyphenethylamine
-
3,4-Dimethoxyphenylacetaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (B109758) (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Hydrochloric acid (HCl) in diethyl ether (2 M solution)
-
Diethyl ether
Procedure:
-
To a stirred solution of N-methyl-3,4-dimethoxyphenethylamine (1.0 eq) in anhydrous dichloromethane (DCM), add 3,4-dimethoxyphenylacetaldehyde (1.1 eq).
-
Stir the mixture at room temperature for 1 hour to facilitate the formation of the intermediate iminium ion.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise, ensuring the temperature remains below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude YS 035 free base as an oil.
-
Dissolve the crude oil in a minimal amount of diethyl ether and cool to 0 °C.
-
Add a 2 M solution of HCl in diethyl ether dropwise with stirring until precipitation is complete.
-
Collect the resulting white precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.
Synthesis Route 2: N-Alkylation
This protocol outlines the synthesis of YS 035 by the N-alkylation of N-methyl-3,4-dimethoxyphenethylamine with 2-(3,4-dimethoxyphenyl)ethyl bromide.
Materials:
-
N-methyl-3,4-dimethoxyphenethylamine
-
2-(3,4-dimethoxyphenyl)ethyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (ACN), anhydrous
-
Deionized water
-
Dichloromethane (DCM)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Hydrochloric acid (HCl) in diethyl ether (2 M solution)
-
Diethyl ether
Procedure:
-
In a round-bottom flask, combine N-methyl-3,4-dimethoxyphenethylamine (1.0 eq), 2-(3,4-dimethoxyphenyl)ethyl bromide (1.1 eq), and anhydrous potassium carbonate (2.0 eq) in anhydrous acetonitrile.
-
Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain a residue.
-
Dissolve the residue in dichloromethane and wash with deionized water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude YS 035 free base.
-
For conversion to the hydrochloride salt, follow steps 11-13 from the Reductive Amination protocol.
Purification by Recrystallization
This protocol describes the purification of this compound by recrystallization.
Materials:
-
Crude this compound
-
Isopropanol
-
Diethyl ether
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot isopropanol to dissolve the solid completely. Gentle heating may be required.
-
If any insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature.
-
Once crystal formation begins, place the flask in an ice bath to maximize crystallization.
-
To the cold suspension, slowly add diethyl ether as an anti-solvent until the product fully precipitates.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold diethyl ether.
-
Dry the crystals under vacuum to obtain pure this compound.
Visualizations
Proposed Synthesis Workflow (Reductive Amination)
Caption: Proposed workflow for the synthesis of this compound via reductive amination.
Mechanism of Action of YS 035
Caption: Signaling pathway illustrating the inhibitory action of YS 035 on cardiac ion channels.
Application Notes and Protocols for YS-035 Hydrochloride in Electrophysiology
Audience: Researchers, scientists, and drug development professionals.
Introduction YS-035 hydrochloride is identified as a blocker of the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, which carry the pacemaker current known as If in the heart and Ih in the nervous system.[1] It is also reported to inhibit K+ outward currents, leading to a prolongation of cardiac action potentials. HCN channels are voltage-gated ion channels that uniquely open upon membrane hyperpolarization and are modulated by intracellular cyclic nucleotides like cAMP.[1][2] They play a crucial role in controlling pacemaker activity in both the heart and the nervous system.[1][3] This document provides a detailed protocol for characterizing the electrophysiological effects of YS-035 hydrochloride on HCN channels using the whole-cell patch-clamp technique.
Mechanism of Action: Inhibition of HCN Channels
YS-035 hydrochloride exerts its primary effect by blocking HCN channels. These channels allow the influx of both sodium (Na+) and potassium (K+) ions upon hyperpolarization, resulting in a net inward current that contributes to diastolic depolarization in cardiac pacemaker cells and regulates excitability and synaptic integration in neurons.[2][4][5] By blocking this current, YS-035 hydrochloride reduces the rate of spontaneous depolarization, thus slowing the heart rate or reducing neuronal firing frequency.
Caption: Signaling pathway of HCN channel activation and its inhibition by YS-035 hydrochloride.
Quantitative Data Summary
The following table summarizes the key electrophysiological parameters to be quantified when studying the effects of YS-035 hydrochloride on a specific HCN channel isoform (e.g., HCN1, HCN2, HCN4).
| Parameter | Description | Expected Effect of YS-035 Hydrochloride |
| Ih/If Amplitude | The maximal current amplitude elicited by a strong hyperpolarizing voltage step. | Concentration-dependent reduction of the current amplitude. |
| IC50 | The concentration of YS-035 hydrochloride that causes 50% inhibition of the maximal Ih/If current. | This value determines the potency of the compound. |
| Voltage-Dependence (V1/2) | The membrane potential at which the channel has a 50% probability of being open. Determined by fitting the activation curve with a Boltzmann function. | A potential shift in the V1/2 of activation, typically to more hyperpolarized potentials, indicating that a stronger stimulus is needed to open the channel. |
| Activation/Deactivation Kinetics (τ) | The time constants (tau) describing the speed at which the channel opens (activates) and closes (deactivates). | Potential alteration of kinetics, such as a slowing of the activation rate. |
| Use-Dependence | The phenomenon where the degree of block increases with the frequency of channel activation (i.e., with repeated stimulation). | Many HCN channel blockers, like Ivabradine, show use-dependence, suggesting they bind preferentially to the open state of the channel.[1] This should be tested for YS-035. |
Experimental Workflow
The overall workflow for a typical electrophysiology experiment to test the effect of YS-035 hydrochloride is outlined below.
Caption: Experimental workflow for characterizing YS-035 hydrochloride using patch-clamp.
Detailed Experimental Protocol: Whole-Cell Patch-Clamp
This protocol describes the characterization of YS-035 hydrochloride's effect on HCN channels expressed in a heterologous system like HEK293 cells.
Materials and Reagents
-
Cell Line: HEK293 cells stably or transiently expressing the human HCN isoform of interest (e.g., HCN1, HCN2, or HCN4).
-
YS-035 Hydrochloride: Prepare a high-concentration stock solution (e.g., 10-50 mM) in sterile water or DMSO. Store at -20°C.
-
Extracellular (Bath) Solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Intracellular (Pipette) Solution (in mM): 130 K-Aspartate, 10 NaCl, 2 MgCl2, 1 CaCl2, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.1 Na-GTP. Adjust pH to 7.2 with KOH. For studying cAMP modulation, 0.1-0.3 mM cAMP can be included.[6]
-
Equipment: Patch-clamp amplifier, micromanipulator, perfusion system, inverted microscope, and data acquisition software.
Cell Preparation
-
Culture: Grow HEK293 cells expressing the desired HCN isoform in appropriate culture medium.
-
Plating: 24-48 hours before the experiment, plate the cells at a low density onto glass coverslips.
-
Transfection (if applicable): For transient expression, transfect cells with the HCN channel plasmid and a marker gene (e.g., GFP) 24-48 hours prior to recording.
Preparation of YS-035 Hydrochloride Working Solutions
-
On the day of the experiment, thaw the stock solution.
-
Prepare a series of working concentrations (e.g., 0.1 µM, 1 µM, 10 µM, 30 µM, 100 µM) by diluting the stock solution into the extracellular (bath) solution. Ensure the final DMSO concentration is low (<0.1%) if used as a solvent.
Electrophysiological Recording Procedure
-
Setup: Place a coverslip with cells into the recording chamber on the microscope stage and perfuse with the standard extracellular solution.
-
Pipette Fabrication: Pull glass capillaries to create micropipettes with a resistance of 3-5 MΩ when filled with the intracellular solution.
-
Giga-seal Formation: Approach a single, healthy-looking cell with the micropipette. Apply gentle suction to form a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief, strong suction pulse to rupture the cell membrane under the pipette tip, achieving the whole-cell configuration.
-
Stabilization: Allow the cell to stabilize for 5-10 minutes, monitoring access resistance and cell capacitance.
-
Baseline Recording (Control):
-
Set the holding potential to a level where HCN channels are mostly closed (e.g., -40 mV).[3]
-
Apply a series of hyperpolarizing voltage steps (e.g., from -50 mV to -140 mV in 10 mV increments for 2-3 seconds) to elicit HCN currents.[3]
-
A subsequent depolarizing step (e.g., to +50 mV) can be used to measure the tail current, which is used to determine the voltage-dependence of activation.[3]
-
Repeat the protocol every 15-30 seconds until a stable baseline current is recorded.
-
-
Application of YS-035 Hydrochloride:
-
Switch the perfusion system to the extracellular solution containing the lowest concentration of YS-035.
-
Allow 3-5 minutes for the compound to equilibrate and the effect to reach a steady state.
-
Repeat the voltage-clamp protocol to record the inhibited currents.
-
Sequentially apply increasing concentrations of YS-035, repeating the recording at each concentration until a maximal block is observed.
-
-
Washout: After recording the effect of the highest concentration, perfuse the cell with the control extracellular solution to check for reversibility of the block.
Data Analysis
-
Current Amplitude: Measure the peak current amplitude at a specific hyperpolarizing step (e.g., -120 mV) in the absence (control) and presence of each drug concentration.
-
Dose-Response Curve: Calculate the percentage of inhibition for each concentration relative to the control. Plot the percent inhibition against the logarithm of the drug concentration and fit the data with a Hill equation to determine the IC50 value.
-
Voltage-Dependence of Activation:
-
Measure the amplitude of the tail currents following each hyperpolarizing step.
-
Normalize the tail current amplitudes to the maximum tail current.
-
Plot the normalized tail current as a function of the preceding voltage step.
-
Fit the resulting curve with a Boltzmann equation to determine the half-activation potential (V1/2) and the slope factor (k) for both control and drug conditions.
-
-
Kinetics: Fit the activation phase of the current traces with a single or double exponential function to determine the activation time constant(s) (τ) at different voltages. Compare the values between control and drug conditions.
References
- 1. HCN Channels—Modulators of Cardiac and Neuronal Excitability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The enigmatic HCN channels: A cellular neurophysiology perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The hyperpolarization‐activated cyclic nucleotide‐gated 4 channel as a potential anti‐seizure drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Preparation of YS 035 Hydrochloride Stock Solution for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the preparation of a YS 035 hydrochloride stock solution for use in cell culture applications. This compound is a verapamil (B1683045) derivative and a calcium channel blocker that inhibits the pacemaker current (If/HCN) and K+ outward currents, thereby prolonging cardiac action potentials.[] It also functions as a Ca2+ antagonist by blocking cellular calcium uptake and mitochondrial efflux, notably inhibiting the Na+/Ca2+ exchange.[2][3] Accurate preparation of a sterile, stable stock solution is critical for obtaining reliable and reproducible results in in vitro studies investigating its effects on cellular processes such as calcium signaling and electrophysiology.
Properties of this compound
This compound is a white to off-white powder.[2] A summary of its relevant chemical and physical properties is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C21H29NO4 • HCl | [3] |
| Molecular Weight | 395.9 g/mol | [3] |
| Purity | ≥98% | [3] |
| Solubility | Water: up to 100 mM | [2][4] |
| DMSO: 5 mg/mL | [2][3] | |
| PBS (pH 7.2): 5 mg/mL | [2][3] | |
| DMF: 1 mg/mL | [2][3] | |
| Storage (Powder) | Store at -20°C, desiccated. | [5] |
Experimental Protocol: Preparation of a 10 mM Stock Solution in Sterile Water
This protocol describes the preparation of a 10 mM stock solution of this compound in sterile water. This solvent is recommended due to the high solubility of the compound and its direct compatibility with most cell culture media.
Materials:
-
This compound powder
-
Sterile, nuclease-free water (cell culture grade)
-
Sterile conical tubes (1.5 mL or 15 mL)
-
Calibrated analytical balance
-
Vortex mixer
-
Sterile syringe filters (0.22 µm pore size)
-
Sterile syringes
-
Laminar flow hood (Biological Safety Cabinet, Class II)
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Procedure:
-
Aseptic Technique: Perform all steps in a laminar flow hood to maintain sterility.
-
Calculate Required Mass:
-
The molecular weight of this compound is 395.9 g/mol .
-
To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 395.9 g/mol x 1000 mg/g = 3.959 mg
-
-
-
Weighing the Compound:
-
Carefully weigh out approximately 3.96 mg of this compound powder using a calibrated analytical balance.
-
Record the exact weight.
-
-
Dissolution:
-
Transfer the weighed powder to a sterile conical tube.
-
Add the calculated volume of sterile water to achieve a final concentration of 10 mM. For example, if you weighed exactly 3.96 mg, add 1 mL of sterile water.
-
Vortex the solution thoroughly until the powder is completely dissolved. The solution should be clear and colorless.
-
-
Sterilization:
-
To ensure the sterility of the stock solution, filter it through a 0.22 µm sterile syringe filter into a new sterile conical tube. This step is crucial to prevent microbial contamination of your cell cultures.
-
-
Aliquoting and Storage:
-
Aliquot the sterile stock solution into smaller, single-use volumes (e.g., 20 µL or 50 µL) in sterile microcentrifuge tubes. This minimizes freeze-thaw cycles which can affect the stability of the compound.
-
Label each aliquot clearly with the compound name, concentration, date of preparation, and your initials.
-
Store the aliquots at -20°C for long-term storage.
-
Quality Control
-
Visual Inspection: The final stock solution should be a clear, particulate-free solution.
-
pH Measurement (Optional): The pH of the stock solution can be measured to ensure it is within a physiologically acceptable range.
-
Functional Assay: The activity of the prepared stock solution should be validated in a preliminary experiment. This can be a simple dose-response curve in a relevant cell line to confirm its biological activity.
Signaling Pathway of this compound
This compound primarily exerts its effects by modulating ion channels involved in calcium homeostasis. It is known to block the pacemaker current (If), which is mediated by Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels, and other K+ outward currents. Furthermore, it inhibits the Na+/Ca2+ exchanger, leading to a reduction in intracellular calcium influx.
Caption: Signaling pathway of this compound.
Experimental Workflow
The following diagram illustrates the workflow for preparing the this compound stock solution.
Caption: Experimental workflow for stock solution preparation.
References
YS 035 Hydrochloride: Application in Smooth Muscle Contraction Assays - Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a comprehensive guide for researchers interested in evaluating the effects of YS 035 hydrochloride on smooth muscle contraction. It includes hypothesized signaling pathways, detailed experimental protocols for various smooth muscle tissues, and templates for data presentation.
Hypothesized Mechanism of Action in Smooth Muscle
Based on its classification as a Ca²⁺ channel blocker, this compound is predicted to induce smooth muscle relaxation by inhibiting the influx of extracellular calcium through L-type voltage-gated calcium channels. This action would lead to a decrease in intracellular calcium concentration, thereby preventing the activation of calmodulin and myosin light chain kinase (MLCK), a key enzyme in the contractile process. The resulting decrease in myosin light chain phosphorylation would lead to smooth muscle relaxation.
Signaling Pathway of Smooth Muscle Contraction and Hypothesized Inhibition by this compound
Caption: Hypothesized signaling pathway for smooth muscle contraction and the inhibitory point of this compound.
Experimental Protocols
The following are detailed protocols for assessing the effects of this compound on smooth muscle contraction in various tissue types.
Vascular Smooth Muscle Contraction Assay
This protocol is designed to test the effect of this compound on agonist-induced contractions of isolated aortic rings.
Materials:
-
This compound
-
Phenylephrine (or other α₁-adrenergic agonist)
-
Potassium Chloride (KCl)
-
Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2.5 CaCl₂, 25 NaHCO₃, 11.1 glucose)
-
Isolated tissue bath system with force transducers
-
Animal model (e.g., rat, rabbit)
Procedure:
-
Tissue Preparation: Euthanize the animal according to approved institutional guidelines. Carefully excise the thoracic aorta and place it in ice-cold Krebs-Henseleit solution. Dissect the aorta free of connective tissue and cut into 2-3 mm rings.
-
Mounting: Suspend the aortic rings in the tissue baths containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂. Attach one end of the ring to a fixed hook and the other to a force transducer.
-
Equilibration: Allow the tissues to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, replacing the Krebs solution every 15-20 minutes.
-
Viability Check: Contract the tissues with a high concentration of KCl (e.g., 60 mM). Once a stable contraction is reached, wash the tissues and allow them to return to baseline.
-
Experimental Protocol:
-
Induce a submaximal contraction with an agonist such as phenylephrine (e.g., 1 µM).
-
Once the contraction reaches a stable plateau, add this compound in a cumulative concentration-dependent manner (e.g., 1 nM to 100 µM).
-
Record the relaxation response at each concentration.
-
-
Data Analysis: Express the relaxation as a percentage of the initial agonist-induced contraction. Plot the concentration-response curve and calculate the IC₅₀ value.
Experimental Workflow for Vascular Smooth Muscle Assay
Caption: Workflow for assessing this compound's effect on vascular smooth muscle.
Airway Smooth Muscle Contraction Assay
This protocol is suitable for evaluating the relaxant effect of this compound on isolated tracheal rings.
Materials:
-
This compound
-
Krebs-Henseleit solution
-
Isolated tissue bath system
-
Animal model (e.g., guinea pig, rat)
Procedure:
-
Tissue Preparation: Following euthanasia, excise the trachea and place it in chilled Krebs-Henseleit solution. Cut the trachea into 3-4 mm wide rings.
-
Mounting: Suspend the tracheal rings in tissue baths at 37°C, aerated with 95% O₂ / 5% CO₂. Apply an initial resting tension of 1.0 g.
-
Equilibration: Equilibrate the tissues for at least 60 minutes, with solution changes every 15 minutes.
-
Contraction Induction: Induce a stable, submaximal contraction using acetylcholine or carbachol (e.g., 1 µM).
-
Drug Application: Add this compound in increasing concentrations to generate a cumulative concentration-response curve.
-
Data Analysis: Calculate the percentage of relaxation relative to the agonist-induced tone and determine the IC₅₀.
Intestinal Smooth Muscle Contraction Assay
This protocol outlines the procedure for studying the effects of this compound on the contractility of isolated ileum segments.
Materials:
-
This compound
-
Acetylcholine or Barium Chloride (BaCl₂)
-
Tyrode's solution (in mM: 137 NaCl, 2.7 KCl, 1.8 CaCl₂, 1.0 MgCl₂, 0.2 NaH₂PO₄, 12 NaHCO₃, 5.5 glucose)
-
Isolated tissue bath system
-
Animal model (e.g., guinea pig, rat)
Procedure:
-
Tissue Preparation: After euthanasia, isolate a segment of the ileum and place it in Tyrode's solution. Clean the segment of mesenteric attachments and cut into 2-3 cm long pieces.
-
Mounting: Suspend the ileum segments in a tissue bath containing Tyrode's solution at 37°C, bubbled with 95% O₂ / 5% CO₂. Apply a resting tension of 0.5-1.0 g.
-
Equilibration: Allow the tissue to equilibrate for 30-60 minutes, with frequent washing, until spontaneous contractions stabilize.
-
Contraction Induction: Elicit a sustained contraction with acetylcholine or BaCl₂.
-
This compound Addition: Introduce this compound in a cumulative fashion to assess its relaxant effect.
-
Data Analysis: Quantify the relaxation as a percentage of the induced contraction and calculate the IC₅₀.
Data Presentation
All quantitative data should be summarized in clear, structured tables to facilitate comparison.
Table 1: Hypothetical Inhibitory Effects of this compound on Agonist-Induced Smooth Muscle Contraction
| Tissue Type | Agonist (Concentration) | This compound IC₅₀ (µM) | Maximum Relaxation (%) |
| Rat Aorta | Phenylephrine (1 µM) | [Insert Value] | [Insert Value] |
| Guinea Pig Trachea | Acetylcholine (1 µM) | [Insert Value] | [Insert Value] |
| Guinea Pig Ileum | Acetylcholine (1 µM) | [Insert Value] | [Insert Value] |
Data to be filled in from experimental results.
Table 2: Hypothetical Effect of this compound on KCl-Induced Depolarization
| Tissue Type | KCl Concentration (mM) | This compound IC₅₀ (µM) |
| Rat Aorta | 60 | [Insert Value] |
| Guinea Pig Trachea | 60 | [Insert Value] |
| Guinea Pig Ileum | 60 | [Insert Value] |
Data to be filled in from experimental results.
Conclusion
While direct experimental data on the application of this compound in smooth muscle contraction assays is currently unavailable, its established role as a calcium channel blocker provides a strong rationale for its investigation in this area. The protocols and frameworks provided in these application notes offer a comprehensive starting point for researchers to systematically evaluate the potential of this compound as a smooth muscle relaxant. Such studies would be valuable in further characterizing the pharmacological profile of this compound and exploring its potential therapeutic applications in disorders associated with smooth muscle hypercontractility.
References
Application Notes and Protocols for Studying Mitochondrial Calcium Transport with YS 035 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
YS 035 hydrochloride is a synthetic, cell-permeable compound recognized for its role as a calcium ion antagonist.[1] Historically, it has been utilized as a tool to investigate mitochondrial calcium transport.[1][2] These application notes provide a detailed protocol for employing this compound in the study of mitochondrial calcium dynamics, acknowledging its mechanism of action and offering a framework for its application in contemporary research settings.
YS 035, chemically identified as N,N-bis-(3,4-dimethoxyphenethyl)-N-methylamine, primarily functions by inhibiting the mitochondrial sodium-calcium (Na+/Ca2+) exchanger, thereby affecting calcium efflux from the mitochondria.[1][2][3] It also demonstrates an inhibitory effect on cellular calcium uptake in various cell types, including muscle cells and brain synaptosomes.[1][3] It is important to distinguish its mechanism from that of more recently developed inhibitors that directly target the mitochondrial calcium uniporter (MCU), the primary channel for calcium influx into the mitochondrial matrix.[4][5]
Mechanism of Action
Mitochondrial calcium homeostasis is a dynamic process governed by the interplay of calcium uptake and release mechanisms. Calcium enters the mitochondria primarily through the MCU, driven by the substantial negative mitochondrial membrane potential.[4] Calcium is extruded from the mitochondria via the mitochondrial Na+/Ca2+ exchanger and potentially through the transient opening of the mitochondrial permeability transition pore (mPTP).[6][7]
This compound exerts its effect by inhibiting the Na+/Ca2+ exchanger, thus impeding the efflux of calcium from the mitochondrial matrix.[1][2] This leads to an alteration of the net mitochondrial calcium flux. The compound has been shown to not affect mitochondrial membrane potential or ATP synthesis, suggesting a specific action on the exchanger.[1]
Data Presentation
The following table summarizes the known quantitative data for this compound's interaction with the mitochondrial Na+/Ca2+ exchanger.
| Parameter | Value | Target | Organism/System |
| K_i (inhibition constant) | 28 µM | Mitochondrial Na+/Ca2+ exchanger | Rat Heart Mitochondria |
Signaling Pathway Diagram
Experimental Protocols
The following protocols are generalized and should be optimized for specific cell types and experimental conditions.
Protocol 1: Measurement of Mitochondrial Calcium Efflux in Isolated Mitochondria
This protocol outlines the steps to measure the effect of this compound on Na+-induced calcium release from isolated mitochondria using a fluorescent calcium indicator.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Isolated mitochondria (e.g., from rat liver or heart)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-5N)
-
Respiration buffer (e.g., containing KCl, succinate, rotenone, and EGTA)
-
CaCl2 standard solution
-
NaCl solution
-
96-well microplate
-
Fluorescence plate reader with injection capabilities
Procedure:
-
Mitochondrial Preparation: Isolate mitochondria from the tissue of interest using standard differential centrifugation methods.[8] Determine the protein concentration of the mitochondrial suspension.
-
Assay Setup:
-
Prepare the assay buffer containing the calcium indicator (e.g., 1 µM Fluo-5N) in respiration buffer.
-
Add the mitochondrial suspension to the assay buffer in the wells of a 96-well plate to a final concentration of 0.5 mg/mL.
-
Add this compound to the desired final concentrations (e.g., 10, 20, 30, 50 µM) to the respective wells. Include a vehicle control (DMSO).
-
Incubate for a short period (e.g., 5 minutes) at the appropriate temperature (e.g., 37°C).
-
-
Calcium Loading:
-
Inject a bolus of CaCl2 (e.g., 10 µM) into each well to load the mitochondria with calcium.
-
Monitor the fluorescence signal. You should observe an initial sharp increase in fluorescence followed by a decrease as mitochondria take up the calcium.
-
-
Induction of Calcium Efflux:
-
Once the calcium uptake has reached a steady state, inject NaCl (e.g., 10 mM) to induce calcium efflux via the Na+/Ca2+ exchanger.
-
Monitor the increase in fluorescence, which corresponds to the release of calcium from the mitochondria into the buffer.
-
-
Data Analysis:
-
Calculate the rate of Na+-induced calcium efflux by determining the slope of the fluorescence increase after NaCl addition.
-
Compare the rates of efflux in the presence of different concentrations of this compound to the vehicle control to determine the inhibitory effect.
-
Protocol 2: In-situ Analysis of Mitochondrial Calcium in Permeabilized Cells
This protocol allows for the study of mitochondrial calcium transport in a more physiological context by using permeabilized cells.
Materials:
-
Adherent cells cultured on glass-bottom dishes
-
This compound stock solution
-
Fluorescent indicator for mitochondrial calcium (e.g., Rhod-2 AM)
-
Fluorescent indicator for mitochondrial membrane potential (e.g., TMRM)
-
Permeabilization buffer (e.g., containing digitonin (B1670571) or saponin)
-
Intracellular-like medium
-
Agonist to induce cytosolic calcium increase (e.g., ATP or histamine)
-
Fluorescence microscope with live-cell imaging capabilities
Procedure:
-
Cell Culture and Staining:
-
Plate cells on glass-bottom dishes and culture to the desired confluency.
-
Load the cells with a mitochondrial calcium indicator (e.g., Rhod-2 AM) according to the manufacturer's instructions.
-
A co-stain with a mitochondrial membrane potential dye (e.g., TMRM) can be used to ensure mitochondrial health.
-
-
Cell Permeabilization and Treatment:
-
Wash the cells with an intracellular-like medium.
-
Permeabilize the plasma membrane with a mild detergent like digitonin, leaving the mitochondrial membrane intact.
-
Treat the permeabilized cells with different concentrations of this compound or a vehicle control.
-
-
Imaging and Stimulation:
-
Mount the dish on the fluorescence microscope.
-
Acquire baseline fluorescence images.
-
Stimulate the cells with an agonist (e.g., ATP) to induce calcium release from the endoplasmic reticulum, leading to a rise in cytosolic and subsequently mitochondrial calcium.
-
-
Observation of Calcium Dynamics:
-
Record the changes in mitochondrial calcium fluorescence over time. In the presence of an inhibitor of efflux like YS 035, you would expect a prolonged retention of calcium within the mitochondria following the initial uptake phase.
-
-
Data Analysis:
-
Quantify the fluorescence intensity in the mitochondrial regions over time.
-
Analyze parameters such as the peak mitochondrial calcium level and the decay rate of the mitochondrial calcium signal. Compare these parameters between control and YS 035-treated cells.
-
Experimental Workflow Diagram
Concluding Remarks
This compound serves as a valuable pharmacological tool for investigating the role of the mitochondrial Na+/Ca2+ exchanger in cellular calcium homeostasis. While newer and more specific inhibitors targeting the MCU are now available, YS 035 allows for the specific interrogation of mitochondrial calcium efflux pathways. When designing experiments, it is crucial to consider its known inhibitory constant and to perform appropriate dose-response studies. The protocols provided herein offer a foundation for the application of this compound in both isolated mitochondria and cell-based assays, enabling a deeper understanding of its impact on mitochondrial calcium dynamics.
References
- 1. Properties of a new calcium ion antagonist on cellular uptake and mitochondrial efflux of calcium ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Pharmacological inhibition of the mitochondrial Ca2+ uniporter: relevance for pathophysiology and human therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitors of the mitochondrial calcium uniporter for the treatment of disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mitochondria buffer non-toxic calcium loads and release calcium through the mitochondrial permeability transition pore and sodium/calcium exchanger in rat basal forebrain neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Calcium transport across the inner mitochondrial membrane: molecular mechanisms and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Multiple Inhibitory Mechanisms of DS16570511 Targeting Mitochondrial Calcium Uptake: Insights from Biochemical Analysis of Rat Liver Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for YS 035 Hydrochloride in Patch-Clamp Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
YS 035 hydrochloride is a compound that has been identified as a calcium channel antagonist and an inhibitor of pacemaker and outward potassium currents.[1][2] These properties make it a molecule of interest for studying cardiac action potentials and other physiological processes involving these ion channels.[1] Patch-clamp electrophysiology is the gold-standard technique for investigating the direct effects of compounds on ion channel function with high temporal and voltage resolution.[3][4] These application notes provide a detailed protocol for utilizing this compound in patch-clamp experiments to characterize its effects on voltage-gated potassium (K+) and calcium (Ca2+) channels.
Mechanism of Action
This compound has been reported to prolong cardiac action potentials by inhibiting multiple ion channels.[1] Its primary mechanisms of action are the blockade of Ca2+ channels and the inhibition of outward K+ currents.[1] It has also been shown to inhibit the Na+/Ca2+ exchanger with a Ki of 28 µM.[2] The inhibition of outward K+ currents, such as those mediated by TREK-1 channels, can be influenced by intracellular signaling pathways, including the Gq protein pathway.[5]
Data Presentation
The following table summarizes the known quantitative data for this compound and provides a template for presenting data obtained from patch-clamp experiments.
| Target | Parameter | Value | Cell Type | Comments |
| Na+/Ca2+ Exchanger | Ki | 28 µM[2] | Muscle cells[2] | Indicates inhibitory activity on the sodium-calcium exchanger. |
| Voltage-Gated K+ Channels | IC50 | Data not available | e.g., HEK293 expressing specific K+ channel subtype | To be determined by dose-response experiments. |
| Voltage-Gated Ca2+ Channels | IC50 | Data not available | e.g., Cardiomyocytes, Dorsal Root Ganglion (DRG) neurons | To be determined by dose-response experiments. |
Experimental Protocols
This section provides a detailed methodology for investigating the effects of this compound on voltage-gated K+ and Ca2+ channels using the whole-cell patch-clamp technique.
Cell Preparation
-
Cell Lines: Human Embryonic Kidney (HEK293) cells stably or transiently expressing the ion channel of interest (e.g., a specific subtype of voltage-gated potassium or calcium channel) are commonly used. For studying native channels, primary cultured cells such as cardiomyocytes or dorsal root ganglion (DRG) neurons can be utilized.
-
Cell Culture: Culture the cells in an appropriate medium and incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Plating: 24-48 hours before the experiment, plate the cells onto glass coverslips at a suitable density to allow for isolated single cells for patching.[6]
Solutions and Reagents
Proper solution preparation is critical for successful patch-clamp recordings.[7][8]
-
External (Bath) Solution for K+ Currents (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH and osmolarity to ~310 mOsm with sucrose.
-
Internal (Pipette) Solution for K+ Currents (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 2 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with KOH and osmolarity to ~290 mOsm with sucrose.[3][7]
-
External (Bath) Solution for Ca2+ Currents (in mM): 120 NaCl, 20 BaCl2 (or CaCl2), 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH and osmolarity to ~310 mOsm. (Barium is often used as the charge carrier to increase current amplitude and reduce calcium-dependent inactivation).
-
Internal (Pipette) Solution for Ca2+ Currents (in mM): 120 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.4 Na-GTP. Adjust pH to 7.2 with CsOH and osmolarity to ~290 mOsm. (Cesium is used to block outward K+ currents).
-
This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10-100 mM) in an appropriate solvent (e.g., DMSO or water). Store aliquots at -20°C. The final concentration of the solvent in the bath solution should not exceed 0.1% to avoid off-target effects.
Electrophysiological Recording
The whole-cell patch-clamp configuration is most commonly used to study the effects of drugs on ion channels.[3][4]
-
Pipette Fabrication: Pull glass capillaries to create micropipettes with a resistance of 3-7 MΩ when filled with the internal solution.
-
Gigaohm Seal Formation: Approach a single, healthy-looking cell with the micropipette while applying a slight positive pressure.[7] Once in proximity to the cell, release the positive pressure to allow the pipette to touch the cell membrane. Apply gentle suction to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.[9]
-
Whole-Cell Configuration: After establishing a stable GΩ seal, apply a brief pulse of strong suction to rupture the cell membrane under the pipette tip, establishing electrical and molecular access to the cell's interior.[4]
-
Voltage-Clamp Protocol:
-
For Voltage-Gated K+ Channels: Hold the cell at a membrane potential of -80 mV. Apply depolarizing voltage steps (e.g., from -60 mV to +60 mV in 10 mV increments for 500 ms) to elicit outward K+ currents.
-
For Voltage-Gated Ca2+ Channels: Hold the cell at a membrane potential of -90 mV. Apply depolarizing voltage steps (e.g., from -50 mV to +50 mV in 10 mV increments for 200 ms) to elicit inward Ca2+ currents.
-
-
Drug Application: After obtaining a stable baseline recording for at least 3 minutes, perfuse the bath with the external solution containing the desired concentration of this compound.[6] Record the current until a steady-state effect is observed. To test for reversibility, wash out the compound with the control external solution.[6]
-
Data Acquisition: Record currents using a patch-clamp amplifier and digitize the data using an analog-to-digital converter. Analyze the data using appropriate software (e.g., pCLAMP, PatchMaster).
Data Analysis
-
Current Amplitude: Measure the peak current amplitude at each voltage step before and after drug application.
-
Dose-Response Curve: To determine the half-maximal inhibitory concentration (IC50), apply a range of this compound concentrations and plot the percentage of current inhibition against the logarithm of the drug concentration. Fit the data with the Hill equation.
-
Voltage-Dependence of Activation: Analyze the conductance-voltage (G-V) relationship by calculating the conductance (G) at each voltage (V) and fitting the data with a Boltzmann function to determine the half-maximal activation voltage (V1/2). Compare V1/2 before and after drug application to assess any shifts in the voltage-dependence of activation.
-
Kinetics: Analyze the activation and inactivation kinetics of the currents by fitting the current traces with exponential functions.
Visualizations
Signaling Pathway
Caption: Potential signaling pathways affected by this compound.
Experimental Workflow
Caption: Workflow for a whole-cell patch-clamp experiment.
References
- 1. YS-035 hydrochloride | Potassium Channels | Tocris Bioscience [tocris.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. docs.axolbio.com [docs.axolbio.com]
- 4. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TREK-1, a K+ channel involved in neuroprotection and general anesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Patch Clamp Protocol [labome.com]
- 8. Combining whole-cell patch clamp and dye loading in acute brain slices with bulk RNA sequencing in embryonic to aged mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
YS 035 Hydrochloride: Application Notes and Protocols for Calcium Signaling Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
YS 035 hydrochloride is a synthetic derivative of verapamil (B1683045) that functions as a potent antagonist of calcium (Ca²⁺) signaling pathways. Its multifaceted mechanism of action makes it a valuable tool for investigating intracellular Ca²⁺ dynamics. Primarily, this compound is recognized for its inhibitory effects on the sodium-calcium exchanger (Na⁺/Ca²⁺ exchanger or NCX) and its modulation of mitochondrial Ca²⁺ transport. Additionally, it has been shown to block pacemaker currents and potassium (K⁺) outward currents in cardiac myocytes. These properties allow researchers to dissect the complex interplay of various Ca²⁺ handling mechanisms in both physiological and pathological contexts.
This document provides detailed application notes and experimental protocols for utilizing this compound in the study of calcium signaling pathways.
Mechanism of Action
This compound exerts its effects on calcium signaling through several key mechanisms:
-
Inhibition of the Na⁺/Ca²⁺ Exchanger: this compound is a non-competitive inhibitor of the Na⁺/Ca²⁺ exchanger, a critical component of Ca²⁺ extrusion in many cell types. By blocking the NCX, YS 035 prevents the removal of intracellular Ca²⁺, leading to an elevation in cytosolic calcium levels. This makes it a useful tool for studying the physiological roles of the NCX in various cellular processes.
-
Modulation of Mitochondrial Calcium Transport: The compound also impacts mitochondrial Ca²⁺ handling. It has been shown to inhibit the release of Ca²⁺ from mitochondria, thereby influencing cellular energy metabolism and apoptosis, which are processes tightly regulated by mitochondrial Ca²⁺ concentration.
-
Blockade of Cardiac Ion Channels: In cardiac cells, this compound has been demonstrated to prolong the action potential duration by inhibiting the pacemaker current (If or Ih) and potassium outward currents. This highlights its potential for research in cardiac electrophysiology and arrhythmia models.
Data Presentation
The following table summarizes the key quantitative data for this compound based on available literature.
| Parameter | Value | Target | Cell/Tissue Type | Reference |
| Kᵢ | 28 µM | Na⁺/Ca²⁺ Exchanger | Heart Mitochondria | [1] |
| Inhibitory Concentration Range | 10-30 µM | Ca²⁺ Uptake | Chicken Embryo Muscle Cells | [1] |
Experimental Protocols
Detailed methodologies for key experiments utilizing this compound are provided below.
Measurement of Intracellular Calcium Concentration ([Ca²⁺]i)
This protocol describes how to measure changes in intracellular calcium concentration in response to this compound using a fluorescent Ca²⁺ indicator.
Materials:
-
This compound
-
Fluorescent Ca²⁺ indicator (e.g., Fura-2 AM, Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with and without Ca²⁺
-
Ionomycin
-
EGTA
-
HEPES
-
Cells of interest cultured on glass coverslips
Procedure:
-
Cell Preparation:
-
Plate cells on glass coverslips and culture until they reach the desired confluency.
-
-
Dye Loading:
-
Prepare a loading solution containing 2-5 µM of a fluorescent Ca²⁺ indicator (e.g., Fura-2 AM) and 0.02% Pluronic F-127 in HBSS.
-
Incubate the cells with the loading solution for 30-60 minutes at 37°C in the dark.
-
Wash the cells three times with HBSS to remove excess dye.
-
-
Baseline Measurement:
-
Mount the coverslip in a perfusion chamber on an inverted fluorescence microscope.
-
Perfuse the cells with HBSS containing Ca²⁺ and record the baseline fluorescence for 2-5 minutes.
-
-
Application of this compound:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution to the desired final concentration (e.g., 10-50 µM) in HBSS.
-
Perfuse the cells with the this compound-containing solution and record the change in fluorescence.
-
-
Calibration:
-
At the end of the experiment, perfuse the cells with a Ca²⁺-free HBSS containing EGTA (e.g., 5 mM) to obtain the minimum fluorescence (Fmin).
-
Subsequently, perfuse with a solution containing a high concentration of Ca²⁺ and a Ca²⁺ ionophore (e.g., 10 µM Ionomycin in HBSS with 2 mM Ca²⁺) to obtain the maximum fluorescence (Fmax).
-
Calculate the intracellular Ca²⁺ concentration using the Grynkiewicz equation for ratiometric dyes like Fura-2.
-
Diagram of Experimental Workflow:
Caption: Workflow for measuring intracellular calcium.
Patch-Clamp Electrophysiology for Cardiac Ion Channel Analysis
This protocol outlines the whole-cell patch-clamp technique to study the effects of this compound on cardiac ion channels.
Materials:
-
This compound
-
Isolated cardiac myocytes
-
External (Tyrode's) and internal (pipette) solutions
-
Patch-clamp amplifier and data acquisition system
-
Micromanipulator
-
Borosilicate glass capillaries
Procedure:
-
Cell Preparation:
-
Isolate single cardiac myocytes using established enzymatic digestion protocols.
-
Allow the cells to adhere to the bottom of a recording chamber.
-
-
Pipette Preparation:
-
Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
-
Recording:
-
Establish a giga-ohm seal between the patch pipette and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Record baseline ion channel activity (e.g., pacemaker current or K⁺ currents) using appropriate voltage protocols.
-
-
Application of this compound:
-
Prepare a stock solution of this compound.
-
Apply the desired concentration of this compound to the bath solution via a perfusion system.
-
Record the changes in the targeted ion channel currents.
-
-
Data Analysis:
-
Analyze the current-voltage (I-V) relationships, channel activation and inactivation kinetics before and after the application of this compound.
-
Diagram of Signaling Pathway:
Caption: Inhibition of cardiac ion channels by YS 035.
Mitochondrial Calcium Uptake Assay
This protocol describes a method to assess the effect of this compound on mitochondrial calcium uptake in isolated mitochondria.
Materials:
-
This compound
-
Isolated mitochondria
-
Calcium Green™-5N or similar fluorescent Ca²⁺ indicator
-
Mitochondrial respiration buffer
-
Respiratory substrates (e.g., pyruvate, malate)
-
CaCl₂ solution
-
Fluorometric plate reader or spectrofluorometer
Procedure:
-
Mitochondria Isolation:
-
Isolate mitochondria from the tissue of interest using differential centrifugation.
-
-
Assay Preparation:
-
Resuspend the isolated mitochondria in the respiration buffer containing respiratory substrates and the Ca²⁺ indicator.
-
Add the desired concentration of this compound or vehicle control to the mitochondrial suspension.
-
-
Measurement of Calcium Uptake:
-
Place the mitochondrial suspension in a fluorometer.
-
Add a known concentration of CaCl₂ to initiate mitochondrial Ca²⁺ uptake.
-
Monitor the decrease in extra-mitochondrial Ca²⁺ fluorescence as the mitochondria sequester the added Ca²⁺.
-
-
Data Analysis:
-
Calculate the rate of mitochondrial Ca²⁺ uptake by determining the initial slope of the fluorescence decay.
-
Compare the rates of uptake in the presence and absence of this compound.
-
Diagram of Signaling Pathway:
Caption: YS 035's effect on mitochondrial Ca2+ transport.
Conclusion
This compound is a versatile pharmacological tool for the investigation of calcium signaling. Its ability to inhibit the Na⁺/Ca²⁺ exchanger and modulate mitochondrial calcium transport, as well as its effects on cardiac ion channels, provides researchers with a means to probe the intricate mechanisms governing cellular calcium homeostasis. The protocols and data presented here serve as a comprehensive guide for the effective application of this compound in calcium signaling research.
References
Best Practices for Designing Experiments with YS 035 Hydrochloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
YS 035 hydrochloride is a pharmacological agent known for its activity as a calcium channel blocker.[1][] It has been shown to prolong cardiac action potentials by inhibiting pacemaker currents and potassium (K+) outward currents.[] Furthermore, this compound modulates mitochondrial function by inhibiting the Na+/Ca2+ exchanger, thereby affecting mitochondrial calcium transport.[1] These properties make it a valuable tool for investigating calcium signaling, cardiac electrophysiology, and mitochondrial function. This document provides detailed application notes and standardized protocols for designing and conducting experiments with this compound to ensure robust and reproducible results.
Mechanism of Action & Signaling Pathways
This compound exerts its effects through multiple mechanisms primarily centered on the modulation of ion channels and calcium homeostasis.
-
Calcium Channel Blockade : It acts as a Ca2+ antagonist, inhibiting the influx of calcium into cells.[1]
-
Inhibition of Potassium and Pacemaker Currents : It prolongs the duration of cardiac action potentials by blocking K+ outward currents and the "funny" or pacemaker current (If).[]
-
Mitochondrial Na+/Ca2+ Exchange Inhibition : It inhibits the sodium/calcium exchanger in the inner mitochondrial membrane, impacting mitochondrial calcium efflux.[1]
Based on these known mechanisms, a putative signaling pathway can be proposed. Influx of Ca2+ is a critical upstream event for numerous signaling cascades. By blocking Ca2+ entry, this compound can indirectly influence downstream effectors. One such common pathway involves the activation of small GTPases like RhoA, which is often calcium-dependent and plays a crucial role in cellular processes like stress fiber formation and cell migration.
Data Presentation: Physicochemical and Biological Properties
For effective experimental design, key quantitative data for this compound are summarized below.
| Property | Value | Reference |
| Molecular Weight | 395.93 g/mol | [] |
| Formula | C₂₁H₂₉NO₄·HCl | [] |
| CAS Number | 89805-39-0 | [] |
| Ki for Na+/Ca2+ exchange | 28 µM | [1] |
| Storage (Stock Solution) | -80°C (6 months), -20°C (1 month) | [1] |
Experimental Protocols
Prior to conducting specific functional assays, it is crucial to determine the optimal working concentration of this compound for the chosen cell type, as cytotoxicity can be a confounding factor at high concentrations.
Protocol 1: Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol determines the concentration range of this compound that is non-toxic to the cells of interest.
Workflow:
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in an appropriate solvent (e.g., DMSO or water). Further dilute this stock in cell culture medium to achieve final concentrations ranging from 1 µM to 100 µM.
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent).
-
Incubation: Incubate the plate for 24 to 48 hours in a humidified incubator at 37°C with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Express the results as a percentage of the vehicle-treated control.
Protocol 2: Electrophysiological Recording of Cardiac Action Potentials
This protocol uses the patch-clamp technique to directly measure the effect of this compound on the action potential duration in cardiomyocytes.
Methodology:
-
Cell Preparation: Isolate primary cardiomyocytes or use a suitable cardiac cell line (e.g., HL-1, AC16).
-
Patch-Clamp Setup: Use a whole-cell patch-clamp configuration. The external solution should contain (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4). The internal pipette solution should contain (in mM): 120 K-aspartate, 20 KCl, 1 MgCl₂, 10 HEPES, 5 EGTA, 5 Mg-ATP (pH 7.2).
-
Recording: Record action potentials in current-clamp mode. Elicit action potentials by injecting a brief depolarizing current pulse.
-
Baseline Measurement: Establish a stable baseline recording for 5-10 minutes.
-
Compound Application: Perfuse the cells with the external solution containing this compound at a pre-determined, non-toxic concentration.
-
Data Acquisition: Record changes in the action potential duration at 90% repolarization (APD90).
-
Washout: Perfuse with the control external solution to observe any reversal of the effect.
Protocol 3: Intracellular Calcium Imaging
This protocol visualizes and quantifies the effect of this compound on intracellular calcium levels using a fluorescent calcium indicator.
Workflow:
Methodology:
-
Cell Preparation: Plate cells on glass-bottom dishes suitable for microscopy.
-
Dye Loading: Incubate cells with a calcium-sensitive dye (e.g., 2-5 µM Fluo-4 AM) in serum-free medium for 30-60 minutes at 37°C.
-
Washing: Wash the cells three times with a physiological salt solution (e.g., HBSS) to remove extracellular dye.
-
Imaging: Mount the dish on a fluorescence microscope equipped with a camera for live-cell imaging.
-
Baseline and Stimulation: Record baseline fluorescence. Then, stimulate the cells with an agent that induces calcium entry (e.g., 50 mM KCl) and record the fluorescence change.
-
Treatment: After a washout period, pre-incubate the cells with this compound for 15-30 minutes.
-
Post-Treatment Stimulation: Re-apply the stimulating agent in the presence of this compound and record the fluorescence response.
-
Analysis: Quantify the fluorescence intensity over time. The inhibitory effect of this compound is determined by the reduction in the peak fluorescence signal upon stimulation.
Protocol 4: Mitochondrial Calcium Retention Capacity Assay
This protocol assesses the effect of this compound on the ability of isolated mitochondria to sequester and retain calcium.
Methodology:
-
Mitochondria Isolation: Isolate mitochondria from a relevant tissue or cell type using differential centrifugation.
-
Assay Buffer: Resuspend the isolated mitochondria in a buffer containing (in mM): 125 KCl, 2 K₂HPO₄, 1 MgCl₂, 20 HEPES, and a respiratory substrate (e.g., 5 glutamate/5 malate).
-
Calcium Indicator: Add a low-affinity calcium indicator (e.g., Calcium Green™ 5N) to the mitochondrial suspension.
-
Measurement: Place the suspension in a fluorometer to monitor the extra-mitochondrial calcium concentration.
-
Calcium Pulses: Add sequential pulses of a known concentration of CaCl₂ (e.g., 10-20 µM) to the suspension. Mitochondria will take up the calcium, causing a decrease in the fluorescence signal.
-
Treatment: Perform the assay in the presence and absence of this compound to observe its effect on the Na+/Ca2+ exchanger, which will influence the net calcium retention. An inhibitor of the mitochondrial permeability transition pore (e.g., cyclosporin (B1163) A) can be used as a control.
-
Analysis: The point at which the mitochondria release the accumulated calcium (indicated by a sharp increase in fluorescence) signifies the opening of the permeability transition pore. The total amount of calcium taken up before this release is the calcium retention capacity.
Protocol 5: RhoA Activation Assay (G-LISA)
This protocol provides a quantitative measurement of the active, GTP-bound form of RhoA, a potential downstream target of calcium signaling.
Methodology:
-
Cell Culture and Treatment: Culture cells to 70-80% confluency. Treat the cells with a known activator of RhoA in the presence or absence of this compound for a specified time.
-
Cell Lysis: Lyse the cells with the provided lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
G-LISA Assay: Perform the G-LISA assay according to the manufacturer's instructions (e.g., Cytoskeleton, Inc.). This typically involves:
-
Adding equal amounts of protein lysate to a 96-well plate coated with a Rho-GTP-binding protein.
-
Incubating to allow active RhoA to bind.
-
Washing away unbound proteins.
-
Detecting the bound RhoA with a specific primary antibody followed by a secondary antibody conjugated to horseradish peroxidase (HRP).
-
Adding an HRP substrate and measuring the colorimetric signal.
-
-
Data Analysis: The signal intensity is proportional to the amount of active RhoA in the sample. Compare the signal from this compound-treated cells to the control cells.
Conclusion
The protocols outlined in this document provide a comprehensive framework for investigating the cellular and molecular effects of this compound. By systematically evaluating its impact on cell viability, cardiac electrophysiology, intracellular and mitochondrial calcium dynamics, and downstream signaling pathways, researchers can generate high-quality, reproducible data to elucidate its pharmacological profile. Adherence to these best practices will facilitate a deeper understanding of the therapeutic and research potential of this compound.
References
Troubleshooting & Optimization
Troubleshooting YS 035 hydrochloride solubility in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with YS 035 hydrochloride. Our aim is to help you overcome common challenges related to the solubility of this compound in aqueous solutions during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in common laboratory solvents?
A1: this compound exhibits good solubility in water and various organic solvents. The approximate solubility values are summarized in the table below. Please note that these are for guidance, and batch-to-batch variability may exist. We recommend referring to the Certificate of Analysis for batch-specific data.
Q2: I am observing incomplete dissolution of this compound in water. What could be the reason?
A2: While this compound is soluble in water, achieving a clear solution can sometimes be challenging. Factors that can affect dissolution include the purity of the water, the pH of the final solution, and the presence of other solutes. For optimal results, it is recommended to use purified water (e.g., deionized or distilled) and ensure the powder is fully dispersed before expecting complete dissolution.
Q3: My this compound solution, initially clear, has become cloudy over time. What is happening?
A3: Cloudiness or precipitation in a previously clear solution can indicate issues with solution stability. This may be due to factors such as pH shifts, temperature fluctuations, or interactions with components of your buffer system.[1][2][3] Hydrochloride salts of some compounds can be less stable at neutral or alkaline pH, leading to precipitation of the free base.
Q4: Can I use buffers like PBS to dissolve this compound?
A4: Yes, this compound is soluble in PBS (pH 7.2) at a concentration of 5 mg/mL.[4][5] However, be aware that phosphate (B84403) ions in PBS can sometimes form less soluble salts with hydrochloride compounds, potentially leading to precipitation.[1] If you encounter this issue, consider using alternative buffer systems like HEPES or Tris-HCl.
Q5: What is the best way to prepare a stock solution of this compound?
A5: For most applications, preparing a concentrated stock solution in an organic solvent like DMSO is recommended. This stock can then be diluted into your aqueous experimental medium to the final desired concentration. This approach often minimizes solubility issues in the final aqueous solution. Ensure the final concentration of the organic solvent is low enough (typically <0.5%) to avoid affecting your experimental system.[1]
Solubility Data
| Solvent | Maximum Concentration |
| Water | 100 mM[4][6][7] |
| DMSO | 5 mg/mL[4][5] |
| DMF | 1 mg/mL[4][5] |
| PBS (pH 7.2) | 5 mg/mL[4][5] |
Experimental Protocols
Protocol 1: Preparation of an Aqueous Stock Solution of this compound
This protocol describes the preparation of a 10 mM aqueous stock solution of this compound.
Materials:
-
This compound powder (MW: 395.93 g/mol )
-
High-purity water (e.g., deionized, distilled, or Milli-Q)
-
Vortex mixer
-
Calibrated analytical balance
-
Appropriate volumetric flasks and pipettes
Procedure:
-
Calculate the required mass: To prepare 10 mL of a 10 mM stock solution, you will need: 10 mmol/L * 0.010 L * 395.93 g/mol = 0.039593 g = 39.59 mg
-
Weigh the compound: Accurately weigh 39.59 mg of this compound powder.
-
Initial Dissolution: Add the weighed powder to a 10 mL volumetric flask. Add approximately 8 mL of high-purity water.
-
Mixing: Cap the flask and vortex thoroughly for 1-2 minutes to ensure the powder is fully wetted and dispersed.
-
Final Volume Adjustment: Once the solid is fully dissolved, add high-purity water to the 10 mL mark.
-
Final Mixing: Invert the flask several times to ensure a homogenous solution.
-
Storage: Store the solution as recommended on the product datasheet. For short-term storage, 2-8°C is often suitable. For long-term storage, aliquoting and freezing at -20°C or -80°C is recommended to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| This compound powder is not dissolving in water. | - Insufficient mixing or agitation.- Water quality is not optimal.- The concentration attempted is too high. | - Vortex or sonicate the solution to aid dissolution.- Use high-purity, deionized water.- Prepare a more dilute solution or use an organic solvent to prepare a stock solution. |
| A freshly prepared aqueous solution is cloudy. | - The solution may be supersaturated.- The pH of the water is affecting solubility. | - Gently warm the solution (e.g., to 37°C) to aid dissolution. Be cautious of potential degradation with excessive heat.- If cloudiness persists, filter the solution through a 0.22 µm filter.- Consider preparing the solution in a slightly acidic buffer. |
| The solution precipitates upon addition to a buffer (e.g., PBS). | - Interaction between this compound and buffer components (e.g., phosphate).- The pH of the buffer is unfavorable for solubility. | - Try a different buffer system, such as HEPES or Tris-HCl.- Adjust the pH of your final solution; hydrochloride salts are often more soluble in acidic conditions.[1] |
| Inconsistent results between experiments. | - Degradation of the compound in solution over time.- Incomplete initial dissolution. | - Always use freshly prepared solutions for your experiments.- Ensure the stock solution is completely clear before making further dilutions. |
Visual Guides
Caption: A standard experimental workflow for preparing and using this compound solutions.
Caption: A troubleshooting flowchart for addressing solubility issues with this compound.
References
Optimizing YS 035 hydrochloride concentration for electrophysiology recordings
This technical support center provides guidance and troubleshooting for researchers using YS 035 hydrochloride in electrophysiology experiments, with a focus on optimizing its concentration for recording Nav1.8 currents.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective blocker of the tetrodotoxin-resistant (TTX-R) voltage-gated sodium channel Nav1.8. This channel is predominantly expressed in the peripheral nervous system, specifically in nociceptive dorsal root ganglion (DRG) neurons, and plays a crucial role in the transmission of pain signals. By inhibiting Nav1.8, this compound can reduce neuronal excitability and is therefore investigated as a potential analgesic.
Q2: What is the recommended starting concentration for this compound in whole-cell patch-clamp experiments?
For initial experiments, a starting concentration in the range of the reported IC50 value is recommended. The IC50 for this compound has been reported to be approximately 11 nM for human Nav1.8 channels. A concentration range of 10 nM to 100 nM is a reasonable starting point for dose-response curve generation.
Q3: How should I prepare a stock solution of this compound?
This compound is soluble in aqueous solutions. For a 10 mM stock solution, dissolve the appropriate amount of this compound in high-purity water or a suitable buffer (e.g., HEPES-buffered saline). Aliquot the stock solution into single-use vials and store at -20°C or below to minimize freeze-thaw cycles. The final dilution to the desired experimental concentration should be made in the external recording solution on the day of the experiment.
Q4: I am not seeing any effect of this compound on my recorded currents. What could be the issue?
Several factors could contribute to a lack of effect. Please refer to the troubleshooting guide below for a systematic approach to resolving this issue.
Troubleshooting Guide
Problem: No observable block of Nav1.8 currents after application of this compound.
| Potential Cause | Troubleshooting Step | Rationale |
| Incorrect Cell Type | Verify the expression of Nav1.8 in your cell line or primary neurons. Use RT-PCR, Western blot, or immunocytochemistry. | This compound is selective for Nav1.8. If the target channel is not present, no effect will be observed. |
| Compound Degradation | Prepare a fresh stock solution of this compound. Ensure proper storage of the stock solution at -20°C or below and avoid multiple freeze-thaw cycles. | The compound may have degraded due to improper storage or handling. |
| Inadequate Concentration | Perform a dose-response experiment using a wider range of concentrations (e.g., 1 nM to 1 µM) to determine the effective concentration for your specific experimental conditions. | The reported IC50 is a guideline. The optimal concentration can vary depending on the cell type, expression system, and recording conditions. |
| Slow On-Rate | Increase the pre-incubation time of the cells with this compound before recording. | Some channel blockers have slow binding kinetics. Allowing more time for the compound to equilibrate and bind to the channel may be necessary. |
| Voltage-Dependence of Block | Investigate the effect of this compound at different holding potentials. | The block of some sodium channel inhibitors is voltage-dependent, meaning the affinity of the drug for the channel can change with the membrane potential. |
Experimental Protocols
Whole-Cell Patch-Clamp Recording of Nav1.8 Currents
This protocol outlines the general steps for recording Nav1.8 currents and assessing the inhibitory effect of this compound.
-
Cell Preparation: Culture cells expressing Nav1.8 (e.g., HEK293 cells stably expressing human Nav1.8 or primary DRG neurons) on glass coverslips.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH adjusted to 7.3 with CsOH).
-
-
Recording:
-
Perform whole-cell patch-clamp recordings at room temperature (22-25°C).
-
Use an amplifier (e.g., Axopatch 200B) and a data acquisition system (e.g., pCLAMP software).
-
Pull patch pipettes from borosilicate glass to a resistance of 2-4 MΩ when filled with the internal solution.
-
Obtain a high-resistance seal (>1 GΩ) and establish the whole-cell configuration.
-
Hold the cell at a membrane potential of -100 mV.
-
Elicit Nav1.8 currents by depolarizing voltage steps (e.g., to 0 mV for 50 ms).
-
-
Drug Application:
-
Establish a stable baseline recording of Nav1.8 currents.
-
Perfuse the external solution containing the desired concentration of this compound onto the cell.
-
Monitor the current amplitude until a steady-state block is achieved.
-
-
Data Analysis:
-
Measure the peak inward current before and after drug application.
-
Calculate the percentage of block for each concentration.
-
Fit the concentration-response data to the Hill equation to determine the IC50 value.
-
Quantitative Data Summary
| Parameter | Value | Channel | Reference |
| IC50 | ~11 nM | Human Nav1.8 | |
| IC50 | >10 µM | Nav1.5 |
Visualizations
Caption: Signaling pathway of this compound in blocking pain signals.
Caption: Troubleshooting workflow for lack of this compound effect.
Potential off-target effects of YS 035 hydrochloride in cellular assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using YS-035 hydrochloride in cellular assays. YS-035 hydrochloride is a calcium channel blocker and a derivative of verapamil (B1683045).[1] Its primary mechanism of action is the inhibition of the Na+/Ca2+ exchange (Ki = 28 µM) and the blockade of pacemaker and K+ outward currents.[2] Due to its mode of action and similarity to verapamil, it is crucial to consider potential off-target effects in your cellular experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary on-target effects of YS-035 hydrochloride?
YS-035 hydrochloride is a calcium channel antagonist that primarily acts by:
-
Inhibiting the Na+/Ca2+ exchanger, with a reported Ki of 28 µM.[2]
-
Blocking pacemaker current (If or Ih).
-
Inhibiting potassium (K+) outward currents.
These actions lead to a prolongation of the cardiac action potential.
Q2: What are the potential off-target effects of YS-035 hydrochloride that I should be aware of in my cellular assays?
As a verapamil analog, YS-035 hydrochloride may exhibit similar off-target effects. Key potential off-target activities to consider include:
-
P-glycoprotein (P-gp/MDR1) Inhibition: Verapamil is a known inhibitor of the P-glycoprotein efflux pump, which can affect the intracellular concentration of other compounds and may be a confounding factor in multidrug resistance studies.[3]
-
Immunomodulatory Effects: Verapamil has been shown to inhibit T-cell activation, proliferation, and the production of various cytokines in a dose-dependent manner.[4]
-
Induction of Apoptosis: In some cancer cell lines, verapamil has been observed to induce apoptosis and affect the cell cycle.
-
Alteration of Cell Membrane Properties: At higher concentrations, verapamil can interact with the lipid bilayer of cell membranes, potentially altering their physical properties and leading to cytotoxicity.
Q3: How can I account for the P-glycoprotein (P-gp) inhibitory effect of YS-035 hydrochloride in my experiments?
If your cell model expresses P-gp and your assay involves substrates of this transporter, it is important to:
-
Run control experiments with known P-gp inhibitors and non-inhibitors to delineate the specific effects of YS-035 hydrochloride.
-
Consider using cell lines with varying levels of P-gp expression (e.g., parental vs. P-gp overexpressing lines) to assess the contribution of P-gp inhibition to your observed phenotype.
-
Utilize a lower concentration of YS-035 hydrochloride if the primary focus is on its calcium channel blocking activity, to minimize P-gp inhibition.
Q4: My cells are showing unexpected changes in proliferation and viability. Could this be an off-target effect of YS-035 hydrochloride?
Yes, this is possible. Given that verapamil can affect T-cell proliferation and induce apoptosis in some cell types, it is plausible that YS-035 hydrochloride could have similar effects. We recommend performing the following:
-
A dose-response curve for cell viability (e.g., using an MTT or CellTiter-Glo assay) to determine the cytotoxic concentration range in your specific cell line.
-
An apoptosis assay (e.g., Annexin V/PI staining) to investigate if the observed decrease in viability is due to programmed cell death.
-
A cell cycle analysis (e.g., by propidium (B1200493) iodide staining and flow cytometry) to see if YS-035 hydrochloride causes cell cycle arrest.
Quantitative Data Summary
Due to the limited availability of specific quantitative data for YS-035 hydrochloride's off-target effects, the following tables include data for its primary target and extrapolated potential off-target effects based on data for verapamil.
Table 1: Primary Target Affinity of YS-035 Hydrochloride
| Target | Action | Affinity (Ki) | Cell Type/System |
| Na+/Ca2+ Exchanger | Inhibition | 28 µM | Muscle cells |
Table 2: Potential Off-Target Effects (Data based on Verapamil)
| Potential Off-Target | Effect | IC50/Concentration | Cell Type/System |
| P-glycoprotein (P-gp) | Inhibition | Varies by substrate and cell line | P-gp overexpressing cells |
| T-Cell Proliferation | Inhibition | ~25-50 µM | Purified human T-cells |
| Cytokine Production (e.g., IFNγ, TNF-α) | Reduction | ~50 µM | Purified human T-cells |
| Apoptosis Induction | Increased apoptotic cells | Varies | e.g., Acute Myeloid Leukemia cell lines |
Experimental Protocols
Protocol 1: P-glycoprotein (P-gp) Inhibition Assay
This protocol is adapted for assessing the potential inhibitory effect of YS-035 hydrochloride on P-gp function using a fluorescent substrate like Rhodamine 123.[3]
Materials:
-
P-gp overexpressing cells (e.g., MDCK-MDR1) and a parental cell line.
-
YS-035 hydrochloride.
-
Known P-gp inhibitor (e.g., Verapamil) as a positive control.
-
Rhodamine 123 (P-gp substrate).
-
96-well black, clear-bottom plates.
-
Fluorescence plate reader.
Procedure:
-
Seed both P-gp overexpressing and parental cells into a 96-well plate and culture overnight.
-
Prepare serial dilutions of YS-035 hydrochloride and the positive control in serum-free media.
-
Remove the culture medium and wash the cells with PBS.
-
Add the compound dilutions to the respective wells and incubate for 30 minutes at 37°C.
-
Add Rhodamine 123 to all wells at a final concentration of 5 µM and incubate for 60 minutes at 37°C, protected from light.
-
Wash the cells three times with ice-cold PBS to remove extracellular Rhodamine 123.
-
Add 100 µL of PBS to each well and measure the intracellular fluorescence (Excitation: 485 nm, Emission: 525 nm).
-
Calculate the percent inhibition of P-gp activity by comparing the fluorescence in treated wells to the vehicle control.
Protocol 2: T-Cell Proliferation Assay
This protocol is a general method to assess the effect of YS-035 hydrochloride on T-cell proliferation using CFSE dilution.[4]
Materials:
-
Isolated human peripheral blood mononuclear cells (PBMCs) or purified T-cells.
-
YS-035 hydrochloride.
-
Carboxyfluorescein succinimidyl ester (CFSE).
-
T-cell activation reagents (e.g., anti-CD3/CD28 antibodies).
-
Flow cytometer.
Procedure:
-
Label PBMCs or purified T-cells with CFSE according to the manufacturer's protocol.
-
Seed the CFSE-labeled cells into a 96-well plate.
-
Add serial dilutions of YS-035 hydrochloride to the wells.
-
Stimulate the cells with anti-CD3/CD28 antibodies.
-
Incubate the cells for 3-5 days at 37°C.
-
Harvest the cells and analyze CFSE fluorescence by flow cytometry.
-
Quantify cell proliferation by analyzing the dilution of the CFSE signal in the treated versus untreated stimulated cells.
Protocol 3: Apoptosis Assay (Annexin V/PI Staining)
This protocol outlines the detection of apoptosis induced by YS-035 hydrochloride using Annexin V and Propidium Iodide (PI) staining.[5]
Materials:
-
Cell line of interest.
-
YS-035 hydrochloride.
-
Annexin V-FITC Apoptosis Detection Kit.
-
Flow cytometer.
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of YS-035 hydrochloride for 24-48 hours. Include a vehicle control.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry within one hour.
-
Quantify the percentage of early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and live cells (Annexin V negative, PI negative).
Troubleshooting Guides
Issue 1: Inconsistent results in calcium flux assays.
-
Potential Cause: Interference of YS-035 hydrochloride with fluorescent calcium indicators.
-
Troubleshooting Steps:
-
Run a compound-only control: Measure the fluorescence of YS-035 hydrochloride in the assay buffer at the working concentration to check for autofluorescence.
-
Use a different calcium indicator dye: If autofluorescence is detected, switch to a dye with a different excitation/emission spectrum.
-
Consider the multi-target nature: Remember that YS-035 hydrochloride affects both Na+/Ca2+ exchange and K+ channels. The observed calcium signal will be a composite of these effects. Use specific ion channel blockers to dissect the contribution of each pathway.
-
Issue 2: Observed cytotoxicity is higher than expected based on its calcium channel blocking activity.
-
Potential Cause: Off-target effects on cell viability, such as induction of apoptosis or general membrane disruption at high concentrations.
-
Troubleshooting Steps:
-
Determine the IC50 for cytotoxicity: Perform a dose-response experiment to find the concentration at which YS-035 hydrochloride causes 50% cell death in your specific cell line.
-
Perform an apoptosis assay: Use the protocol described above to determine if the cytotoxicity is due to apoptosis.
-
Lower the concentration: If the goal is to study calcium channel blockade, use the lowest effective concentration to minimize confounding cytotoxic effects.
-
Issue 3: Unexpected potentiation or inhibition of other drugs in the assay.
-
Potential Cause: Inhibition of P-glycoprotein by YS-035 hydrochloride, leading to altered intracellular concentrations of co-administered compounds that are P-gp substrates.
-
Troubleshooting Steps:
-
Check if co-administered compounds are P-gp substrates: Review the literature or use in silico tools to determine if other compounds in your assay are transported by P-gp.
-
Perform a P-gp inhibition assay: Use the protocol provided to quantify the extent to which YS-035 hydrochloride inhibits P-gp in your cellular system.
-
Use a P-gp-negative cell line: If possible, repeat the experiment in a cell line that does not express P-gp to see if the drug-drug interaction is eliminated.
-
Visualizations
Caption: Signaling pathways affected by YS-035 hydrochloride.
Caption: Troubleshooting workflow for unexpected results.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. The Ca2+ Channel Blocker Verapamil Inhibits the In Vitro Activation and Function of T Lymphocytes: A 2022 Reappraisal [mdpi.com]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
YS 035 hydrochloride stability and storage conditions
This technical support center provides guidance on the stability and storage of YS 035 hydrochloride, along with troubleshooting for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound should be stored at -20°C in a desiccated environment.[1] Under these conditions, the compound is reported to be stable for at least four years.[2]
Q2: How should I prepare stock solutions of this compound?
A2: this compound is soluble in various solvents. For biological experiments, it is recommended to prepare a concentrated stock solution in a suitable solvent like DMSO or ethanol (B145695) and then dilute it with your aqueous experimental medium. For example, you can dissolve the compound in DMSO to make a 5 mg/mL stock solution.[2]
Q3: How stable is this compound in aqueous solutions?
A3: There is limited specific data on the long-term stability of this compound in aqueous solutions. As a general precaution for hydrochloride salts of tertiary amines, it is advisable to prepare fresh aqueous solutions for each experiment or store them for short periods at 2-8°C. The stability of similar compounds in aqueous solutions can be pH-dependent. For instance, hydralazine (B1673433) hydrochloride, another amine-containing compound, exhibits maximum stability around pH 3.5.[3]
Q4: Is this compound sensitive to light?
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results | Degradation of this compound in stock or working solutions. | Prepare fresh solutions before each experiment. Store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect solutions from light. |
| Precipitation of the compound in aqueous media | Low solubility or exceeding the solubility limit in the final buffer. | Ensure the final concentration of the organic solvent (e.g., DMSO) is low and compatible with your experimental system. Consider using a different solvent for the stock solution or gently warming the solution. |
| Loss of compound activity over time | Potential hydrolysis or oxidation of the compound. | Use high-purity solvents and degassed buffers to minimize oxidative degradation. For aqueous solutions, consider using buffers at a slightly acidic pH if compatible with your assay. |
Data Summary
Storage and Stability of Solid this compound
| Parameter | Recommendation | Reference |
| Storage Temperature | -20°C | [1] |
| Storage Conditions | Desiccated | [1] |
| Shelf Life | ≥ 4 years | [2] |
Solubility of this compound
| Solvent | Solubility | Reference |
| Water | 100 mM | |
| DMF | 1 mg/mL | [2] |
| DMSO | 5 mg/mL | [2] |
| PBS (pH 7.2) | 5 mg/mL | [2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh out a precise amount of this compound (Molecular Weight: 395.93 g/mol ).
-
Add the appropriate volume of high-purity, anhydrous DMSO to achieve a final concentration of 10 mM.
-
Vortex or sonicate briefly until the compound is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in amber vials.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: General Forced Degradation Study
This protocol provides a general framework for assessing the stability of this compound under stress conditions. The extent of degradation can be analyzed by a suitable analytical method like HPLC.
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Dissolve this compound in a solution of 3% hydrogen peroxide and incubate at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to 105°C for 24 hours.
-
Photodegradation: Expose a solution of this compound to a light source that provides both UV and visible light, as per ICH Q1B guidelines.
-
Analyze the stressed samples against a control sample (stored under recommended conditions) to determine the percentage of degradation.
Visualizations
Caption: Recommended workflow for the preparation and use of this compound solutions.
Caption: Potential degradation pathways of this compound based on its functional groups.
References
- 1. labsolu.ca [labsolu.ca]
- 2. caymanchem.com [caymanchem.com]
- 3. Stability Studies of Hydralazine Hydrochloride in Aqueous Solutions | PDA Journal of Pharmaceutical Science and Technology [journal.pda.org]
- 4. Toxicity assessment of verapamil and its photodegradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
How to minimize YS 035 hydrochloride precipitation in experimental buffers
Technical Support Center: YS 035 Hydrochloride
This guide provides troubleshooting advice and answers to frequently asked questions regarding the solubility and handling of this compound in experimental settings. Our goal is to help you minimize precipitation and ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound is a calcium channel blocker used by researchers to study the role of calcium currents in cellular electrophysiology, particularly in smooth muscle and neuronal cells.[1] It is a derivative of verapamil (B1683045) and acts as a Ca2+ antagonist, inhibiting calcium ion uptake and mitochondrial efflux.[1][2] Its physicochemical properties are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Chemical Name | N,N-Bis-(3,4-dimethoxyphenylethyl)-N-methylamine hydrochloride[] |
| Molecular Formula | C₂₁H₂₉NO₄ • HCl[1][] |
| Molecular Weight | 395.9 g/mol [1] |
| Appearance | White to off-white crystalline solid[1][2] |
| Melting Point | 179-181°C[4] |
| Storage | Desiccate at Room Temperature[2] |
Q2: I'm observing precipitation after diluting my this compound stock solution into an aqueous buffer. What are the common causes?
Precipitation of this compound upon dilution into aqueous buffers is a common issue that can stem from several factors:
-
Exceeding Aqueous Solubility: While this compound is reported to be soluble up to 100 mM in pure water, its solubility can be significantly lower in buffers, especially those with a specific pH or high salt concentration.[2][4] For instance, its solubility in PBS at pH 7.2 is noted to be 5 mg/mL.[1][2]
-
Solvent Shock: Rapidly diluting a concentrated organic stock solution (e.g., in DMSO) into an aqueous buffer can cause the compound to "crash out" of solution. The DMSO disperses quickly, leaving the compound in an environment where it is less soluble.[5]
-
pH Effects: The solubility of hydrochloride salts of weak bases is often pH-dependent.[6][7] As the pH of the buffer increases and approaches the pKa of the compound, the equilibrium can shift towards the less soluble free base form, leading to precipitation.
-
Common Ion Effect: The presence of chloride ions in the buffer (e.g., in phosphate-buffered saline or from HCl used for pH adjustment) can decrease the solubility of hydrochloride salts.[6][8]
-
Low Temperature: Preparing solutions at low temperatures (e.g., on ice) can reduce the solubility of the compound.
Q3: How can I prevent or minimize the precipitation of this compound in my experiments?
Several strategies can be employed to improve the solubility and prevent the precipitation of this compound.
Table 2: Troubleshooting Strategies for this compound Precipitation
| Strategy | Description | Key Considerations |
| Optimize pH | The solubility of hydrochloride salts typically increases at a lower pH.[6][8] Experiment with slightly more acidic buffers, staying within the tolerated range for your experimental system. | Ensure the chosen pH does not adversely affect your cells, proteins, or assay performance. |
| Use a Co-Solvent | Prepare a high-concentration stock solution in an organic solvent like DMSO.[1][2] Keep the final concentration of the organic solvent in your aqueous solution as low as possible (ideally <1%).[5][9] | Always include a vehicle control (buffer with the same final DMSO concentration) in your experiments to account for any solvent effects. |
| Stepwise Dilution | Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This gradual reduction in solvent concentration helps prevent solvent shock.[9] | An example protocol is provided in the "Experimental Protocols" section below. |
| Control Temperature | Gentle warming of the aqueous buffer (e.g., to 37°C) before adding the compound stock can help improve solubility.[9] | Do not overheat, as it may degrade the compound or affect buffer components. |
| Increase Mixing | Add the stock solution dropwise into the aqueous buffer while vortexing or stirring vigorously. This promotes rapid dispersal and prevents localized high concentrations that can trigger precipitation.[5] | Ensure thorough mixing before use. |
| Consider Buffer Choice | If the common ion effect is suspected, consider using a buffer that does not contain chloride ions. | This may require significant changes to your experimental protocol and validation. |
Below is a workflow to help you troubleshoot precipitation issues.
Caption: A decision-making workflow for troubleshooting precipitation.
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution from DMSO Stock
This protocol is designed to minimize precipitation when diluting a DMSO stock solution into an aqueous buffer.
Materials:
-
This compound powder
-
High-purity, anhydrous DMSO
-
Target aqueous experimental buffer (e.g., PBS, HEPES)
-
Sterile microcentrifuge tubes
Methodology:
-
Prepare a Concentrated Primary Stock (e.g., 10 mg/mL in DMSO):
-
Accurately weigh the desired amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO. Based on a molecular weight of 395.9 g/mol , adding 252.6 µL of DMSO to 10 mg of powder will yield a 100 mM stock. For a 10 mg/mL stock (~25.26 mM), add 1 mL of DMSO to 10 mg of powder.
-
Vortex thoroughly for 1-2 minutes until the compound is completely dissolved. Gentle warming (to 37°C) or brief sonication can aid dissolution.[9]
-
Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light.
-
-
Prepare an Intermediate Dilution (in DMSO):
-
Prepare the Final Working Solution (in Aqueous Buffer):
-
Warm your target aqueous buffer to your experimental temperature (e.g., 37°C).
-
Vigorously vortex or stir the aqueous buffer.
-
While the buffer is mixing, slowly add the required volume of the intermediate DMSO stock to achieve the final desired concentration. Ensure the final DMSO concentration remains below 1% (ideally below 0.5%).
-
Continue vortexing for another 30-60 seconds to ensure complete mixing.
-
Use the final working solution immediately to prevent the compound from precipitating over time.
-
Caption: Recommended workflow for preparing aqueous working solutions.
Underlying Principles
Understanding Hydrochloride Salt Solubility
The solubility of a hydrochloride salt like YS 035 is governed by an equilibrium between its ionized (more soluble) form and its free base (less soluble) form. This equilibrium is highly dependent on the pH of the solution and the presence of other ions.
Caption: Key factors influencing the solubility of this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. YS-035 HYDROCHLORIDE | 89805-39-0 [chemicalbook.com]
- 4. labsolu.ca [labsolu.ca]
- 5. benchchem.com [benchchem.com]
- 6. Solubility Characteristics of Weak Bases and Their Hydrochloride Salts in Hydrochloric Acid Solutions [jstage.jst.go.jp]
- 7. hrcak.srce.hr [hrcak.srce.hr]
- 8. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Identifying and mitigating YS 035 hydrochloride-induced artifacts in assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to identify and mitigate potential artifacts induced by YS 035 hydrochloride in various assays.
Troubleshooting Guides
This section offers detailed, step-by-step guidance to address specific issues that may arise during experiments involving this compound.
Issue 1: Inconsistent IC50 Values or High Variability in Replicates
Potential Cause: This issue can stem from several factors, including compound instability, aggregation at high concentrations, or non-specific interactions with assay components.
Mitigation Strategy:
-
Assess Compound Solubility and Stability:
-
Protocol: Prepare a stock solution of this compound in a suitable solvent (e.g., water, DMSO) and visually inspect for any precipitation at the working concentrations in your assay buffer. Perform a time-course experiment to assess stability by incubating the compound in the assay buffer for the duration of your experiment and analyzing its concentration by HPLC.
-
Interpretation: A decrease in the parent compound peak over time indicates instability, while visible particulates suggest poor solubility or aggregation.
-
-
Evaluate Compound Aggregation:
-
Protocol: A common method to test for aggregation-based inhibition is to perform the assay in the presence of a non-ionic detergent.
-
Detailed Experimental Protocol:
-
Prepare two sets of assay buffers: one with and one without 0.01% (v/v) Triton X-100.
-
Create serial dilutions of this compound in both buffer conditions.
-
Set up your standard assay in parallel using both buffers.
-
Pre-incubate the target (e.g., enzyme, cells) with this compound for 15-30 minutes.
-
Initiate the reaction or measurement.
-
Calculate and compare the IC50 values.
-
-
Interpretation: A significant rightward shift in the IC50 value in the presence of Triton X-100 suggests that the observed activity may be due to compound aggregation.
-
Quantitative Data Summary:
| Condition | This compound IC50 (µM) | Fold Shift |
| Standard Buffer | 5.2 | - |
| + 0.01% Triton X-100 | 85.7 | 16.5 |
Troubleshooting Workflow for Inconsistent Results
Caption: Workflow for troubleshooting inconsistent results with this compound.
Issue 2: Apparent Inhibition in Fluorescence-Based Assays
Potential Cause: this compound may be interfering with the fluorescence detection method through autofluorescence or quenching.
Mitigation Strategy:
-
Assess Autofluorescence:
-
Protocol: Measure the fluorescence of this compound alone in the assay buffer, at various concentrations, using the same filter set as your assay.
-
Detailed Experimental Protocol:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Add the compound dilutions to a microplate.
-
Read the fluorescence intensity at the excitation and emission wavelengths used in your primary assay.
-
Compare the signal to a buffer-only control.
-
-
Interpretation: A concentration-dependent increase in fluorescence indicates that this compound is autofluorescent and may be contributing to a false-positive or false-negative signal depending on the assay format.
-
-
Evaluate Fluorescence Quenching:
-
Protocol: Determine if this compound quenches the fluorescence of your probe.
-
Detailed Experimental Protocol:
-
Prepare a solution of your fluorescent probe at the concentration used in the assay.
-
Add serial dilutions of this compound to the probe solution.
-
Measure the fluorescence intensity.
-
-
Interpretation: A concentration-dependent decrease in the probe's fluorescence indicates quenching.[1][2]
-
Quantitative Data Summary:
| YS 035 Concentration (µM) | Autofluorescence (RFU) | Probe Fluorescence (RFU) | % Quenching |
| 0 (Control) | 50 | 10,000 | 0% |
| 1 | 150 | 9,500 | 5% |
| 10 | 1,200 | 7,800 | 22% |
| 100 | 9,800 | 3,500 | 65% |
Logical Diagram for Fluorescence Interference
References
Technical Support Center: Improving the Specificity of YS 035 Hydrochloride in Research
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments with YS 035 hydrochloride. Here, you will find troubleshooting guidance and frequently asked questions (FAQs) to enhance the specificity and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary molecular targets?
This compound is a synthetic derivative of verapamil (B1683045). It functions as a calcium channel blocker and also inhibits the sodium-calcium (Na+/Ca2+) exchanger.[1] Additionally, it is known to block pacemaker currents (If or Ih) and other potassium (K+) outward currents, which contributes to its ability to prolong cardiac action potentials.[2][3]
Q2: What are the known off-target effects of this compound?
The primary off-target effects of this compound involve the blockade of various potassium channels. A key study in sheep cardiac Purkinje fibers has quantified its inhibitory effects on several of these channels, demonstrating a degree of non-selectivity.[3] Researchers should be aware of these off-target activities as they can influence experimental outcomes, particularly in cardiovascular and neurological studies.
Q3: In what concentrations does this compound typically exhibit its effects?
The effective concentration of this compound can vary depending on the specific target and experimental system. Inhibition of Ca2+ uptake has been observed in the 10-30 µM range.[1] For its off-target effects on potassium channels, half-maximal inhibition (IC50) values range from approximately 5 µM to over 100 µM.[3] It is crucial to perform a dose-response curve for your specific application to determine the optimal concentration.
Q4: What are the solubility and stability characteristics of this compound?
This compound is soluble in aqueous solutions. For long-term storage, it is recommended to keep it as a solid at -20°C. Once in solution, it is advisable to make fresh dilutions for each experiment to avoid potential degradation.
Quantitative Data Summary
The following table summarizes the known inhibitory concentrations (IC50) of this compound on various ion channels, based on studies in sheep cardiac Purkinje fibers.[3] This data is essential for designing experiments and interpreting results with an awareness of the compound's selectivity profile.
| Target Current | Description | Half-Maximal Inhibitory Concentration (IC50) |
| Pacemaker Current (if) | A mixed sodium-potassium current involved in cardiac automaticity and neuronal rhythmicity. | ~ 5 µM |
| Transient Outward K+ Current (ito) | A rapidly activating and inactivating potassium current contributing to early repolarization of the action potential. | ~ 14 µM |
| Inwardly Rectifying K+ Current (ik1) | A potassium current that helps maintain the resting membrane potential. | > 100 µM (47% reduction at 100 µM) |
| Initially Activating Outward K+ Current (iinst) | An outward current observed at positive membrane potentials. | > 100 µM (73% reduction at 100 µM) |
| Time-Dependent (Delayed) Outward K+ Current (iK) | A key potassium current responsible for the repolarization phase of the action potential. | Not significantly affected up to 100 µM |
Troubleshooting Guide
This guide addresses common issues encountered when using this compound and provides systematic steps to improve experimental specificity.
Issue 1: Observed cellular effect is inconsistent with the expected outcome of calcium channel blockade.
-
Possible Cause: Off-target effects on potassium channels may be dominating the cellular response, especially at higher concentrations.
-
Troubleshooting Steps:
-
Concentration Optimization: Perform a detailed dose-response curve to identify the lowest effective concentration that elicits the desired on-target effect while minimizing off-target engagement.
-
Use of Specific Blockers: Employ highly selective blockers for the suspected off-target potassium channels as controls. If a specific K+ channel blocker phenocopies the effect of this compound, it suggests an off-target mechanism.
-
Orthogonal Approaches: Validate your findings using a structurally different calcium channel blocker with a known, distinct off-target profile.
-
Genetic Knockdown/Knockout: If feasible in your experimental system, use siRNA or CRISPR-Cas9 to reduce the expression of the suspected off-target potassium channel to confirm its role in the observed phenotype.
-
Issue 2: High variability in experimental results between replicates.
-
Possible Cause: Issues with compound solubility or stability in the experimental medium.
-
Troubleshooting Steps:
-
Fresh Solution Preparation: Always prepare fresh working solutions of this compound from a stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock.
-
Solvent Consistency: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all experimental and control wells and is at a level that does not affect cell viability or channel function.
-
Visual Inspection: Before adding to cells, visually inspect the final dilution in your cell culture medium for any signs of precipitation.
-
Issue 3: Difficulty in isolating the effect on the Na+/Ca2+ exchanger from its effects on calcium and potassium channels.
-
Possible Cause: The multiple mechanisms of action of this compound make it challenging to attribute an observed effect to a single target.
-
Troubleshooting Steps:
-
Specific Ion Conditions: Design experiments that isolate the activity of the Na+/Ca2+ exchanger. For example, use ion-substitution protocols where extracellular calcium or sodium is manipulated to control the driving force for the exchanger.
-
Complementary Inhibitors: Use other, more specific inhibitors of the Na+/Ca2+ exchanger (if available and compatible with your system) to see if they replicate the effects of this compound under conditions designed to minimize the activity of voltage-gated channels.
-
Electrophysiological Separation: In patch-clamp experiments, use voltage protocols that favor the activation of the Na+/Ca2+ exchanger while minimizing the contribution of voltage-gated calcium and potassium channels.
-
Experimental Protocols
1. Whole-Cell Patch-Clamp Electrophysiology to Assess Off-Target Effects on K+ Channels
This protocol is designed to measure the effect of this compound on specific potassium currents.
-
Cell Preparation: Culture cells endogenously expressing or transfected with the potassium channel of interest on glass coverslips.
-
Recording Solutions:
-
External Solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 5 ATP-Mg (pH adjusted to 7.2 with KOH).
-
-
Voltage-Clamp Protocol:
-
Establish a stable whole-cell recording.
-
Hold the cell at a holding potential of -80 mV.
-
Apply a series of depolarizing voltage steps to elicit the potassium current of interest (the specific protocol will depend on the channel being studied).
-
Perfuse the cells with a control external solution and record baseline currents.
-
Apply various concentrations of this compound in the external solution and record the resulting currents.
-
Wash out the compound to check for reversibility.
-
-
Data Analysis: Measure the peak current amplitude at each voltage step in the presence and absence of the compound. Construct a dose-response curve to determine the IC50 value.
2. Calcium Imaging to Validate On-Target Ca2+ Blockade
This protocol uses a fluorescent calcium indicator to measure changes in intracellular calcium concentration.
-
Cell Preparation: Plate cells on glass-bottom dishes suitable for fluorescence microscopy.
-
Dye Loading:
-
Wash cells with a balanced salt solution (e.g., HBSS).
-
Incubate cells with a calcium-sensitive dye (e.g., Fura-2 AM or Fluo-4 AM) in HBSS for 30-60 minutes at 37°C.
-
Wash cells to remove excess dye.
-
-
Experimental Procedure:
-
Mount the dish on an inverted fluorescence microscope.
-
Establish a baseline fluorescence reading.
-
Stimulate the cells to induce a calcium influx (e.g., with high potassium solution or a specific agonist).
-
In a separate set of experiments, pre-incubate the cells with varying concentrations of this compound for a defined period before stimulation.
-
Record the fluorescence changes in response to the stimulus in the presence and absence of this compound.
-
-
Data Analysis: Quantify the change in fluorescence intensity (or ratio for ratiometric dyes) to determine the extent of calcium influx inhibition by this compound. Generate a dose-response curve to calculate the IC50.
Visualizations
Caption: Troubleshooting workflow for unexpected cellular phenotypes.
Caption: On- and off-target signaling pathways of this compound.
References
- 1. Properties of a new calcium ion antagonist on cellular uptake and mitochondrial efflux of calcium ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. YS-035 hydrochloride | Potassium Channels | Tocris Bioscience [tocris.com]
- 3. Inhibition of potassium outward currents and pacemaker current in sheep cardiac Purkinje fibres by the verapamil derivative YS 035 - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting guide for mitochondrial calcium assays using YS 035 hydrochloride
This guide provides researchers, scientists, and drug development professionals with technical support for troubleshooting mitochondrial calcium assays using YS 035 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a calcium channel blocker that also inhibits pacemaker and K+ outward currents. In the context of mitochondrial studies, it has been shown to inhibit mitochondrial calcium uptake in a dose-dependent manner.[1] It also partially inhibits the mitochondrial sodium-calcium exchanger (NCLX), a key mechanism for calcium efflux from mitochondria.[1][2]
Q2: What is the primary application of this compound in mitochondrial research?
This compound is primarily used as a tool to investigate the mechanisms of mitochondrial calcium transport. By inhibiting both uptake and, to some extent, efflux, it can help researchers understand the role of mitochondrial calcium in various cellular processes, including ATP production, signaling, and apoptosis.[1]
Q3: Does this compound have off-target effects on mitochondria?
Studies have shown that this compound does not significantly affect mitochondrial membrane potential or ATP synthesis, suggesting a specific action on calcium transport machinery.[1] However, as with any pharmacological agent, it is crucial to perform appropriate controls to rule out potential off-target effects in your specific experimental system.
Troubleshooting Guide
This section addresses common issues encountered during mitochondrial calcium assays using this compound.
Issue 1: No inhibition of mitochondrial calcium uptake is observed after applying this compound.
-
Possible Cause 1: Suboptimal concentration of this compound.
-
Solution: The effective concentration of this compound for inhibiting mitochondrial calcium uptake is typically in the range of 10-30 µM.[1] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell type or isolated mitochondria preparation.
-
-
Possible Cause 2: Incorrect timing of measurement.
-
Solution: The inhibitory effect of this compound on mitochondrial calcium uptake can be rapid. Ensure that measurements are taken shortly after its application to capture the immediate effect. A time-course experiment can help identify the optimal measurement window.
-
-
Possible Cause 3: Issues with the fluorescent calcium indicator.
-
Solution: Inefficient loading of the fluorescent dye (e.g., Rhod-2 AM, Calcium Green 5N) will result in a poor signal-to-noise ratio, making it difficult to observe the effect of this compound. Optimize the dye loading protocol by adjusting the concentration, incubation time, and temperature. The use of Pluronic F-127 can aid in dye solubilization and loading.
-
-
Possible Cause 4: Poor health of cells or isolated mitochondria.
-
Solution: Unhealthy or compromised cells and mitochondria may not exhibit robust calcium uptake, masking the inhibitory effect of this compound. Always ensure the viability and integrity of your experimental material through methods like trypan blue exclusion for cells or assessing the respiratory control ratio for isolated mitochondria.
-
Issue 2: Unexpected changes in baseline fluorescence after adding this compound.
-
Possible Cause 1: Autofluorescence of this compound.
-
Solution: While not commonly reported, it is good practice to test for autofluorescence of any compound at the excitation and emission wavelengths of your calcium indicator. Run a control experiment with buffer and this compound alone to assess any intrinsic fluorescence.
-
-
Possible Cause 2: Interaction between this compound and the fluorescent dye.
-
Solution: Some compounds can interact with fluorescent dyes, altering their spectral properties. To check for this, perform a control experiment in a cell-free system with the calcium indicator and this compound to see if there are any direct interactions that affect fluorescence.
-
Issue 3: Inconsistent or variable results between experiments.
-
Possible Cause 1: Inconsistent cell seeding density or mitochondrial concentration.
-
Solution: Variations in the amount of biological material will lead to variability in calcium uptake capacity. Standardize cell seeding protocols and accurately determine mitochondrial protein concentration for each experiment.
-
-
Possible Cause 2: Solvent effects.
-
Solution: Ensure that the final concentration of the solvent used to dissolve this compound (e.g., DMSO) is consistent across all experiments and is at a level that does not affect mitochondrial function. Run a vehicle control to account for any solvent effects.
-
Experimental Protocols
Protocol: Measuring Mitochondrial Calcium Uptake in Permeabilized Cells
This protocol provides a general guideline for measuring changes in mitochondrial calcium levels in response to this compound using a fluorescent plate reader.
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
Fluorescent Dye Loading:
-
Prepare a working solution of a mitochondrial-targeted calcium indicator (e.g., 5 µM Rhod-2 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Remove the culture medium, wash the cells once with the buffer, and then incubate the cells with the dye solution for 30-60 minutes at 37°C.
-
Wash the cells twice with the buffer to remove excess dye.
-
-
Cell Permeabilization:
-
Prepare a permeabilization buffer containing a mild detergent like digitonin (B1670571) (e.g., 50 µg/mL) in a buffer that supports mitochondrial function (e.g., containing succinate (B1194679) and rotenone).
-
Replace the wash buffer with the permeabilization buffer immediately before the assay.
-
-
Baseline Fluorescence Measurement:
-
Place the plate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for your chosen dye.
-
Record the baseline fluorescence for a few minutes to establish a stable signal.
-
-
Compound Addition and Calcium Challenge:
-
Add this compound at the desired concentration (or vehicle control) and incubate for a short period (e.g., 5-10 minutes).
-
Inject a bolus of CaCl2 to induce mitochondrial calcium uptake and monitor the change in fluorescence. A decrease in extra-mitochondrial fluorescence (for dyes like Calcium Green 5N) or an increase in intra-mitochondrial fluorescence (for dyes like Rhod-2) indicates uptake.
-
-
Data Analysis:
-
Calculate the rate of calcium uptake in the presence and absence of this compound. The rate can be determined from the slope of the fluorescence change over time.
-
Data Presentation
| Parameter | This compound | Description | Reference |
| Mechanism of Action | Calcium Channel Blocker, K+ Channel Blocker | Inhibits mitochondrial Ca2+ uptake and Na+/Ca2+ exchange. | [1][2] |
| Effective Concentration | 10 - 30 µM | Dose-dependent inhibition of Ca2+ uptake in various cell types. | [1] |
| Inhibition of Na+/Ca2+ Exchange | Apparent Ki of 28 µM | Non-competitive inhibition of the mitochondrial Na+/Ca2+ exchanger. | [1] |
| Effect on Membrane Potential | None | Does not affect mitochondrial membrane potential. | [1] |
| Effect on ATP Synthesis | None | Does not affect mitochondrial ATP synthesis. | [1] |
Signaling Pathways and Workflows
Caption: Mechanism of action of this compound on mitochondrial calcium transport.
References
Technical Support Center: YS 035 Hydrochloride Experimental Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with YS 035 hydrochloride. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic compound and a derivative of verapamil. Its primary mechanisms of action include:
-
Calcium (Ca2+) Channel Blocker: It inhibits Ca2+ uptake in various cell types, including muscle cells, brain synaptosomes, and kidney fibroblasts.[1]
-
Potassium (K+) Channel Inhibitor: It blocks outward potassium currents, which contributes to the prolongation of cardiac action potentials.[2]
-
Na+/Ca2+ Exchanger (NCX) Inhibitor: It dose-dependently blocks calcium uptake via the Na+/Ca2+ exchange mechanism.[1]
-
Mitochondrial Calcium Efflux Inhibitor: It prevents calcium release from mitochondria that is induced by Ruthenium Red.[1]
Q2: What are the recommended solvent and storage conditions for this compound?
This compound is soluble in several common laboratory solvents. The following table summarizes its solubility and recommended storage conditions.
| Solvent | Solubility |
| Water | Soluble |
| DMF | 1 mg/ml |
| DMSO | 5 mg/ml |
| PBS (pH 7.2) | 5 mg/ml |
Storage: It is recommended to store this compound at -20°C for long-term stability.
Q3: Has the commercial availability of this compound been discontinued?
There are indications that at least one supplier has withdrawn this compound from sale for commercial reasons. Researchers should verify the availability of this compound from their preferred chemical suppliers.
Troubleshooting Guides
This section provides guidance on common issues that may arise during specific experimental applications of this compound.
Electrophysiology Studies (Patch Clamp)
Q: I am not observing the expected prolongation of the cardiac action potential after applying this compound. What could be the issue?
A: Several factors could contribute to this. Consider the following troubleshooting steps:
-
Inadequate Drug Concentration: Ensure that the concentration of this compound is sufficient to elicit a response. The effective concentration can vary between cell types. A dose-response curve should be generated to determine the optimal concentration for your specific experimental model.
-
Incorrect Voltage Protocol: The voltage-clamp protocol used to elicit and measure ion currents is critical. For studying the effect on action potential duration, ensure your protocol includes a depolarization step to activate the relevant channels and a repolarization phase where the effect of potassium channel blockade can be observed.
-
Cell Health: The health of the isolated cardiomyocytes or other excitable cells is paramount. Ensure that the cells have a stable resting membrane potential and exhibit normal action potential morphology before drug application.
-
Solution Exchange: Confirm that the perfusion system allows for complete and rapid exchange of the extracellular solution containing this compound.
Calcium Imaging Studies
Q: My intracellular calcium measurements using Fura-2 AM are inconsistent after applying this compound. What should I check?
A: Inconsistent Fura-2 AM measurements can be due to several factors:
-
Incomplete Dye Loading or Hydrolysis: Ensure that the cells are adequately loaded with Fura-2 AM and that the AM ester is fully cleaved by intracellular esterases. Incomplete hydrolysis can lead to compartmentalization of the dye and inaccurate calcium readings.
-
Phototoxicity and Photobleaching: Minimize exposure of the cells to the excitation light to prevent phototoxicity and photobleaching of the Fura-2 dye. Use the lowest possible excitation intensity and exposure time that still provides a good signal-to-noise ratio.
-
Autofluorescence: The intrinsic fluorescence of this compound, if any, at the excitation and emission wavelengths of Fura-2 should be checked. Run a control with this compound in the absence of cells and Fura-2 to assess its autofluorescence.
-
Cell Viability: High concentrations of this compound or prolonged exposure may affect cell viability, leading to altered calcium homeostasis. Perform a cell viability assay (e.g., Trypan Blue exclusion or MTT assay) in parallel with your calcium imaging experiments.
Mitochondrial Calcium Assays
Q: I am having difficulty observing the inhibitory effect of this compound on mitochondrial calcium uptake. What could be the problem?
A: Consider these potential issues:
-
Mitochondrial Integrity: The quality of the isolated mitochondria is crucial. Ensure that the mitochondria are well-coupled and have a high respiratory control ratio. Damaged mitochondria will not be able to maintain a membrane potential and take up calcium effectively.
-
Assay Buffer Composition: The composition of the assay buffer, including the respiratory substrates and the concentration of calcium, can significantly influence the results. Ensure that the buffer provides adequate substrates for mitochondrial respiration to generate a membrane potential.
-
Incorrect Inhibitor Combination: this compound's effect is specific to Ruthenium Red-induced calcium release. Ensure you are using the correct inducers and inhibitors to dissect the specific pathway being investigated.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These are general protocols and may require optimization for specific cell types and experimental conditions.
Whole-Cell Patch Clamp Electrophysiology for Cardiac Action Potential Recording
Objective: To measure the effect of this compound on the duration of cardiac action potentials.
Materials:
-
Isolated cardiomyocytes
-
Patch clamp rig with amplifier, digitizer, and data acquisition software
-
Borosilicate glass capillaries for pipette fabrication
-
External solution (Tyrode's solution): 140 mM NaCl, 5.4 mM KCl, 1 mM MgCl2, 1.8 mM CaCl2, 10 mM HEPES, 10 mM Glucose (pH 7.4 with NaOH)
-
Internal (pipette) solution: 120 mM K-aspartate, 20 mM KCl, 1 mM MgCl2, 10 mM HEPES, 5 mM EGTA, 5 mM Mg-ATP (pH 7.2 with KOH)
-
This compound stock solution
Procedure:
-
Prepare fresh external and internal solutions daily.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Establish a whole-cell patch clamp configuration on a single cardiomyocyte.
-
Switch to current-clamp mode and record baseline action potentials by injecting a brief suprathreshold current pulse (e.g., 1-2 nA for 2-5 ms).
-
Perfuse the cell with the external solution containing the desired concentration of this compound.
-
After a stable effect is reached (typically 3-5 minutes), record action potentials again using the same current injection protocol.
-
Analyze the action potential duration at 50% and 90% repolarization (APD50 and APD90).
Intracellular Calcium Imaging with Fura-2 AM
Objective: To measure changes in intracellular calcium concentration in response to this compound.
Materials:
-
Cultured cells (e.g., neonatal rat ventricular myocytes, HEK293 cells)
-
Fura-2 AM stock solution (in DMSO)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES (pH 7.4)
-
Fluorescence imaging system with excitation wavelengths of 340 nm and 380 nm, and an emission filter around 510 nm.
-
This compound stock solution
Procedure:
-
Plate cells on glass-bottom dishes or coverslips.
-
Prepare a loading solution of 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBSS.
-
Incubate cells with the loading solution for 30-60 minutes at 37°C in the dark.
-
Wash the cells three times with HBSS to remove extracellular dye.
-
Allow the cells to de-esterify the Fura-2 AM for at least 30 minutes at room temperature in the dark.
-
Mount the dish/coverslip on the microscope stage and perfuse with HBSS.
-
Acquire baseline fluorescence images by alternating excitation at 340 nm and 380 nm.
-
Perfuse the cells with HBSS containing the desired concentration of this compound.
-
Continue to acquire fluorescence images to monitor changes in the 340/380 nm fluorescence ratio, which reflects changes in intracellular calcium concentration.
Mitochondrial Calcium Retention Capacity (CRC) Assay
Objective: To assess the effect of this compound on the ability of mitochondria to sequester calcium.
Materials:
-
Isolated mitochondria
-
CRC buffer: 125 mM KCl, 10 mM MOPS, 5 mM glutamate, 2.5 mM malate, 1 mM Pi, 10 µM EGTA (pH 7.2)
-
Calcium Green-5N or a similar fluorescent calcium indicator
-
CaCl2 standard solution
-
This compound stock solution
-
Ruthenium Red (as a positive control for inhibition of the mitochondrial calcium uniporter)
-
Fluorometric plate reader or spectrofluorometer with a stirred cuvette holder
Procedure:
-
Resuspend isolated mitochondria in ice-cold CRC buffer to a final concentration of 0.5 mg/mL.
-
Add Calcium Green-5N to the mitochondrial suspension to a final concentration of 1 µM.
-
Add this compound or vehicle control to the suspension.
-
Place the suspension in the fluorometer and begin recording fluorescence (excitation ~506 nm, emission ~531 nm).
-
After establishing a baseline, add a known amount of CaCl2 (e.g., 10 µM) and observe the transient increase in fluorescence followed by a decrease as mitochondria take up the calcium.
-
Continue adding pulses of CaCl2 every 1-2 minutes until the mitochondria fail to sequester the calcium, indicated by a sustained increase in fluorescence. This point represents the mitochondrial permeability transition pore (mPTP) opening.
-
The total amount of calcium taken up before mPTP opening is the calcium retention capacity. Compare the CRC in the presence and absence of this compound.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for calcium imaging.
Caption: Logical troubleshooting workflow.
References
Addressing variability in results with YS 035 hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with YS 035 hydrochloride. Our goal is to help you address potential variability in your experimental results and ensure the reliability and reproducibility of your data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a calcium channel blocker and a derivative of verapamil. Its primary mechanism of action involves the inhibition of calcium ion (Ca²⁺) uptake. It also strikingly prolongs cardiac action potentials by inhibiting the pacemaker current (If or Ih) and potassium (K⁺) outward currents.[1][2][] It is often used in research to investigate the role of calcium currents in various cell types, including smooth muscle and neurons, and to study mitochondrial calcium transport.[1]
Q2: What are the recommended solvents and storage conditions for this compound?
This compound is soluble in a variety of solvents. For stock solutions, Dimethyl sulfoxide (B87167) (DMSO) at 5 mg/ml and Phosphate-Buffered Saline (PBS, pH 7.2) at 5 mg/ml are commonly used. It is also soluble in water up to 100 mM.[4][5] For long-term storage, it is recommended to store the solid compound desiccated at room temperature.[5] One supplier suggests that the compound is stable for at least four years under these conditions.[1]
Q3: I am observing inconsistent IC50 values in my cell-based assays. What are the potential causes?
Inconsistent IC50 values are a common challenge in cell-based assays and can arise from several factors.[6][7] When working with this compound, consider the following:
-
Cell Health and Passage Number: Ensure your cells are healthy, in the exponential growth phase, and within a consistent and low passage number range.[6]
-
Compound Stability and Solubility: Prepare fresh dilutions from a stock solution for each experiment. Given its solubility profile, ensure the compound is fully dissolved in your assay medium to avoid precipitation, especially at higher concentrations.[6][7]
-
Assay Protocol Variability: Standardize all incubation times, cell seeding densities, and reagent concentrations. Even minor variations can lead to significant differences in results.[6]
-
Plate Edge Effects: The outer wells of microplates are more susceptible to evaporation. It is advisable to either not use the outer wells for critical data points or to fill them with a buffer to minimize this effect.[8]
Troubleshooting Guides
Issue 1: Variability in Electrophysiology Recordings
Symptom: Inconsistent prolongation of action potentials or variable blockade of pacemaker currents when applying this compound.
Possible Causes and Solutions:
| Potential Cause | Recommended Solution |
| Inaccurate Drug Concentration | Calibrate pipettes regularly. Prepare fresh serial dilutions for each experiment from a validated stock solution. |
| Voltage-Dependent Effects | The blocking potency of ion channel modulators can be voltage-dependent. Ensure your voltage protocols are consistent across all experiments. Consider using a standardized protocol to assess potency.[9] |
| Cellular Health | Only use cells with a stable resting membrane potential and healthy morphology for recordings. |
| Inconsistent Recording Conditions | Maintain consistent temperature, pH, and perfusion rates throughout the experiment. Temperature can significantly affect ion channel kinetics. |
| "Wash-in" Time | Ensure a sufficient and consistent "wash-in" period for this compound to reach its target and achieve a steady-state effect. |
Issue 2: Unexpected Results in Cell Viability Assays
Symptom: Higher than expected cytotoxicity or a lack of a clear dose-response relationship.
Possible Causes and Solutions:
| Potential Cause | Recommended Solution |
| Off-Target Effects | While primarily a calcium channel blocker, this compound may have off-target effects at higher concentrations.[10] It is crucial to perform dose-response experiments to determine the optimal concentration range for your specific cell line and assay. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells, including the vehicle control, and is at a non-toxic level (typically below 0.5%).[8] |
| Assay Endpoint | Different viability assays measure different cellular parameters (e.g., metabolic activity vs. membrane integrity). The choice of assay can influence the apparent cytotoxicity.[7] Consider using orthogonal methods to confirm your results. |
| Precipitation in Media | Visually inspect the wells with the highest concentrations of this compound for any signs of precipitation. If precipitation is observed, consider using a different solvent or a lower concentration range. |
Issue 3: Inconsistent Inhibition of Mitochondrial Calcium Uptake
Symptom: Variable results in assays measuring the effect of this compound on mitochondrial calcium transport.
Possible Causes and Solutions:
| Potential Cause | Recommended Solution |
| Mitochondrial Health | The quality of the isolated mitochondria is critical. Ensure the isolation procedure is consistent and yields mitochondria with good integrity and coupling. |
| Assay Buffer Composition | The composition of the assay buffer, including the concentrations of substrates and ions, can affect mitochondrial function and calcium transport. Use a consistent and well-defined buffer system. |
| Calcium Dye Calibration | If using fluorescent calcium indicators, ensure proper calibration and loading. The presence of the compound should not interfere with the dye's fluorescence. |
| Timing of Compound Addition | Standardize the pre-incubation time with this compound before initiating the calcium uptake measurement to ensure consistent target engagement. |
Experimental Protocols
Protocol 1: General Cell Viability Assay (MTT)
This protocol provides a general framework for assessing the cytotoxicity of this compound.
-
Cell Seeding:
-
Harvest cells in the exponential growth phase.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium from a stock solution.
-
Include a vehicle control with the same final solvent concentration.
-
Replace the existing medium with the medium containing the compound or vehicle.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the log of the compound concentration to determine the IC50 value using non-linear regression.[11]
-
Protocol 2: Mitochondrial Calcium Retention Capacity Assay
This protocol is adapted for studying the effect of this compound on mitochondrial calcium handling.
-
Mitochondria Isolation:
-
Isolate mitochondria from cells or tissue using a standard differential centrifugation protocol.
-
Determine the mitochondrial protein concentration using a BCA assay.
-
-
Assay Preparation:
-
Prepare a respiration buffer (e.g., KCl-based media) containing a calcium-sensitive dye (e.g., Calcium Green™ 5N).
-
Add isolated mitochondria (e.g., 0.5 mg/mL) to the buffer.
-
Pre-incubate with desired concentrations of this compound or vehicle control.
-
-
Calcium Titration:
-
Use a fluorescence plate reader to monitor the fluorescence of the calcium dye.
-
Add sequential boluses of a known concentration of CaCl₂ at regular intervals (e.g., every 60 seconds).
-
Continue adding calcium until a large, sustained increase in fluorescence is observed, indicating the opening of the mitochondrial permeability transition pore (mPTP).
-
-
Data Analysis:
-
Calculate the total amount of Ca²⁺ taken up by the mitochondria before mPTP opening for each condition.
-
Compare the calcium retention capacity of mitochondria treated with this compound to the vehicle control.
-
Data Presentation
Table 1: Solubility of this compound
| Solvent | Concentration | Reference |
| Water | 100 mM | [4] |
| DMSO | 5 mg/ml | [5][12] |
| DMF | 1 mg/ml | [5][12] |
| PBS (pH 7.2) | 5 mg/ml | [5][12] |
Table 2: Representative IC50 Values for this compound in Different Assays (Hypothetical Data)
| Assay Type | Cell Line | IC50 (µM) |
| Pacemaker Current (If/Ih) Inhibition | HEK293 expressing HCN4 | 15.2 |
| L-type Ca²⁺ Current Blockade | Primary Cardiomyocytes | 8.7 |
| Cell Viability (72h) | H9c2 Cardiomyoblasts | 45.3 |
| Mitochondrial Ca²⁺ Uptake Inhibition | Isolated Liver Mitochondria | 28.5 |
Note: These are example values to illustrate potential differences between assays. Actual values must be determined experimentally.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for inconsistent results.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Simultaneous Measurement of Mitochondrial Calcium and Mitochondrial Membrane Potential in Live Cells by Fluorescent Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mitochondrial Calcium Uptake Assay: A Plate Reader-Based Method for Measuring Calcium Uptake in Isolated Mitochondria [jove.com]
- 5. Video: Mitochondrial Ca2+ Retention Capacity Assay and Ca2+-triggered Mitochondrial Swelling Assay [jove.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. On-target and off-target-based toxicologic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. youtube.com [youtube.com]
Validation & Comparative
A Comparative Guide to the Cardiac Electrophysiology of YS 035 Hydrochloride and Verapamil
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cardiac electrophysiological properties of YS 035 hydrochloride and the well-established calcium channel blocker, verapamil (B1683045). The information presented is based on available experimental data to assist researchers and drug development professionals in understanding the nuanced effects of these compounds on cardiac ion channels and cellular excitability.
Overview and Mechanism of Action
This compound is a derivative of verapamil and is characterized as a multi-channel blocking agent. Its primary mechanism involves the blockade of L-type calcium channels (ICa,L), similar to verapamil. However, emerging data indicates that YS 035 also exhibits significant inhibitory effects on the pacemaker current (If) and various potassium outward currents. This multi-channel action suggests a distinct electrophysiological profile compared to verapamil, potentially leading to a more pronounced prolongation of the cardiac action potential.
Verapamil, a phenylalkylamine, is a widely used Class IV antiarrhythmic drug. Its principal mechanism of action is the blockade of L-type calcium channels, thereby reducing the influx of calcium into cardiac cells. This action slows the heart rate, decreases atrioventricular (AV) nodal conduction, and reduces myocardial contractility. While its primary target is the L-type calcium channel, studies have shown that verapamil can also affect other cardiac ion channels at varying concentrations.
Comparative Electrophysiological Data
The following tables summarize the available quantitative data on the effects of this compound and verapamil on key cardiac ion channels and action potential parameters. It is important to note that direct comparative studies are limited, and the data presented is collated from various independent investigations. Differences in experimental models and conditions may contribute to variability.
Table 1: Inhibitory Effects on Cardiac Ion Channels (IC50/Ki Values)
| Ion Channel | This compound | Verapamil | Species/Cell Type |
| L-type Ca2+ Current (ICa,L) | Data not available | Potent blocker (IC50 in nM to low µM range) | Various |
| Rapid Delayed Rectifier K+ Current (IKr/hERG) | Data not available | 143.0 nM - 3.8 µM[1] | Native cardiomyocytes, Xenopus oocytes |
| Slow Delayed Rectifier K+ Current (IKs) | Data not available | 161.0 µM[1] | Xenopus oocytes |
| Ultra-rapid Delayed Rectifier K+ Current (IKur) | Data not available | 3.2 µM[2] | Human atrial myocytes |
| Inward Rectifier K+ Current (IK1) | Data not available | Moderate blocker | Guinea pig ventricular myocytes |
| Transient Outward K+ Current (Ito) | Data not available | No significant effect | Human atrial myocytes |
| Funny/Pacemaker Current (If) | Inhibitor | Data not available | Data not available |
| Na+/Ca2+ Exchanger (NCX) | Ki = 28 µM | Data not available | Not specified |
| Voltage-gated Na+ Current (INa) | Data not available | Data not available | Data not available |
Table 2: Effects on Cardiac Action Potential Parameters
| Parameter | This compound | Verapamil | Species/Cell Type |
| Action Potential Duration (APD) | Strikingly prolongs | Low conc: prolongs; High conc: shortens | Guinea pig papillary muscle, Rabbit right atrium |
| Resting Membrane Potential | Data not available | No significant change | Rabbit right atrium |
| Maximum Upstroke Velocity (Vmax) | Data not available | Decreased at higher concentrations | Rabbit Purkinje fibers |
| Sinoatrial Node Rate | Decreases | Decreases | Rabbit right atrium |
| AV Nodal Conduction | Data not available | Prolongs | In vivo (human, dog) |
Signaling Pathways and Mechanisms
The following diagram illustrates the proposed mechanisms of action of this compound and verapamil on cardiac myocytes.
Caption: Mechanisms of YS 035 and Verapamil.
Experimental Protocols
The data presented in this guide were primarily obtained through patch-clamp electrophysiology studies on isolated cardiac myocytes or heterologous expression systems. The following provides a general overview of the typical experimental methodologies employed.
Cell Preparation
-
Isolated Cardiomyocytes: Ventricular or atrial myocytes are enzymatically isolated from animal hearts (e.g., guinea pig, rabbit, rat) or obtained from human cardiac tissue.
-
Heterologous Expression Systems: Human embryonic kidney (HEK293) cells or Xenopus oocytes are transfected with the specific ion channel subunits of interest (e.g., hERG for IKr).
Patch-Clamp Electrophysiology
-
Whole-Cell Configuration: This technique is used to record the macroscopic currents flowing through all ion channels on the cell membrane. A glass micropipette forms a high-resistance seal with the cell membrane, and the membrane patch under the pipette is ruptured to allow electrical access to the cell's interior.
-
Voltage-Clamp Mode: The membrane potential is held at a specific voltage by the amplifier, and the current required to maintain this voltage is measured. This allows for the study of voltage-gated ion channels. Specific voltage protocols (e.g., depolarizing steps) are applied to elicit and measure the currents through different channels (ICa,L, IKr, IKs, etc.).
-
Current-Clamp Mode: The amplifier injects a defined current into the cell, and the resulting changes in membrane potential (i.e., the action potential) are recorded. This mode is used to assess the effects of compounds on action potential parameters like duration, amplitude, and upstroke velocity.
Data Analysis
-
IC50 Determination: To determine the concentration of a compound that causes 50% inhibition of a specific ion channel current (IC50), concentration-response curves are generated. The peak current amplitude is measured at various concentrations of the test compound and fitted to a Hill equation.
-
Action Potential Parameter Analysis: Various parameters of the action potential waveform are measured, including the resting membrane potential, action potential amplitude, maximum upstroke velocity (Vmax), and action potential duration at 30%, 50%, and 90% of repolarization (APD30, APD50, APD90).
Summary and Future Directions
This compound and verapamil share a primary mechanism of L-type calcium channel blockade. However, the available data suggests that YS 035 possesses a broader spectrum of activity, notably its inhibition of the pacemaker current (If) and potassium outward currents. This multi-channel blockade likely underlies its potent effect on prolonging the cardiac action potential.
Verapamil's effects are more selective for the L-type calcium channel at therapeutic concentrations, with significant effects on other channels, such as IKr, generally observed at higher concentrations.
To provide a more definitive comparison, further research is required to:
-
Determine the IC50 values of this compound on a comprehensive panel of cardiac ion channels (ICa,L, IKr, IKs, Ito, IK1, INa, and If).
-
Conduct direct, head-to-head comparative studies of YS 035 and verapamil on action potential parameters in various cardiac tissues and at different pacing frequencies.
-
Investigate the in vivo electrophysiological effects and anti-arrhythmic potential of YS 035 in relevant animal models.
This guide serves as a foundational resource for understanding the comparative cardiac electrophysiology of this compound and verapamil. As new data emerges, this comparison will be updated to provide the most current and comprehensive information to the scientific community.
References
A Comparative Analysis of YS 035 Hydrochloride and Other Ca2+ Channel Blockers: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of YS 035 hydrochloride's performance against other established Ca2+ channel blockers. This analysis is supported by available experimental data and includes detailed methodologies for key experiments.
This compound is a verapamil (B1683045) derivative that functions as a Ca2+ channel blocker with a unique pharmacological profile.[1][2] It not only affects calcium ion movement but also exhibits inhibitory effects on the pacemaker current (If) and potassium outward currents, leading to a significant prolongation of the cardiac action potential.[2][] Its primary mechanism on calcium transport involves the inhibition of both cellular uptake and mitochondrial efflux of Ca2+ ions, and notably, it is an inhibitor of the Na+/Ca2+ exchanger (NCX) with a reported inhibition constant (Ki) of 28 µM.[1][4]
This guide will compare this compound with three widely recognized Ca2+ channel blockers: Verapamil (a phenylalkylamine), Diltiazem (a benzothiazepine), and Nifedipine (B1678770) (a dihydropyridine). These agents are mainstays in the treatment of cardiovascular diseases, and their mechanisms of action provide a valuable context for understanding the unique properties of this compound.
Comparative Analysis of Inhibitory Concentrations
| Compound | Target | IC50 / Ki | Reference |
| This compound | Na+/Ca2+ Exchanger | Ki = 28 µM | [1][4] |
| L-type Ca2+ Channels | Data not available | ||
| Verapamil | L-type Ca2+ Channels | IC50 = 3.5 µM | [5] |
| L-type Ca2+ Channels | IC50 = 7 x 10⁻⁸ M (papillary muscle) | [6] | |
| Diltiazem | L-type Ca2+ Channels | IC50 = 6.6 µM | [5] |
| Nifedipine | L-type Ca2+ Channels | IC50 = 2.3 µM | [5] |
| L-type Ca2+ Channels | IC50 = 3-6 x 10⁻⁹ M (vascular smooth muscle) | [6] |
Mechanism of Action and Signaling Pathways
The distinct effects of these Ca2+ channel blockers arise from their different binding sites on the L-type Ca2+ channel and their varying impacts on other ion channels.
Figure 1: Simplified signaling pathway of Ca2+ channel blockers in a cardiomyocyte.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the comparison of these Ca2+ channel blockers.
Measurement of Na+/Ca2+ Exchange (NCX) Inhibition
This protocol is based on methods used to characterize NCX inhibitors.
Objective: To determine the inhibitory constant (Ki) of a test compound on the Na+/Ca2+ exchanger.
Methodology:
-
Cell Preparation: Use isolated cardiac myocytes or a stable cell line expressing the NCX1 isoform.
-
Electrophysiology Setup: Employ the whole-cell patch-clamp technique to measure membrane currents.
-
Solution Composition:
-
External Solution (Tyrode's solution): Containing (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose (pH adjusted to 7.4 with NaOH).
-
Pipette Solution: Containing (in mM): 120 Cs-aspartate, 20 CsCl, 10 EGTA, 5 Mg-ATP, and 10 HEPES (pH adjusted to 7.2 with CsOH). To elicit NCX current, a specific concentration of CaCl2 is added to achieve a desired free [Ca2+]i, and a defined concentration of NaCl (e.g., 20 mM) is included.
-
-
Current Measurement:
-
Hold the cell at a negative membrane potential (e.g., -80 mV).
-
Rapidly switch the external solution to a Na+-free solution (replacing NaCl with LiCl or N-methyl-D-glucamine) to induce an outward NCX current (forward mode).
-
Alternatively, to measure the reverse mode, depolarize the cell to a positive potential (e.g., +60 mV) in the presence of external Na+.
-
-
Data Analysis:
-
Measure the peak amplitude of the NCX current in the absence and presence of various concentrations of the test compound (e.g., this compound).
-
Plot the percentage inhibition against the logarithm of the compound concentration.
-
Fit the data to a dose-response curve to determine the IC50 value. The Ki can be calculated from the IC50 using the Cheng-Prusoff equation if the substrate concentration is known.
-
Figure 2: Workflow for determining Na+/Ca2+ exchanger inhibition.
Measurement of L-type Ca2+ Channel Inhibition
This protocol is a standard method for evaluating the potency of Ca2+ channel blockers.
Objective: To determine the IC50 of a test compound on L-type Ca2+ channels.
Methodology:
-
Cell Preparation: Use isolated ventricular myocytes from a suitable animal model (e.g., guinea pig, rabbit).
-
Electrophysiology Setup: Employ the whole-cell patch-clamp technique.
-
Solution Composition:
-
External Solution: Containing (in mM): 135 TEA-Cl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose (pH adjusted to 7.4 with TEA-OH). Na+ and K+ currents are blocked to isolate the L-type Ca2+ current.
-
Pipette Solution: Containing (in mM): 120 Cs-aspartate, 20 CsCl, 5 Mg-ATP, 10 EGTA, and 10 HEPES (pH adjusted to 7.2 with CsOH).
-
-
Current Measurement:
-
Hold the cell at a negative potential where L-type Ca2+ channels are closed (e.g., -50 mV).
-
Apply depolarizing voltage steps (e.g., to 0 mV for 200 ms) to elicit the inward L-type Ca2+ current.
-
-
Data Analysis:
-
Measure the peak inward current in the absence and presence of different concentrations of the test compound.
-
Construct a dose-response curve and calculate the IC50 value.
-
Measurement of Cardiac Action Potential Duration
This protocol is used to assess the effect of a compound on the overall electrical activity of cardiac cells.
Objective: To quantify the effect of a test compound on the action potential duration (APD).
Methodology:
-
Tissue Preparation: Use isolated cardiac preparations such as papillary muscles or Purkinje fibers.
-
Electrophysiology Setup: Use sharp microelectrode intracellular recording techniques.
-
Experimental Conditions:
-
Superfuse the tissue with oxygenated Tyrode's solution at a physiological temperature (37°C).
-
Stimulate the tissue at a constant frequency (e.g., 1 Hz).
-
-
Data Recording:
-
Record transmembrane action potentials in the absence (control) and presence of the test compound.
-
-
Data Analysis:
-
Measure the action potential duration at 50% and 90% of repolarization (APD50 and APD90).
-
Express the change in APD as a percentage of the control value.
-
Conclusion
This compound presents a multi-target profile, distinguishing it from classical Ca2+ channel blockers. Its inhibitory action on the Na+/Ca2+ exchanger, in addition to its effects on Ca2+ and K+ channels, suggests a complex mechanism of action with potential therapeutic implications that may differ from those of verapamil, diltiazem, and nifedipine. While quantitative data for a direct comparison of its L-type Ca2+ channel blocking activity is currently lacking in the public domain, its known inhibition of the Na+/Ca2+ exchanger at a micromolar concentration points to a potentially significant role in modulating intracellular Ca2+ and Na+ homeostasis. Further research is warranted to fully elucidate the comparative pharmacology of this compound and to explore its potential in cardiovascular medicine.
References
- 1. caymanchem.com [caymanchem.com]
- 2. YS-035 hydrochloride | Potassium Channels | Tocris Bioscience [tocris.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Action of metoprolol, enalapril, diltiazem, verapamil, and nifedipine on cell growth of vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of the calcium-antagonistic effects of terodiline, nifedipine and verapamil - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Inhibitory Effect of YS 035 Hydrochloride on Na+/Ca2+ Exchange: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of YS 035 hydrochloride's performance as a Na+/Ca2+ exchange (NCX) inhibitor against other known alternatives. The information presented herein is supported by experimental data to aid researchers in selecting the appropriate tools for their studies on cellular calcium homeostasis.
The Na+/Ca2+ exchanger is a critical membrane protein responsible for maintaining intracellular calcium levels by extruding calcium from the cell in its forward mode and allowing calcium to enter in its reverse mode.[1][2] Dysregulation of NCX activity has been implicated in a variety of pathological conditions, making it a key target for therapeutic intervention.
Comparative Analysis of NCX Inhibitors
This compound has been identified as a Ca2+ antagonist that inhibits the Na+/Ca2+ exchanger.[3] To provide a comprehensive overview, its inhibitory potency is compared with other commonly used NCX inhibitors in the table below. It is important to note that the inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) may vary depending on the experimental conditions, cell types, and NCX isoforms used.
| Inhibitor | Target(s) | Reported Potency | Cell Type/System | Reference(s) |
| This compound | Na+/Ca2+ exchange, Ca2+ uptake | Ki = 28 µM | Muscle cells, brain synaptosomes, kidney fibroblasts | [3] |
| SEA0400 | NCX | IC50 = 5.0 nM (astrocytes), 8.3 nM (microglia), 33 nM (neurons) | Cultured neurons, astrocytes, microglia | [4] |
| KB-R7943 | Reverse mode of NCX | IC50 = 5.7 µM | Cultured hippocampal neurons | |
| ORM-10962 | NCX (inward and outward currents) | EC50 = 55 nM (inward), 67 nM (outward) | Dog ventricular myocytes | [5] |
| ORM-11372 | Human NCX1.1 (reverse and forward currents) | IC50 = 5 nM (reverse), 6 nM (forward) | Not specified | [6] |
| SN-6 | NCX1, NCX2, NCX3 | IC50 = 2.9 µM (NCX1), 16 µM (NCX2), 8.6 µM (NCX3) | Not specified | [7] |
| Benzamil hydrochloride | NCX | IC50 = 100 nM | Not specified | [7] |
Experimental Protocols for Validating NCX Inhibition
Accurate validation of the inhibitory effect of compounds like this compound on Na+/Ca2+ exchange is crucial. Below are detailed methodologies for two key experiments commonly employed for this purpose.
Measurement of Intracellular Calcium Concentration using Fura-2 AM
This method allows for the ratiometric measurement of intracellular calcium concentration ([Ca2+]i), providing insights into the effect of inhibitors on calcium dynamics.
Materials:
-
Cells expressing the Na+/Ca2+ exchanger
-
This compound or other test inhibitors
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Fluorescence microscope or plate reader with dual-excitation capabilities (340 nm and 380 nm)
Procedure:
-
Cell Preparation: Culture cells to the desired confluence on coverslips or in microplates suitable for fluorescence imaging.
-
Fura-2 AM Loading:
-
Prepare a stock solution of Fura-2 AM in high-quality, anhydrous DMSO.
-
Prepare a loading buffer by diluting the Fura-2 AM stock solution and Pluronic F-127 in HBSS to the final working concentrations.
-
Wash the cells once with HBSS.
-
Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.[8][9]
-
-
De-esterification: Wash the cells twice with HBSS to remove extracellular Fura-2 AM and allow 30 minutes for the intracellular de-esterification of the dye.[9]
-
Inhibitor Treatment: Incubate the cells with varying concentrations of this compound or other test compounds for a predetermined period.
-
Fluorescence Measurement:
-
Excite the Fura-2-loaded cells alternately at 340 nm and 380 nm and measure the emission fluorescence at ~510 nm.[10]
-
The ratio of the fluorescence intensities (F340/F380) is proportional to the intracellular calcium concentration.
-
-
Data Analysis: Analyze the change in the F340/F380 ratio in the presence of the inhibitor compared to the control (vehicle-treated) to determine the inhibitory effect on Na+/Ca2+-mediated calcium fluxes.
Whole-Cell Patch-Clamp Electrophysiology for NCX Current (INCX) Measurement
This technique provides a direct measurement of the electrical current generated by the electrogenic Na+/Ca2+ exchanger, allowing for a precise quantification of inhibition.
Materials:
-
Isolated cells expressing the Na+/Ca2+ exchanger (e.g., cardiomyocytes)
-
This compound or other test inhibitors
-
Patch-clamp setup (amplifier, micromanipulator, perfusion system)
-
Borosilicate glass capillaries for pipette fabrication
-
Intracellular (pipette) and extracellular (bath) solutions tailored for isolating INCX.
Procedure:
-
Cell Isolation: Isolate single cells from the tissue of interest using appropriate enzymatic digestion methods.
-
Pipette Preparation: Pull micropipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the intracellular solution.
-
Solution Composition:
-
Extracellular solution: Typically contains physiological concentrations of ions, with blockers for other channels (e.g., Na+, K+, Ca2+ channels) to isolate INCX. NiCl2 is often used to block NCX for baseline subtraction.[11][12]
-
Intracellular solution: Contains a defined concentration of Na+ and Ca2+ to control the driving force for the exchanger.
-
-
Whole-Cell Configuration: Achieve a gigaseal between the micropipette and the cell membrane and then rupture the membrane patch to obtain the whole-cell configuration.
-
Voltage Protocol: Apply a voltage ramp protocol (e.g., from +60 mV to -100 mV) to elicit both inward and outward NCX currents.[11][13]
-
Current Recording: Record the membrane currents in the absence and presence of different concentrations of the test inhibitor.
-
Data Analysis: Subtract the current recorded in the presence of a high concentration of a non-specific NCX blocker like NiCl2 to isolate the NCX-specific current.[11][12] Compare the amplitude of the NCX current before and after the application of the test inhibitor to determine the percentage of inhibition and calculate the IC50 value.
Visualizing the Molecular and Experimental Frameworks
To further elucidate the context of this compound's action, the following diagrams illustrate the Na+/Ca2+ exchange signaling pathway and a typical experimental workflow for validating NCX inhibitors.
Caption: Na+/Ca2+ exchange signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for validating the inhibitory effect of this compound on Na+/Ca2+ exchange.
References
- 1. Sodium-calcium exchanger - Wikipedia [en.wikipedia.org]
- 2. CV Physiology | Sodium-Calcium Exchange in Cardiac Cells [cvphysiology.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. The Effect of a Novel Highly Selective Inhibitor of the Sodium/Calcium Exchanger (NCX) on Cardiac Arrhythmias in In Vitro and In Vivo Experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery and characterization of ORM‐11372, a novel inhibitor of the sodium‐calcium exchanger with positive inotropic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sodium-calcium Exchanger (NCX) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 8. hellobio.com [hellobio.com]
- 9. moodle2.units.it [moodle2.units.it]
- 10. ionbiosciences.com [ionbiosciences.com]
- 11. Regulation of APD and Force by the Na+/Ca2+ Exchanger in Human-Induced Pluripotent Stem Cell-Derived Engineered Heart Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
A Comparative Analysis of YS-035 Hydrochloride and Other Potassium Channel Blockers in Cardiac Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the electrophysiological effects of YS-035 hydrochloride with established potassium channel blockers, including amiodarone, dofetilide (B1670870), sotalol, and ibutilide. The information is intended to assist researchers in evaluating the potential of YS-035 hydrochloride as a modulator of cardiac action potentials.
Executive Summary
YS-035 hydrochloride, a verapamil (B1683045) derivative, demonstrates a distinct profile of ion channel inhibition compared to traditional potassium channel blockers. While it exhibits inhibitory effects on multiple potassium currents, notably the transient outward current (Ito) and the pacemaker current (If), its primary characterization in available literature also points to significant calcium channel blocking activity. This dual action contrasts with the more selective potassium channel blockade of drugs like dofetilide. The following sections provide a detailed breakdown of available efficacy data, experimental methodologies, and relevant cellular pathways.
Data Presentation: Efficacy on Cardiac Ion Channels
The following table summarizes the available quantitative data on the inhibitory effects of YS-035 hydrochloride and other potassium channel blockers on various cardiac ion channels. It is important to note that direct comparative studies for YS-035 hydrochloride against the other listed blockers on the same channel under identical conditions are limited in the public domain.
| Compound | Target Ion Channel | Species/Cell Line | IC50 / Ki | Citation |
| YS-035 hydrochloride | Transient outward current (Ito) | Sheep Purkinje fibers | ~14 µM | [1] |
| Pacemaker current (If) | Sheep Purkinje fibers | ~5 µM | [1] | |
| Inwardly rectifying K+ current (IK1) | Sheep Purkinje fibers | Reduction at 100 µM | [1] | |
| Na+/Ca2+ exchange (NCX) | - | Ki = 28 µM | ||
| Amiodarone | hERG (IKr) | Xenopus oocytes | 9.8 µM | |
| Apamin-sensitive K+ current (IKAS) | HEK-293 cells | 2.67 µM | ||
| ATP-sensitive K+ channel (KATP) | Rat ventricular myocytes | 2.3 µM | ||
| ATP-sensitive K+ channel (KATP) | MIN6 cells | 0.24 µM | ||
| Dofetilide | hERG (IKr) | - | 0.32 µM | |
| hERG (IKr) | Guinea pig & Rabbit myocytes | Kd = 3.9 nM | [2] | |
| Sotalol | hERG (IKr) | Guinea-pig ventricular myocytes | Ki = 100 µM | |
| Ibutilide | hERG (IKr) | Xenopus oocytes | 0.9 µM (at 5mM K+) |
Note: IC50 represents the half-maximal inhibitory concentration, while Ki and Kd represent the inhibitory and dissociation constants, respectively. A lower value indicates higher potency. Data for YS-035 hydrochloride on the hERG (IKr) channel, a primary target for many Class III antiarrhythmics, was not available in the reviewed literature.
Signaling Pathway and Experimental Workflow
To understand the context of these findings, the following diagrams illustrate the general signaling pathway affected by potassium channel blockers and a typical experimental workflow for their evaluation.
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are representative methodologies for key experiments cited in the evaluation of potassium channel blockers.
In Vitro Electrophysiology: Whole-Cell Patch-Clamp for hERG Current
Objective: To determine the inhibitory effect of a compound on the hERG (IKr) potassium channel.
1. Cell Culture:
-
Human Embryonic Kidney (HEK293) cells stably expressing the hERG channel are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).
-
Cells are maintained at 37°C in a humidified 5% CO2 incubator.
2. Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 120 KCl, 10 EGTA, 5 MgATP, 10 HEPES; pH adjusted to 7.2 with KOH.
3. Electrophysiological Recording:
-
Whole-cell patch-clamp recordings are performed at 35-37°C.
-
Borosilicate glass pipettes (2-5 MΩ resistance) are used to form a giga-ohm seal with the cell membrane.
-
A voltage-clamp protocol is applied to elicit hERG currents. A typical protocol involves a depolarizing step from a holding potential of -80 mV to +20 mV for 2 seconds, followed by a repolarizing step to -50 mV for 2 seconds to record the peak tail current.
4. Data Analysis:
-
The peak tail current amplitude is measured before and after the application of the test compound at various concentrations.
-
The percentage of current inhibition is calculated relative to the baseline current.
-
A concentration-response curve is generated, and the IC50 value is determined by fitting the data to the Hill equation.
In Vivo Arrhythmia Model: Drug-Induced Arrhythmia in a Canine Model
Objective: To assess the proarrhythmic or antiarrhythmic potential of a compound in a large animal model.
1. Animal Preparation:
-
Adult mongrel dogs of either sex are anesthetized.
-
Anesthesia can be induced with a combination of xylazine (B1663881) and ketamine and maintained with isoflurane.
-
A lead II electrocardiogram (ECG) is continuously monitored.
2. Experimental Procedure:
-
A baseline ECG is recorded for a specified period.
-
The test compound is administered intravenously over a set duration.
-
For proarrhythmia assessment, ECG is monitored for changes in QT interval and the development of arrhythmias, such as Torsades de Pointes.
-
For antiarrhythmia assessment, an arrhythmia is first induced (e.g., by programmed electrical stimulation or administration of an arrhythmogenic agent like ouabain), and then the test compound is administered to evaluate its efficacy in terminating the arrhythmia and preventing its re-induction.
3. Data Analysis:
-
ECG parameters (heart rate, PR interval, QRS duration, QT interval corrected for heart rate - QTc) are measured and compared before and after drug administration.
-
The incidence, duration, and severity of any arrhythmias are quantified.
Conclusion
YS-035 hydrochloride presents a multi-channel blocking profile with demonstrated effects on Ito and If potassium currents, as well as calcium channels. Its efficacy and mechanism of action appear to differ significantly from more selective hERG channel blockers like dofetilide. The lack of specific hERG blockade data for YS-035 hydrochloride is a critical gap that needs to be addressed for a complete comparative assessment. Further research employing standardized electrophysiological protocols is warranted to fully elucidate the therapeutic potential and arrhythmogenic risk of YS-035 hydrochloride. The experimental designs and data presented in this guide offer a framework for such future investigations.
References
Unraveling the Multifaceted Mechanism of YS 035 Hydrochloride: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
YS 035 hydrochloride is a cardiovascular research compound with a multi-target mechanism of action, primarily recognized for its effects on cardiac electrophysiology. This guide provides a comprehensive cross-validation of its reported mechanisms, offering a comparative analysis with other relevant pharmacological agents and detailing established experimental protocols for assessing its activity. While direct comparative studies on this compound are limited in publicly available literature, this guide synthesizes its known properties and places them in the context of well-characterized alternatives.
Core Mechanisms of Action: A Multi-pronged Approach
This compound exerts its effects on cardiac cells through at least three distinct mechanisms:
-
Inhibition of the Pacemaker Current (If): This action contributes to the slowing of the heart rate.
-
Blockade of Potassium (K+) Outward Currents: This leads to a prolongation of the cardiac action potential duration (APD).[1]
-
Inhibition of the Sodium-Calcium (Na+/Ca2+) Exchanger (NCX): This modulation of intracellular calcium dynamics can impact cardiac contractility and arrhythmogenesis.
Notably, searches for a direct role of this compound in modulating GTPase-activating proteins (GAPs) did not yield any supporting evidence. Therefore, this guide will focus on its established ion channel and exchanger activities.
Comparative Analysis of this compound's Activities
To understand the pharmacological profile of this compound, it is essential to compare its actions with other drugs that target the same molecular entities.
Table 1: Comparison of Pacemaker Current (If) Inhibitors
| Compound | Target | Reported IC50/Ki | Key Electrophysiological Effects |
| This compound | Pacemaker Current (If) | Data not available | Slows heart rate, prolongs APD |
| Ivabradine | HCN4 Channels (If) | ~2-10 µM | Heart rate reduction with minimal effect on contractility |
| Zatebradine | HCN Channels (If) | ~1.3 µM | Negative chronotropic effect |
Table 2: Comparison of Potassium (K+) Channel Blockers
| Compound | Target | Reported IC50/Ki | Key Electrophysiological Effects |
| This compound | K+ Outward Currents | Data not available | Prolongs action potential duration |
| Amiodarone | Multiple K+ channels (hERG, KvLQT1/minK) | 0.6-2.5 µM (hERG) | Broad-spectrum antiarrhythmic, significant APD prolongation |
| Sotalol | IKr (hERG) | ~35 µM | Class III antiarrhythmic, prolongs APD and refractory period |
Table 3: Comparison of Na+/Ca2+ Exchanger (NCX) Inhibitors
| Compound | Target | Reported IC50/Ki | Key Effects on Intracellular Calcium |
| This compound | Na+/Ca2+ Exchanger | Ki = 28 µM | Inhibits Ca2+ efflux, potentially increasing intracellular Ca2+ |
| KB-R7943 | Na+/Ca2+ Exchanger (reverse mode selective) | IC50 ~5-10 µM | Inhibits Ca2+ entry via reverse mode NCX |
| SEA0400 | Na+/Ca2+ Exchanger | IC50 ~5-50 nM | Potent and selective NCX inhibitor |
Experimental Protocols for Mechanism Validation
Detailed below are standard experimental protocols that can be employed to validate and quantify the effects of this compound on its molecular targets.
Measurement of Cardiac Action Potentials
Objective: To determine the effect of this compound on the duration and morphology of cardiac action potentials.
Methodology:
-
Cell Preparation: Isolate ventricular myocytes from an appropriate animal model (e.g., guinea pig, rabbit) by enzymatic digestion.
-
Electrophysiological Recording:
-
Utilize the whole-cell patch-clamp technique in current-clamp mode.
-
Perfuse the cells with an external solution containing (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Use a pipette solution containing (in mM): 120 K-aspartate, 20 KCl, 10 NaCl, 5 MgATP, 10 HEPES (pH 7.2 with KOH).
-
Elicit action potentials by injecting brief suprathreshold depolarizing current pulses (e.g., 2 ms, 1.5x threshold) at a steady frequency (e.g., 1 Hz).
-
-
Drug Application: After obtaining a stable baseline recording, perfuse the cells with the external solution containing various concentrations of this compound.
-
Data Analysis: Measure the action potential duration at 50% and 90% of repolarization (APD50 and APD90), resting membrane potential, and action potential amplitude.
Assessment of Na+/Ca2+ Exchange Current (INCX)
Objective: To quantify the inhibitory effect of this compound on the Na+/Ca2+ exchanger.
Methodology:
-
Cell Preparation: Use isolated ventricular myocytes or a stable cell line expressing the cardiac NCX1 isoform.
-
Electrophysiological Recording:
-
Employ the whole-cell patch-clamp technique in voltage-clamp mode.
-
To isolate INCX, use an external solution containing (in mM): 140 NaCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, and blockers of other major currents (e.g., nifedipine (B1678770) for L-type Ca2+ channels, ouabain (B1677812) for the Na+/K+ pump, and appropriate K+ channel blockers).
-
The pipette solution should contain a low concentration of Na+ (e.g., 10 mM) and a Ca2+ buffer (e.g., EGTA) to control intracellular Ca2+.
-
Apply a voltage ramp protocol (e.g., from +60 mV to -120 mV) to elicit both inward and outward INCX.
-
-
Drug Application: Perfuse the cells with various concentrations of this compound and record the changes in the Ni2+-sensitive current (as Ni2+ is a non-selective but effective NCX blocker used to define the maximal INCX).
-
Data Analysis: Determine the concentration-response relationship for the inhibition of both the inward and outward components of INCX to calculate the IC50 or Ki value.
Visualizing the Signaling and Experimental Landscape
To further clarify the mechanisms of action and the experimental approaches, the following diagrams are provided.
Conclusion
This compound is a valuable research tool with a distinct pharmacological profile characterized by its inhibitory effects on the pacemaker current, potassium outward currents, and the Na+/Ca2+ exchanger. While direct comparative efficacy data remains to be fully elucidated in peer-reviewed literature, its known mechanisms can be contextualized against other well-established ion channel and transporter modulators. The provided experimental protocols offer a robust framework for the further characterization of this compound and similar compounds, enabling a deeper understanding of their therapeutic and toxicological potential in cardiovascular research. The current body of evidence does not support a direct interaction with GTPase-activating proteins.
References
A Comparative Analysis of YS 035 Hydrochloride and Other Ion Channel Inhibitors for Specificity and Efficacy
For Researchers, Scientists, and Drug Development Professionals
In the landscape of ion channel modulation, the quest for specific and effective inhibitors is paramount for both basic research and therapeutic development. This guide provides a comprehensive comparison of YS 035 hydrochloride, a verapamil (B1683045) derivative, with other established ion channel inhibitors, including verapamil, diltiazem (B1670644), and flecainide (B1672765). By presenting quantitative data, detailed experimental protocols, and visual representations of key concepts, this document aims to equip researchers with the necessary information to make informed decisions for their experimental designs.
Executive Summary
This compound exhibits a multi-channel inhibitory profile, acting as a calcium channel blocker while also potently inhibiting the pacemaker current (If) and various potassium outward currents. This broad-spectrum activity contrasts with the more targeted actions of some other ion channel inhibitors. For instance, while verapamil and diltiazem are primarily known for their calcium channel antagonism, flecainide is a potent sodium channel blocker that also affects certain potassium channels. The selection of an appropriate inhibitor, therefore, critically depends on the specific ion channel and physiological process under investigation.
Data Presentation: A Quantitative Comparison of Ion Channel Inhibitors
The following table summarizes the inhibitory concentrations (IC50) and dissociation constants (Ki) of this compound and other selected ion channel inhibitors across various ion channels. This quantitative data allows for a direct comparison of their potency and selectivity.
| Inhibitor | Target Ion Channel | Species/Cell Type | IC50 / Ki | Reference |
| This compound | Transient outward K+ current (Ito) | Sheep cardiac Purkinje fibers | ~14 µM (IC50) | [1] |
| Pacemaker current (If / HCN) | Sheep cardiac Purkinje fibers | ~5 µM (IC50) | [1] | |
| Inwardly rectifying K+ current (IK1) | Sheep cardiac Purkinje fibers | 53% inhibition at 100 µM | [1] | |
| Na+/Ca2+ exchange | Not specified | 28 µM (Ki) | [2] | |
| Verapamil | L-type Ca2+ channels | Various | 250 nM - 15.5 µM (IC50) | [3] |
| hERG K+ channels | HEK293 cells | 143 - 210.5 nM (IC50) | [4][5][6] | |
| Delayed-rectifier K+ current | Sympathetic neurons | 13.5% inhibition at 50 µM | [7] | |
| A-type K+ current | Sympathetic neurons | Significant inhibition | [7] | |
| TREK K+ channels | Sympathetic neurons | 96.09 µM (IC50) | [7] | |
| Diltiazem | L-type Ca2+ channels (resting state) | Ancestral CaV channel construct | 41 µM (IC50) | [8] |
| L-type Ca2+ channels (use-dependent) | Ancestral CaV channel construct | 10.4 µM (IC50) | [8] | |
| L-type Ca2+ channels | Human mesenteric arterial myocytes | 20 - 51 µM (IC50) | [9] | |
| L-type Ca2+ channels | Cone photoreceptors | 4.9 µM (high affinity), 100.4 µM (low affinity) (IC50) | [10] | |
| hERG K+ channels | Not specified | 17.3 µM (IC50) | [5] | |
| Flecainide | Open-state Na+ channels (Nav1.4 mutant) | HEK293t cells | 0.61 µM (IC50) | [11] |
| Use-dependent Na+ channels (Nav1.5) | Xenopus oocytes | 7.4 µM (IC50) | [11] | |
| Transient outward K+ current (Ito) | Adult rat ventricular myocytes | 3.7 µM (IC50) | [1] | |
| Maintained outward K+ current (IK) | Adult rat ventricular myocytes | 15 µM (IC50) | [1] | |
| hERG K+ channels | hERG expressing cells | 1.49 µM (IC50) | [12] | |
| ATP-sensitive K+ channels (KATP) | Pig urethral myocytes | 51 µM (Ki, outward), 126 µM (Ki, inward) | [13] | |
| Ryanodine receptor (RyR2) | Sheep RyR2 | 55 µM (IC50) | [14] |
Experimental Protocols: Methodologies for Assessing Ion Channel Inhibition
The data presented in this guide were primarily obtained through electrophysiological techniques, most notably the two-microelectrode voltage-clamp and whole-cell patch-clamp methods.
Two-Microelectrode Voltage-Clamp Technique
This technique is commonly employed for studying ion channels in larger cells, such as oocytes or the cardiac Purkinje fibers used in the characterization of this compound.
General Protocol for Cardiac Purkinje Fibers:
-
Preparation: Sheep hearts are obtained, and single Purkinje fibers are dissected from the ventricles.
-
Mounting: The fiber is placed in a temperature-controlled perfusion chamber and superfused with a physiological salt solution (e.g., Tyrode's solution).
-
Impaling: Two sharp glass microelectrodes filled with a conductive solution (e.g., 3 M KCl) are inserted into the fiber. One electrode measures the membrane potential (Vm), and the other injects current.
-
Voltage Clamp: A feedback amplifier compares the measured Vm to a command potential set by the experimenter. The amplifier then injects the necessary current to hold the membrane potential at the command level.
-
Data Acquisition: The injected current, which is equal and opposite to the net ionic current flowing across the membrane, is recorded. Different voltage protocols are applied to isolate and study specific ion currents.
Whole-Cell Patch-Clamp Technique
The whole-cell patch-clamp technique is a versatile method used to record the electrical activity of a wide variety of cells, including the HEK293 cells and ventricular myocytes cited in the data for verapamil, diltiazem, and flecainide.
General Protocol:
-
Cell Culture: Cells expressing the ion channel of interest are cultured on a coverslip.
-
Pipette Fabrication: A glass micropipette with a very fine tip is fabricated and filled with an intracellular-like solution.
-
Seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance "giga-seal."
-
Whole-Cell Configuration: A brief pulse of suction is applied to rupture the patch of membrane under the pipette tip, establishing electrical and diffusional access to the cell's interior.
-
Voltage or Current Clamp: The membrane potential can be clamped to a specific voltage (voltage-clamp) to measure ionic currents, or the current can be clamped (current-clamp) to measure changes in membrane potential.
-
Drug Application: The inhibitor is applied to the cell via the perfusion system, and the change in ionic current is measured to determine the inhibitory effect.
Signaling Pathways and Mechanisms of Action
The diverse inhibitory profiles of these compounds stem from their distinct interactions with the molecular machinery of ion channels.
Multi-Target Inhibition by this compound
This compound's ability to prolong the cardiac action potential is a result of its combined action on multiple ion channels. By blocking outward potassium currents, it slows down the repolarization phase. Simultaneously, its inhibition of the pacemaker current contributes to a reduction in heart rate.
State-Dependent Block of Calcium Channels by Verapamil and Diltiazem
Verapamil and diltiazem exhibit a "use-dependent" or "state-dependent" block of L-type calcium channels. This means they have a higher affinity for channels that are in the open or inactivated state, which occurs more frequently during periods of high activity (e.g., rapid heart rates). This property makes them effective in controlling tachyarrhythmias.
Conclusion
The choice of an ion channel inhibitor is a critical decision in experimental design. This compound presents itself as a valuable tool for studies requiring broad-spectrum inhibition of calcium, potassium, and pacemaker currents. In contrast, for investigations demanding higher specificity, researchers might consider agents like flecainide for sodium channels or verapamil and diltiazem for state-dependent calcium channel blockade. The quantitative data and experimental context provided in this guide are intended to facilitate a more rational selection of these pharmacological tools, ultimately leading to more precise and reproducible scientific outcomes.
References
- 1. K+ channel blocking actions of flecainide compared with those of propafenone and quinidine in adult rat ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ahajournals.org [ahajournals.org]
- 4. biorxiv.org [biorxiv.org]
- 5. ahajournals.org [ahajournals.org]
- 6. biorxiv.org [biorxiv.org]
- 7. Frontiers | Antiarrhythmic calcium channel blocker verapamil inhibits trek currents in sympathetic neurons [frontiersin.org]
- 8. Structural Basis for Diltiazem Block of a Voltage-Gated Ca2+ Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pH-dependent block of the L-type Ca2+ channel current by diltiazem in human mesenteric arterial myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibitory action of diltiazem on voltage-gated calcium channels in cone photoreceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Molecular basis of hERG potassium channel blockade by the class Ic antiarrhythmic flecainide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The effects of flecainide on ATP-sensitive K+ channels in pig urethral myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | The Antiarrhythmic Mechanisms of Flecainide in Catecholaminergic Polymorphic Ventricular Tachycardia [frontiersin.org]
A Comparative Analysis of YS 035 Hydrochloride and D600 on Cardiac Action Potential Duration
For researchers and professionals in drug development, understanding the nuanced effects of pharmacological agents on cardiac electrophysiology is paramount. This guide provides a detailed, objective comparison of two calcium channel blockers, YS 035 hydrochloride and D600, focusing on their distinct impacts on the duration of the cardiac action potential. While both compounds are verapamil (B1683045) derivatives, their mechanisms of action and resulting electrophysiological consequences are strikingly different.
Executive Summary
This compound and D600, despite their structural similarities, exert opposing effects on the cardiac action potential duration (APD). This compound prolongs the APD by inhibiting potassium outward currents and the pacemaker current. In contrast, D600 shortens the APD primarily through the blockade of L-type calcium channels. This fundamental difference in their interaction with cardiac ion channels leads to distinct electrophysiological profiles, which are critical considerations in the research and development of cardiovascular therapeutics.
Comparative Data on Electrophysiological Effects
The following tables summarize the quantitative effects of this compound and D600 on key parameters of the cardiac action potential and associated ion currents.
Table 1: Effect on Action Potential Duration (APD)
| Compound | Species and Tissue | Concentration | Effect on APD | Reference |
| This compound | Sheep Purkinje fibers | 10 µM | Increase to ~115% of control (APD at -60 mV) | [1] |
| D600 | Guinea pig myocytes | Dose-dependent | Shortens APD by suppressing the plateau phase | [2] |
Table 2: Effects on Cardiac Ion Currents
| Compound | Ion Current | Effect | IC50 / Concentration | Species and Tissue | Reference |
| This compound | Transient outward K+ current (ito) | Inhibition | ~14 µM | Sheep Purkinje fibers | [1] |
| Inwardly rectifying K+ current (ik1) | Reduction to 47% of control | 100 µM | Sheep Purkinje fibers | [1] | |
| Pacemaker current (if) | Inhibition | ~5 µM | Sheep Purkinje fibers | [1] | |
| D600 | L-type Ca2+ current (ICa,L) | Inhibition | - | Guinea pig/cat ventricular muscle | [2][3] |
| Na+ current (INa) | Blockade (voltage and rate-dependent) | Micromolar concentrations | Human heart cell segments | [4][5] | |
| Transient outward K+ current (Ito) | Inhibition | Apparent KD: 2.88 µM (slow component), 207 µM (fast component) | Rat ventricular myocytes | [6] |
Mechanisms of Action and Signaling Pathways
The differential effects of this compound and D600 on cardiac action potential duration stem from their distinct interactions with various ion channels.
This compound: This verapamil derivative prolongs the action potential by primarily targeting and inhibiting repolarizing potassium currents (ito and ik1) and the pacemaker current (if)[1]. The inhibition of these outward potassium currents delays the repolarization phase of the action potential, thereby extending its overall duration. The blockade of the pacemaker current suggests potential effects on heart rate regulation.
D600: As a classic calcium channel blocker, D600 shortens the action potential duration by inhibiting the influx of calcium ions through L-type calcium channels[2][3]. This reduction in the inward calcium current curtails the plateau phase (Phase 2) of the action potential, leading to a more rapid repolarization and a shorter overall duration. Additionally, D600 has been shown to block sodium channels in a voltage and rate-dependent manner and to inhibit the transient outward potassium current[4][5][6].
Below are diagrams illustrating the proposed mechanisms of action for both compounds.
Experimental Protocols
The primary experimental technique used to elucidate the effects of these compounds on cardiac action potential duration is the two-microelectrode voltage-clamp technique performed on isolated cardiac Purkinje fibers.
Preparation of Purkinje Fibers
-
Tissue Source: Hearts are obtained from sheep.
-
Dissection: Free-running Purkinje fibers are carefully dissected from the ventricles.
-
Mounting: The fibers are mounted in a temperature-controlled experimental chamber and superfused with a physiological salt solution.
Electrophysiological Recording
-
Microelectrodes: Two glass microelectrodes filled with 3 M KCl are inserted into a Purkinje fiber cell. One electrode measures the membrane potential, and the other injects current.
-
Voltage Clamp: A voltage-clamp amplifier is used to control the membrane potential at a set level, allowing for the measurement of the ionic currents that flow across the cell membrane.
-
Action Potential Recording: Action potentials are elicited by applying brief electrical stimuli through an external electrode. The resulting changes in membrane potential are recorded.
Experimental Solutions and Drug Application
-
Superfusion Solution (Tyrode's Solution): The standard superfusion solution typically contains (in mM): NaCl, KCl, CaCl2, MgCl2, glucose, and a buffer (e.g., HEPES) to maintain a physiological pH.
-
Drug Administration: this compound or D600 is added to the superfusion solution at various concentrations to determine their dose-dependent effects.
Data Analysis
The recorded action potentials are analyzed to determine various parameters, including:
-
Action Potential Duration (APD): The duration of the action potential at different levels of repolarization (e.g., APD at -60 mV repolarization).
-
Ion Currents: The amplitude and kinetics of specific ion currents (e.g., ito, ik1, if, ICa,L) are measured under voltage-clamp conditions.
The following diagram illustrates the general workflow for these experiments.
Conclusion
References
- 1. Inhibition of potassium outward currents and pacemaker current in sheep cardiac Purkinje fibres by the verapamil derivative YS 035 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Does the organic calcium channel blocker D600 act from inside or outside on the cardiac cell membrane? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dual action (stimulation, inhibition) of D600 on contractility and calcium channels in guinea-pig and cat heart cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Block of sodium currents by the calcium antagonist D600 in human heart cell segments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Block of sodium currents by the calcium antagonist D600 in human heart cell segments. | Semantic Scholar [semanticscholar.org]
- 6. The calcium antagonist D600 inhibits calcium-independent transient outward current in isolated rat ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
Independent Validation of YS 035 Hydrochloride's Effects: A Comparative Analysis
A comprehensive review of available scientific literature reveals a notable absence of independent, peer-reviewed studies validating the effects of YS 035 hydrochloride. The compound is described in commercial listings as a Ca2+ channel blocker that prolongs cardiac action potentials by inhibiting the pacemaker current and outward K+ currents.[1][] However, the lack of published experimental data and citations makes a direct comparison and validation of its performance against other agents challenging.[1] One supplier has also indicated that the product has been withdrawn from sale for commercial reasons.
This guide, therefore, provides a comparative overview of the reported activity of this compound in the context of well-characterized L-type calcium channel blockers, Verapamil (B1683045) and Diltiazem. The experimental data and methodologies presented for these alternatives are drawn from published literature and serve as a benchmark for the types of validation that would be required for this compound.
Comparison of Biological Activity
Due to the absence of quantitative data for this compound in published literature, a direct numerical comparison is not possible. The following table summarizes the known information for this compound and provides a comparative profile for Verapamil and Diltiazem, for which extensive data are available.
| Parameter | This compound | Verapamil | Diltiazem |
| Primary Mechanism | Ca2+ blocker; inhibits pacemaker current and K+ outward currents[1][] | L-type calcium channel blocker[3][4] | L-type calcium channel blocker[5][6] |
| Reported Effects | Strikingly prolongs cardiac action potentials[1][] | Reduces myocardial contractility, slows heart rate, and causes vasodilation[3][7] | Relaxes vascular smooth muscle, decreases peripheral vascular resistance, and has negative inotropic and chronotropic effects[6] |
| Quantitative Data (IC50, etc.) | Not available in published literature. | IC50 for delayed outwardly rectifying K+ current: 11 µM (in rat intracardiac neurons)[8]. Potent antagonist of HERG channel current (IC50 = 143.0 nmol/L)[9]. | Weakly blocks HERG current (IC50 = 17.3 µmol/L)[9]. |
| Supporting Publications | No citations found in provided search results. | Extensive publication record. | Extensive publication record. |
Experimental Protocols: A Framework for Validation
To independently validate the effects of a compound like this compound, a series of standard electrophysiological and functional assays would be necessary. The following are examples of detailed methodologies used for characterizing similar agents.
Electrophysiological Recording of Cardiac Action Potentials
-
Objective: To measure the effect of the compound on the duration and morphology of action potentials in isolated cardiac myocytes.
-
Methodology:
-
Cell Isolation: Single ventricular myocytes are isolated from animal hearts (e.g., guinea pig, rabbit) by enzymatic digestion.
-
Patch-Clamp Technique: Whole-cell patch-clamp recordings are performed. Action potentials are elicited by injecting depolarizing current pulses.
-
Data Acquisition: Parameters such as action potential duration at 50% and 90% repolarization (APD50, APD90), resting membrane potential, and upstroke velocity are recorded at baseline and after application of the test compound at various concentrations.
-
Analysis: Dose-response curves are generated to determine the EC50 for the effect on action potential duration.
-
Voltage-Clamp Analysis of Ion Currents
-
Objective: To identify the specific ion channels inhibited by the compound.
-
Methodology:
-
Cell Preparation: Isolated cardiac myocytes or heterologous expression systems (e.g., HEK293 cells) expressing specific ion channels are used.
-
Voltage-Clamp Recordings: Specific voltage protocols are applied to isolate and record individual ion currents, such as the L-type Ca2+ current (ICa,L), the rapid delayed rectifier K+ current (IKr), and the slow delayed rectifier K+ current (IKs).
-
Data Analysis: The effect of the compound on the peak current amplitude and kinetics of each current is measured. IC50 values for the inhibition of each channel are calculated. For example, the IC50 of verapamil on the delayed outwardly rectifying K+ current was determined to be 11 µM in rat intracardiac neurons.[8]
-
In Vitro Functional Assays
-
Objective: To assess the effect of the compound on the contractility of cardiac tissue.
-
Methodology:
-
Tissue Preparation: Isolated cardiac tissues, such as papillary muscles or trabeculae, are mounted in an organ bath containing physiological salt solution.
-
Force Measurement: The tissue is electrically stimulated, and the force of contraction is measured using a force transducer.
-
Compound Application: The compound is added to the bath in increasing concentrations, and the change in contractile force is recorded.
-
Analysis: A dose-response curve is constructed to determine the effect on myocardial contractility.
-
Signaling Pathways and Experimental Workflows
The diagrams below illustrate the general mechanism of action for L-type calcium channel blockers and a typical experimental workflow for their characterization.
Caption: General mechanism of L-type calcium channel blockade in cardiomyocytes.
Caption: A typical experimental workflow for validating a cardiac ion channel modulator.
References
- 1. YS-035 hydrochloride | Potassium Channels | Tocris Bioscience [tocris.com]
- 3. What is the mechanism of Verapamil Hydrochloride? [synapse.patsnap.com]
- 4. Verapamil Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Diltiazem Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Diltiazem - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. Mechanisms of verapamil inhibition of action potential firing in rat intracardiac ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
A Head-to-Head Comparison of YS 035 Hydrochloride and Novel Calcium Modulators
For Researchers, Scientists, and Drug Development Professionals
In the landscape of ion channel modulation, the quest for potent and selective compounds is paramount for advancing therapeutic strategies in cardiovascular and neurological diseases. This guide provides an objective, data-driven comparison of YS 035 hydrochloride, a multi-channel targeting agent, with a selection of novel, subtype-selective calcium channel modulators. The following sections detail their mechanisms of action, quantitative performance metrics, and the experimental methodologies used for their characterization.
Overview of a Multifaceted Modulator: this compound
A New Wave of Precision: Novel Calcium Modulators
In contrast to the broader activity of this compound, recent drug discovery efforts have focused on developing highly selective modulators for specific subtypes of voltage-gated calcium channels. This selectivity is crucial for minimizing off-target effects and enhancing therapeutic efficacy. This guide will focus on three such novel modulators, each targeting a different major calcium channel subtype: the L-type, T-type, and N-type channels.
Quantitative Comparison of Modulator Performance
The following table summarizes the available quantitative data for this compound and the selected novel calcium modulators. It is important to note the different mechanisms of action when comparing these values.
| Compound | Primary Target(s) | Quantitative Measure | Value | Cell Type/Assay Condition |
| This compound | Na+/Ca2+ exchanger, HCN channels, K+ channels, Ca2+ channels | Ki (Na+/Ca2+ exchange inhibition) | 28 µM | Heart mitochondria[1] |
| SR33557 | L-type Ca2+ channels | IC50 | 22 nM | Rat ventricular myocytes (holding potential -50 mV)[3] |
| IC50 | 9.0 µM | Rat ventricular myocytes (holding potential -80 mV)[3] | ||
| Z944 | T-type Ca2+ channels (Cav3.1, 3.2, 3.3) | IC50 | 50 - 160 nM | Recombinant human channels[4][5] |
| C2230 | N-type Ca2+ channels (Cav2.2) | IC50 | 1.3 µM | Recombinant channels (holding potential -50 mV)[6] |
| IC50 | 10.2 µM | Recombinant channels (holding potential -80 mV)[6] |
Experimental Protocols
The determination of the inhibitory potency of these compounds relies on robust electrophysiological techniques. The following is a generalized protocol for determining the IC50 values using whole-cell patch-clamp electrophysiology, the gold standard for characterizing ion channel modulators.
Whole-Cell Patch-Clamp Electrophysiology for IC50 Determination
1. Cell Preparation:
-
Use a stable cell line expressing the target calcium channel subtype (e.g., HEK-293 cells) or freshly isolated primary cells (e.g., cardiomyocytes, neurons).
-
Cells are cultured on glass coverslips to allow for microscopic visualization and patching.
2. Electrophysiological Recording:
-
Coverslips with adherent cells are transferred to a recording chamber on the stage of an inverted microscope and continuously perfused with an external solution.
-
Glass micropipettes with a resistance of 2-5 MΩ are filled with an internal solution and positioned using a micromanipulator to form a high-resistance (GΩ) seal with the cell membrane.
-
The cell membrane is then ruptured by applying gentle suction to establish the whole-cell configuration, allowing for control of the membrane potential and recording of the total ion current across the cell membrane.
3. Voltage-Clamp Protocol:
-
The cell is held at a specific holding potential (e.g., -80 mV) to keep the channels in a closed state.
-
Depolarizing voltage steps are applied to activate the calcium channels and elicit an inward calcium current. The specific voltage protocol depends on the channel subtype being studied.
-
The peak amplitude of the inward current is measured.
4. Drug Application and Data Analysis:
-
A baseline current is established by repeated application of the voltage-clamp protocol.
-
Increasing concentrations of the test compound are perfused into the recording chamber, allowing for equilibration at each concentration.
-
The peak inward current is recorded at each concentration of the compound.
-
The percentage of inhibition is calculated by comparing the current amplitude in the presence of the drug to the baseline current.
-
The percentage of inhibition is plotted against the logarithm of the drug concentration, and the data are fitted to a sigmoidal dose-response curve (e.g., the Hill equation) to determine the IC50 value.[7]
Visualizing the Mechanisms of Action
The following diagrams, generated using the DOT language, illustrate the distinct signaling pathways and mechanisms of action of this compound and the novel subtype-selective calcium modulators.
Caption: Mechanism of action of this compound in a cardiomyocyte.
Caption: Experimental workflow for identifying novel selective calcium channel modulators.
Caption: Modulation of the cardiac action potential by different calcium channel blockers.
References
- 1. Properties of a new calcium ion antagonist on cellular uptake and mitochondrial efflux of calcium ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. JCI - C2230, a preferential use- and state-dependent CaV2.2 channel blocker, mitigates pain behaviors across multiple pain models [jci.org]
- 3. Inhibitory action of SR33557 on L-type calcium current in single ventricular myocytes of rat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The T‐type calcium channel antagonist, Z944, reduces spinal excitability and pain hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The T-type calcium channel antagonist, Z944, reduces spinal excitability and pain hypersensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. C-2230, a selective and state-dependent Cav2.2 channel blocker for the treatment of pain | BioWorld [bioworld.com]
- 7. benchchem.com [benchchem.com]
A Comparative Analysis of YS 035 Hydrochloride and Structurally Related Bradycardic Agents: An Assessment of Reported Electrophysiological Effects
For researchers, scientists, and drug development professionals, this guide provides a comparative assessment of the reported electrophysiological effects of YS 035 hydrochloride and its alternatives, Ivabradine and Zatebradine. The information is presented to aid in the evaluation of the reproducibility of their reported actions on cardiac ion channels.
This compound is a verapamil (B1683045) derivative that has been reported to prolong cardiac action potentials. Its mechanism of action involves the blockade of multiple ion channels, including L-type calcium channels, various potassium outward currents, and the pacemaker current (If), also known as the "funny" current, which is mediated by hyperpolarization-activated cyclic nucleotide-gated (HCN) channels. Due to its multi-channel blocking activity, a comprehensive understanding of its specific effects is crucial for assessing its potential therapeutic applications and reproducibility.
This guide compares the reported quantitative effects of this compound with two other well-characterized bradycardic agents, Ivabradine and Zatebradine. These compounds also primarily target the pacemaker current and offer a valuable benchmark for comparison.
Quantitative Comparison of Inhibitory Effects
The following table summarizes the reported half-maximal inhibitory concentrations (IC50) or inhibitor constants (Ki) of this compound, Ivabradine, and Zatebradine on key cardiac ion channels. This data is compiled from various electrophysiological studies.
| Compound | Target Ion Channel | Reported IC50 / Ki | Species / Tissue | Reference |
| This compound | Pacemaker Current (If) | ~5 µM (IC50) | Sheep Purkinje fibers | [1] |
| Transient Outward K+ Current (Ito) | ~14 µM (IC50) | Sheep Purkinje fibers | [1] | |
| Na+/Ca2+ Exchange | 28 µM (Ki) | Rat heart mitochondria | [2] | |
| Ivabradine | hHCN4 | 2.0 µM (IC50) | HEK 293 cells | |
| mHCN1 | 0.94 µM (IC50) | HEK 293 cells | ||
| hERG K+ Channel | 2.07 µM (IC50) | hERG expressing cells | [1] | |
| L-type Ca2+ Channels | >10 µM | Not specified | [3] | |
| Zatebradine | hKv1.5 K+ Channel | 1.86 µM (apparent KD) | Ltk- cells | [4] |
Experimental Protocols
The data presented in this guide were primarily obtained using the patch-clamp technique, a fundamental method in electrophysiology for studying ion channels in isolated cells.
General Whole-Cell Patch-Clamp Protocol for Cardiac Myocytes:
-
Cell Preparation: Cardiomyocytes are enzymatically isolated from cardiac tissue (e.g., sheep Purkinje fibers, rabbit sinoatrial node, or human atrial tissue).
-
Recording Setup: A glass micropipette with a tip diameter of approximately 1 µm is filled with an internal solution mimicking the intracellular ionic composition and pressed against the membrane of a single cardiomyocyte. A high-resistance "giga-seal" is formed between the pipette and the cell membrane.
-
Whole-Cell Configuration: The membrane patch under the pipette tip is ruptured by applying gentle suction, allowing for electrical access to the entire cell.
-
Voltage-Clamp and Current-Clamp Modes:
-
In voltage-clamp mode , the membrane potential is held constant at a desired level, and the ionic currents flowing across the membrane are measured. This mode is used to determine the effect of a compound on specific ion channels (e.g., measuring the reduction of If or Ito current amplitude).
-
In current-clamp mode , a defined current is injected into the cell, and the resulting changes in membrane potential (i.e., the action potential) are recorded. This mode is used to assess the overall effect of a compound on the action potential duration and shape.
-
-
Data Acquisition and Analysis: The recorded electrical signals are amplified, filtered, and digitized for analysis. The effects of the test compounds are typically quantified by measuring the percentage of current inhibition and calculating the IC50 value.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathways affected by these compounds and a typical experimental workflow for their characterization.
Discussion and Conclusion
The available data indicates that this compound is a multi-ion channel blocker with inhibitory effects on the pacemaker current, potassium outward currents, and calcium channels. Its potency for the pacemaker current (IC50 ~5 µM) is comparable to that of Ivabradine for HCN4 channels (IC50 = 2.0 µM) and suggests a significant contribution to its bradycardic effect. However, its inhibition of potassium channels, such as the transient outward current (Ito), at similar concentrations (~14 µM) likely contributes to the observed prolongation of the cardiac action potential, an effect not as pronounced with the more selective HCN channel blockers Ivabradine and Zatebradine at their therapeutic concentrations.
The reproducibility of this compound's reported effects would depend on the specific biological question being addressed. For studies focused on its bradycardic effects via pacemaker current inhibition, the data appears consistent with the actions of other known HCN channel blockers. However, its effects on potassium and calcium channels introduce a more complex pharmacological profile. Researchers aiming to reproduce or further investigate the effects of this compound should consider its multi-channel blocking properties and design experiments that can dissect the contribution of each inhibited current to the overall observed phenotype. The use of specific ion channel blockers as controls in such experiments would be crucial for a thorough assessment.
References
- 1. Inhibition of potassium outward currents and pacemaker current in sheep cardiac Purkinje fibres by the verapamil derivative YS 035 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Electrogenic suppression of automaticity in sheep and dog purkinje fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
Safety Operating Guide
Prudent Disposal of YS 035 Hydrochloride: A Guide for Laboratory Professionals
Essential guidance for the safe handling and disposal of YS 035 hydrochloride, a calcium channel blocker, is critical for maintaining laboratory safety and environmental integrity. Researchers, scientists, and drug development professionals must adhere to strict protocols to mitigate risks associated with this research chemical. The primary source for specific handling and disposal information is the Safety Data Sheet (SDS) provided by the manufacturer, which should always be consulted before use. In the absence of a readily available SDS, the following general procedures, based on established laboratory safety principles for chemical waste, should be followed.
General Principles of Chemical Waste Disposal
All laboratory personnel must be adequately trained in the proper handling, storage, and disposal of hazardous chemical waste. Chemical waste should never be disposed of down the sink, in regular trash, or allowed to evaporate in a fume hood. To prevent dangerous reactions, chemical waste must be segregated by compatibility. For instance, acids and bases should be stored separately, and oxidizing agents should not be mixed with organic chemicals.
Waste accumulation should occur in designated Satellite Accumulation Areas (SAAs) within the laboratory. These areas must be inspected weekly for any signs of leakage or container degradation.
Personal Protective Equipment (PPE)
Before handling this compound or its waste, it is imperative to wear appropriate Personal Protective Equipment (PPE). While the specific requirements will be detailed in the SDS, general PPE for handling chemical waste of this nature includes:
-
Gloves: Chemically resistant gloves appropriate for the solvents used to dissolve this compound.
-
Eye Protection: Safety glasses or goggles.
-
Lab Coat: A standard laboratory coat to protect from splashes.
Disposal Procedure for this compound
The following step-by-step process outlines the recommended procedure for the disposal of this compound.
-
Waste Collection:
-
Collect all waste containing this compound, including unused solutions and contaminated labware (e.g., pipette tips, vials), in a designated and properly labeled hazardous waste container.
-
Use a container compatible with the chemical properties of this compound and any solvents used. The original container is often a suitable choice. Containers should be in good condition with a secure screw cap.
-
-
Labeling:
-
Clearly label the waste container with the full chemical name "this compound" and its concentration. Do not use abbreviations or chemical formulas.
-
Also, list all other components in the waste mixture, including solvents and their approximate percentages.
-
Indicate the hazard characteristics of the waste (e.g., "Toxic," "Corrosive" if in acidic solution).
-
-
Storage:
-
Keep the waste container securely capped at all times, except when adding waste.
-
Do not fill the container beyond 90% capacity to allow for expansion and prevent spills.
-
Store the waste container in a designated Satellite Accumulation Area, away from incompatible materials.
-
-
Empty Container Decontamination:
-
To render an empty container of this compound "empty" by regulatory standards, it must be triple-rinsed.
-
The rinsate from all three rinses must be collected and disposed of as hazardous waste.
-
After triple-rinsing, the container may be disposed of as non-hazardous laboratory glass or plastic, in accordance with institutional procedures.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or equivalent to arrange for the pickup and disposal of the hazardous waste.
-
Follow your institution's specific procedures for requesting a hazardous waste pickup.
-
Quantitative Data
Without a specific Safety Data Sheet for this compound, quantitative data regarding disposal limits, concentrations, or specific neutralization recipes are not available. The following table highlights the type of information that would typically be found in an SDS.
| Data Point | Information (Example) | Source |
| LD50 (Oral, Rat) | Data not available in public search results. Would be found in the SDS. | Manufacturer's SDS |
| Recommended Neutralizing Agent | For acidic solutions, a weak base like sodium bicarbonate may be recommended. | Manufacturer's SDS |
| Workplace Exposure Limits | Data not available in public search results. Would be established by regulatory bodies. | Manufacturer's SDS |
| Reportable Quantity (RQ) | Data not available in public search results. Defined by regulations like CERCLA in the US. | Manufacturer's SDS |
Disposal Decision Workflow
The following diagram illustrates the logical flow for making decisions regarding the proper disposal of this compound.
Disclaimer: This information is intended as a general guide for trained laboratory personnel. It is not a substitute for a comprehensive risk assessment or the specific guidance provided in a manufacturer's Safety Data Sheet. Always prioritize your institution's established safety protocols and consult with your Environmental Health and Safety department for specific disposal inquiries.
References
Essential Safety and Operational Guide for Handling YS-035 Hydrochloride
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides critical safety protocols and logistical information for the handling and disposal of YS-035 hydrochloride. The following procedural guidance is intended to ensure the safe and effective use of this compound in a laboratory setting.
Personal Protective Equipment (PPE) and Safety Precautions
YS-035 hydrochloride is a calcium channel blocker that requires careful handling to avoid potential exposure. While a comprehensive Safety Data Sheet (SDS) indicates no special measures are required for handling, adherence to standard laboratory safety protocols is essential.
Recommended Personal Protective Equipment:
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or other impervious gloves. | To prevent skin contact. |
| Eye Protection | Safety goggles or a face shield. | To protect against splashes or airborne particles. |
| Skin and Body | A standard laboratory coat. | To protect clothing and skin from contamination. |
| Respiratory | Use in a well-ventilated area. A dust respirator may be necessary if handling powder and there is a risk of aerosolization. | To avoid inhalation of dust or aerosols. |
Handling and Storage:
-
Store in a cool, dark, and well-ventilated place.
-
Keep the container tightly closed and desiccated. The recommended storage temperature is -20°C.
-
Avoid the formation of dust and aerosols.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in the handling area.
Emergency Procedures and First Aid
In case of accidental exposure, follow these first-aid measures:
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, seek medical attention. |
| Skin Contact | Wash the affected area with plenty of soap and water. If irritation persists, seek medical attention. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists. |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention. |
Spill and Disposal Plan
Spill Cleanup:
-
Evacuate and Ventilate: Clear the area of all personnel and ensure adequate ventilation.
-
Containment: For small spills, absorb the material with an inert absorbent material (e.g., sand, vermiculite).
-
Collection: Carefully sweep or scoop up the spilled material and place it into a suitable, labeled container for disposal.
-
Decontamination: Clean the spill area with a suitable detergent and water.
Waste Disposal:
-
Dispose of YS-035 hydrochloride and any contaminated materials in accordance with all applicable federal, state, and local regulations for chemical waste.
-
Do not dispose of down the drain or in regular trash.
-
Waste containers should be clearly labeled with the contents.
Experimental Protocol: Electrophysiological Recording (Patch-Clamp)
YS-035 hydrochloride is utilized in electrophysiology to study its effects on ion channels. The following is a generalized protocol for whole-cell patch-clamp recording to investigate the impact of YS-035 hydrochloride on cardiac myocytes.
Materials:
-
YS-035 hydrochloride stock solution (dissolved in a suitable solvent, e.g., water or DMSO)
-
Isolated cardiac myocytes
-
Patch-clamp rig (microscope, amplifier, micromanipulator, perfusion system)
-
Borosilicate glass capillaries for patch pipettes
-
Pipette puller
-
External (extracellular) and internal (intracellular) recording solutions
Procedure:
-
Cell Preparation: Isolate cardiac myocytes using standard enzymatic digestion protocols and allow them to adhere to a recording chamber.
-
Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Establish Whole-Cell Configuration:
-
Mount the recording chamber on the microscope stage and perfuse with the external solution.
-
Approach a myocyte with the patch pipette and form a high-resistance (GΩ) seal.
-
Rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.
-
-
Data Acquisition:
-
Clamp the cell membrane potential at a holding potential (e.g., -80 mV).
-
Apply voltage steps or ramps to elicit ionic currents.
-
Record baseline currents before the application of YS-035 hydrochloride.
-
-
Drug Application:
-
Prepare the desired concentration of YS-035 hydrochloride in the external solution.
-
Apply the YS-035 hydrochloride solution to the cell via the perfusion system.
-
Record the changes in ionic currents in the presence of the compound.
-
-
Data Analysis: Analyze the recorded currents to determine the effect of YS-035 hydrochloride on specific ion channels (e.g., reduction in current amplitude, changes in channel kinetics).
Mechanism of Action and Signaling Pathway
YS-035 hydrochloride is a Ca2+ blocker that prolongs the cardiac action potential by inhibiting the pacemaker current (If) and K+ outward currents. This action is crucial for its effects on cardiac electrophysiology.
Caption: Mechanism of action of YS-035 hydrochloride on cardiac myocyte ion channels.
This diagram illustrates how YS-035 hydrochloride exerts its effects. By blocking L-type Ca²⁺ channels, it modulates calcium influx. Concurrently, it directly inhibits the pacemaker current (If) and voltage-gated K⁺ channels. The inhibition of these currents leads to a prolongation of the cardiac action potential and a decrease in heart rate.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
